Product packaging for 3-Acetylbenzonitrile(Cat. No.:CAS No. 6136-68-1)

3-Acetylbenzonitrile

Cat. No.: B155718
CAS No.: 6136-68-1
M. Wt: 145.16 g/mol
InChI Key: SBCFGFDAZCTSRH-UHFFFAOYSA-N
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Description

3-Acetylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B155718 3-Acetylbenzonitrile CAS No. 6136-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetylbenzonitrile
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InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFGFDAZCTSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50210273
Record name 3-Acetylbenzonitrile
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Molecular Weight

145.16 g/mol
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CAS No.

6136-68-1
Record name 3-Acetylbenzonitrile
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Record name 6136-68-1
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Foundational & Exploratory

3-Acetylbenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6136-68-1

This technical guide provides a detailed overview of 3-Acetylbenzonitrile, a versatile aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling guidelines, spectroscopic data, and synthetic and purification methodologies.

Chemical and Physical Properties

This compound, also known as 3'-cyanoacetophenone, is a pale yellowish-orange to brown powder or a colorless to pale yellow liquid or solid.[1] It is characterized by the presence of both an acetyl and a nitrile functional group on a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 6136-68-1[2][3][4][5]
Molecular Formula C₉H₇NO[2][3][4][5]
Molecular Weight 145.16 g/mol [2][5]
Appearance Pale yellowish-orange to brown powder; colorless to pale yellow liquid or solid[1]
Melting Point 98-100 °C[6]
Boiling Point 120 °C at 5 mmHg[6]
Solubility Insoluble in water; moderately soluble in organic solvents[1][6]
IUPAC Name This compound[3][5]
Synonyms 3'-Cyanoacetophenone, m-Cyanoacetophenone, Benzonitrile, 3-acetyl-[1][3][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource(s)
¹H NMR Spectral data available from various sources.[2]
¹³C NMR Spectral data available.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[2]
Mass Spectrometry (MS) Electron ionization mass spectra are available.[6]
Raman Spectroscopy FT-Raman spectra have been recorded.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Synthesis and Purification

A generalized workflow for the synthesis and purification is presented below.

G cluster_synthesis Synthesis cluster_purification Purification Start 3-Bromobenzonitrile Reagents Organometallic Reagent (e.g., Grignard or organolithium) followed by an acetylating agent (e.g., acetyl chloride or acetic anhydride) Start->Reagents 1. Reaction Reaction Mixture Reagents->Reaction 2. Quench Aqueous Workup Reaction->Quench 3. Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The following is an adapted protocol for the purification of a structurally similar compound, 3-acetylbenzophenone, which can serve as a starting point for developing a purification method for this compound.

Materials and Reagents:

  • Crude this compound

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

Equipment:

  • Preparative HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of formic acid) is a common starting point for aromatic compounds. The exact gradient will need to be optimized.

    • Flow Rate: To be determined based on the column dimensions.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain directly linking this compound to the modulation of particular signaling pathways. As a versatile synthetic intermediate, its derivatives could potentially interact with various biological targets. For instance, many small molecules are investigated for their effects on key cellular signaling pathways implicated in diseases. One such critical pathway is the PI3K-Akt-mTOR pathway, which is often dysregulated in inflammatory diseases and cancer.

The diagram below illustrates a simplified representation of the PI3K-Akt-mTOR signaling pathway, which is a common target in drug discovery. It is important to note that this is a general example, and the interaction of this compound with this or any other pathway has not been established.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription

A simplified diagram of the PI3K-Akt-mTOR signaling pathway.

Further research would be required to determine if this compound or its derivatives have any activity on this or other signaling cascades.

Conclusion

This compound is a valuable chemical compound with a well-defined set of physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its direct biological activity and impact on cellular signaling pathways are not yet elucidated, its utility as a synthetic intermediate makes it a compound of high interest for the development of novel molecules with potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

3-Acetylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical and physical properties of 3-Acetylbenzonitrile, a versatile organic compound utilized in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its structure, featuring both an acetyl and a nitrile group on a benzene ring, makes it a valuable intermediate for a range of chemical reactions.

Chemical and Physical Properties

The fundamental molecular characteristics and physical data for this compound are summarized below. This data is essential for reaction planning, material handling, and analytical characterization.

PropertyValue
Molecular Formula C₉H₇NO[1][2][3][4][5]
Molecular Weight 145.16 g/mol [1][3]
145.1580 g/mol [2][4][5]
CAS Number 6136-68-1[1][2]
Melting Point 96-100 °C[6]
Boiling Point 120 °C (at 5 mmHg)[7]
119 °C (at 1 mmHg)[6]
IUPAC Name This compound[1]
Synonyms 3'-Cyanoacetophenone, m-Cyanoacetophenone[1][2]

Structural Information

The structural arrangement of this compound, consisting of a central benzene ring with acetyl and cyano functional groups at positions 1 and 3 respectively, is key to its reactivity. This relationship can be visualized as follows:

G A Benzene Ring D This compound A->D Forms the core structure B Acetyl Group (-COCH3) B->D Substituent at position 1 C Cyano Group (-C≡N) C->D Substituent at position 3

References

3-Acetylbenzonitrile: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 3-Acetylbenzonitrile. This document also outlines the standard experimental methodologies for determining these critical parameters.

Physicochemical Data of this compound

This compound, also known as 3'-cyanoacetophenone, is a chemical compound with the molecular formula C9H7NO. It presents as a white to light yellow or pale orange powder.[1][2] The key physical properties are summarized in the table below.

PropertyValueConditions
Melting Point94-103 °CNot Specified
96-100 °C[3]Not Specified
97-101 °C[1]Not Specified
98-100 °C[4][5][6]Lit.
Boiling Point119 °C[3]at 1 mmHg
120 °C[1][4][6]at 5 mmHg
Molecular Weight145.16 g/mol [1]Not Applicable
CAS Number6136-68-1[1][2][3][4]Not Applicable

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range. The melting point is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[8]

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[7][8] The tube is tapped gently to pack the sample to a height of about 3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

  • The sample is heated at a steady and slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[9]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

  • For accuracy, the determination should be repeated at least once with a fresh sample.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

  • Heating apparatus (e.g., oil bath or heating block)

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Vacuum source

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.[11][12]

  • The test tube is attached to a thermometer and placed in a heating bath. The system is connected to a vacuum source to reduce the pressure to the desired level (e.g., 1 or 5 mmHg).

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[10]

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[10]

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Melting Point Determination cluster_1 Boiling Point Determination (Reduced Pressure) cluster_2 Data Analysis and Reporting A Sample Preparation (Powdered this compound) B Packing Capillary Tube A->B C Heating in Apparatus B->C D Observation of Melting Range C->D E Record Data D->E K Tabulate Results E->K F Sample in Test Tube G Insertion of Inverted Capillary F->G H Heating under Vacuum G->H I Observation of Bubbling and Liquid Rise H->I J Record Data I->J J->K L Compare with Literature Values K->L M Final Report Generation L->M

Caption: Logical workflow for determining the melting and boiling points.

References

Spectroscopic Analysis of 3-Acetylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetylbenzonitrile (m-cyanoacetophenone) is an aromatic organic compound with the chemical formula C₉H₇NO.[1][2] As a difunctional benzene derivative, it serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities.[3] Accurate structural confirmation and purity assessment are critical in its application, necessitating the use of modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum reveals four distinct signals in the aromatic region and one singlet in the aliphatic region, consistent with the structure of this compound.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.22s (singlet)H-2
~8.15d (doublet)H-4
~7.85d (doublet)H-6
~7.60t (triplet)H-5
2.64s (singlet)-COCH₃ (3H)
Note: Predicted values based on standard substituent effects. The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum shows the presence of nine distinct carbon atoms, including the carbonyl, nitrile, methyl, and aromatic carbons.[5]

Chemical Shift (δ) ppmAssignment
196.5C=O
137.5C-4
135.8C-1
133.0C-2
132.5C-6
129.8C-5
118.0C≡N
112.8C-3
26.7-CH₃
Source: Data compiled from publicly available spectral databases.[5]
Experimental Protocol for NMR

A generalized protocol for acquiring NMR spectra of a solid organic compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

  • Filtration : Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard : An internal standard, typically tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm. In modern instruments, the residual solvent peak can also be used as a secondary reference.[7][8]

  • Acquisition : Place the NMR tube in the spectrometer's probe.

  • Parameter Optimization : Optimize instrument parameters such as shim currents to achieve a homogeneous magnetic field.

  • Data Collection : Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[10]

IR Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

Frequency (cm⁻¹)Vibration TypeFunctional Group
~3070C-H StretchAromatic
2231C≡N StretchNitrile
1690C=O StretchKetone (Aryl)
1580, 1480C=C StretchAromatic Ring
1265C-C(=O)-C Stretch/BendAcetyl Group
890, 810C-H Bend (Out-of-plane)m-Disubstituted Benzene
Source: Data obtained from the NIST Chemistry WebBook.[1]
Experimental Protocol for IR

For a solid sample like this compound, the thin solid film method is commonly employed:[11]

  • Sample Preparation : Dissolve a small amount (a few milligrams) of the solid in a few drops of a volatile solvent like methylene chloride or acetone.[11]

  • Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[10][11]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Spectral Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction : A background spectrum of the clean, empty salt plate is typically run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] For this compound, electron ionization (EI) is a common method used to generate ions and produce a characteristic fragmentation pattern.

Mass Spectrometry Data

The mass spectrum provides the molecular weight and structural information based on fragmentation.

m/zRelative Intensity (%)Assignment
14530[M]⁺ (Molecular Ion)
130100[M - CH₃]⁺ (Loss of methyl radical)
10215[M - CH₃CO]⁺ (Loss of acetyl radical)
7620[C₆H₄]⁺ (Fragment of benzene ring)
4325[CH₃CO]⁺ (Acetyl cation)
Source: Data obtained from the NIST Chemistry WebBook under Electron Ionization conditions.[1][5]
Experimental Protocol for MS

A typical procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction : A small amount of the sample is introduced into the instrument, often heated to ensure it is in the gas phase.[13]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a radical cation, known as the molecular ion ([M]⁺).[13]

  • Fragmentation : The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species.[13]

  • Mass Analysis : The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow Visualization

The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule like this compound using the spectroscopic methods discussed.

Spectroscopic_Workflow cluster_input Input cluster_techniques Analytical Techniques cluster_info Derived Information cluster_output Conclusion Compound Sample: this compound MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MW Molecular Weight & Formula (C₉H₇NO) MS->MW FG Functional Groups (C=O, C≡N, Aromatic) IR->FG H_NMR ¹H NMR: Proton Environment & Connectivity NMR->H_NMR C_NMR ¹³C NMR: Carbon Skeleton NMR->C_NMR Structure Final Structure Elucidation MW->Structure FG->Structure H_NMR->Structure C_NMR->Structure

Spectroscopic workflow for structural elucidation.

References

Solubility Profile of 3-Acetylbenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetylbenzonitrile, also known as 3'-cyanoacetophenone, is a versatile bifunctional molecule incorporating both a ketone and a nitrile functional group. Its unique electronic properties make it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and logical workflows to assist researchers in handling this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1][2]
Melting Point 98-100 °C[3][4]
Boiling Point 120 °C at 5 mmHg[3]
Appearance White to light yellow or light orange powder/crystal
Water Solubility Insoluble[3][4]

Qualitative Solubility of this compound

Based on available literature, this compound exhibits solubility in a range of common organic solvents, while being insoluble in water. This behavior is consistent with its molecular structure, which contains a polar acetyl group and a moderately polar nitrile group attached to a nonpolar benzene ring.

SolventChemical ClassExpected Qualitative Solubility
EthanolPolar ProticSoluble[3]
MethanolPolar ProticSoluble
ChloroformHalogenatedSoluble[5]
AcetonePolar AproticSoluble
Ethyl AcetateEsterLikely Soluble
TolueneAromaticLikely Soluble
HexaneNonpolarSparingly Soluble to Insoluble
WaterPolar ProticInsoluble[3][4]

Note: "Likely Soluble" is inferred from the principle of "like dissolves like" and the known solubility in other polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield extensive quantitative solubility data for this compound across a range of solvents and temperatures. One source indicates a solubility of "4g/l," but the solvent and temperature are not specified, limiting the utility of this data point.[3] The absence of such data highlights the necessity for researchers to determine solubility experimentally for their specific applications. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data can be obtained using established analytical methods. The choice of method may depend on the required precision, the availability of equipment, and the properties of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the equilibrium temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particles.

  • Quantification of Solute:

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

    • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a desiccator or vacuum oven.

    • Record the final weight of the dish and residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

For compounds with a chromophore, such as the aromatic ketone in this compound, UV-Vis spectroscopy offers a sensitive and rapid method for determining solubility. This technique relies on the Beer-Lambert law, which relates absorbance to concentration.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a moderately concentrated standard solution across the UV-Vis spectrum.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • Withdraw a clear aliquot of the supernatant as described in the gravimetric method (Step 2).

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Express the solubility in the desired units.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

experimental_workflow_gravimetric cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification cluster_calc Calculation prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw known volume of clear supernatant settle->withdraw weigh_dish Transfer to pre-weighed evaporating dish withdraw->weigh_dish evaporate Evaporate solvent weigh_dish->evaporate dry Dry residue to constant weight evaporate->dry weigh_final Record final weight dry->weigh_final calculate Calculate mass of solute weigh_final->calculate express Express solubility (e.g., g/100 mL) calculate->express calc_end End express->calc_end

Gravimetric Method Workflow

experimental_workflow_uv_vis cluster_calib Calibration cluster_sample Sample Analysis cluster_calc_uv Calculation calib_start Start prep_standards Prepare standard solutions of known concentrations calib_start->prep_standards det_lambda_max Determine λmax prep_standards->det_lambda_max measure_abs Measure absorbance of standards det_lambda_max->measure_abs plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Calculate concentration from calibration curve plot_curve->calc_conc prep_sat_sol Prepare saturated solution withdraw_supernatant Withdraw and dilute supernatant prep_sat_sol->withdraw_supernatant measure_sample_abs Measure absorbance of diluted sample at λmax withdraw_supernatant->measure_sample_abs measure_sample_abs->calc_conc apply_dilution Apply dilution factor to find solubility calc_conc->apply_dilution uv_end End apply_dilution->uv_end

UV-Vis Spectroscopic Method Workflow

Logical Relationships in Solubility Determination

The selection of an appropriate solvent and experimental method is a critical first step in determining the solubility of this compound. The following diagram illustrates the logical relationships and decision-making process involved.

logical_relationships cluster_solvent_selection Solvent Selection cluster_method_selection Method Selection start Start: Determine Solubility of This compound select_solvent Select potential organic solvent (e.g., Ethanol, Acetone, Toluene) start->select_solvent check_reactivity Is the solvent non-reactive with This compound? select_solvent->check_reactivity choose_another_solvent Choose another solvent check_reactivity->choose_another_solvent No method_decision Select experimental method check_reactivity->method_decision Yes choose_another_solvent->select_solvent is_uv_active Does this compound have a strong chromophore in the solvent? method_decision->is_uv_active use_uv_vis Use UV-Vis Spectroscopy is_uv_active->use_uv_vis Yes use_gravimetric Use Gravimetric Method is_uv_active->use_gravimetric No perform_exp Perform Experiment at Controlled Temperature use_uv_vis->perform_exp use_gravimetric->perform_exp analyze_data Analyze Data and Calculate Solubility perform_exp->analyze_data end End: Quantitative Solubility Data analyze_data->end

Decision Workflow for Solubility Determination

References

Synthesis of 3-Acetylbenzonitrile from 3-Bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient method for the synthesis of 3-acetylbenzonitrile, a valuable building block in pharmaceutical and materials science, from the readily available starting material, 3-bromobenzonitrile. The core of this synthesis is a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic chemistry. This document provides detailed experimental protocols, summarized quantitative data, and visual representations of the workflow and underlying catalytic cycle to aid in the successful implementation of this transformation.

Overview of the Synthesis

The conversion of 3-bromobenzonitrile to this compound is effectively achieved through a palladium-catalyzed acylation reaction. This approach offers significant advantages over traditional methods like Friedel-Crafts acylation, including milder reaction conditions and greater functional group tolerance. The described methodology utilizes a palladium catalyst, typically in the form of tetrakis(triphenylphosphine)palladium(0), and an acetylating agent such as acetyltrimethylsilane.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Reaction:

3-Bromobenzonitrile + Acetylating Agent ---[Pd catalyst, Base, Solvent, Heat]--> this compound

The reaction proceeds via a well-established catalytic cycle for palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ac Ar-Pd(II)-Ac(L2) Transmetal->PdII_Ac Byproduct Br-M + Base-HBr Transmetal->Byproduct RedElim Reductive Elimination PdII_Ac->RedElim RedElim->Pd0 Regeneration of Catalyst Product This compound RedElim->Product Bromobenzonitrile 3-Bromobenzonitrile Bromobenzonitrile->OxAdd AcetylatingAgent Acetylating Agent (e.g., Acetyltrimethylsilane) AcetylatingAgent->Transmetal

Figure 1: Palladium-Catalyzed Acylation Cycle. This diagram illustrates the key steps of the catalytic cycle: oxidative addition of 3-bromobenzonitrile to the Pd(0) complex, transmetalation with the acetylating agent, and reductive elimination to form the product and regenerate the catalyst.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the palladium-catalyzed synthesis of aryl ketones from aryl bromides. The data is based on established literature protocols and can be adapted for the specific synthesis of this compound.

ParameterValueNotes
Reactants
3-Bromobenzonitrile1.0 equiv
Acetyltrimethylsilane2.0 equivAcetylating agent
Catalyst System
Pd(PPh₃)₄5.0 mol%Palladium(0) source
CsF4.0 equivBase
Reaction Conditions
SolventAnhydrous Dioxane
Temperature75 °C
Reaction Time24 hMonitored by TLC/GC-MS
Outcome
Yield60-80% (expected)Isolated yield after purification

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the palladium-catalyzed acetylation of aryl bromides and is tailored for the synthesis of this compound.

Materials:

  • 3-Bromobenzonitrile

  • Acetyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Fluoride (CsF)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate (EtOAc)

  • Heptane

  • Silica Gel (for column chromatography)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (oven-dried)

Experimental Workflow:

Experimental_Workflow Start Start Setup Reaction Setup: - Oven-dried flask under Argon - Add 3-bromobenzonitrile, CsF, Pd(PPh3)4 Start->Setup Reagents Reagent Addition: - Add anhydrous dioxane - Add acetyltrimethylsilane Setup->Reagents Reaction Reaction: - Heat to 75 °C - Stir for 24 h Reagents->Reaction Workup Work-up: - Cool to RT - Dilute with heptane - Filter through silica plug Reaction->Workup Purification Purification: - Concentrate filtrate - Column chromatography on silica gel Workup->Purification End Product: This compound Purification->End

Figure 2: Experimental Workflow Diagram. This flowchart outlines the sequential steps for the synthesis of this compound, from reaction setup to product purification.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 equiv), cesium fluoride (4.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous 1,4-dioxane via syringe. Subsequently, add acetyltrimethylsilane (2.0 equiv) to the reaction mixture.

  • Reaction: The reaction mixture is heated to 75 °C in a preheated oil bath and stirred vigorously for 24 hours under a positive pressure of argon. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The heterogeneous mixture is then diluted with heptane. The resulting solution is filtered through a plug of silica gel, and the silica plug is washed with ethyl acetate.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a heptane/ethyl acetate gradient) to afford pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are flammable and should be handled with appropriate precautions. Dioxane is a suspected carcinogen.

  • Reagents: 3-Bromobenzonitrile and acetyltrimethylsilane should be handled with standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, requiring the use of an inert atmosphere (argon or nitrogen).

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedure as necessary for their specific laboratory conditions and scale.

An In-depth Technical Guide to the Synthesis of 3-Acetylbenzonitrile: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzonitrile, a key building block in organic synthesis, serves as a crucial intermediate in the preparation of a wide array of pharmaceutical compounds and functional materials. Its unique molecular architecture, featuring both a reactive acetyl group and a versatile nitrile moiety at the meta position of a benzene ring, allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific applications.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and considerations. The most prominent and well-documented methods include:

  • Palladium-Catalyzed Stille Coupling: This modern cross-coupling reaction utilizes a halogenated benzonitrile precursor and an organotin reagent to form the desired carbon-carbon bond, leading to the introduction of the acetyl group.

  • Grignard Reaction with a Nitrile Precursor: A classic organometallic approach, this method involves the reaction of a cyanobenzaldehyde with a methyl Grignard reagent, followed by hydrolysis to yield the target ketone.

  • Friedel-Crafts Acylation: This fundamental electrophilic aromatic substitution reaction introduces an acetyl group directly onto the benzonitrile ring. The inherent directing effect of the nitrile group plays a crucial role in the regioselectivity of this transformation.

This guide will now delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and quantitative data to facilitate practical application.

Synthesis via Palladium-Catalyzed Stille Coupling

The Stille coupling reaction is a powerful tool for the formation of carbon-carbon bonds and offers a reliable route to this compound from 3-bromobenzonitrile. This method involves the palladium-catalyzed reaction of the aryl bromide with an organostannane reagent, specifically tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether is then hydrolyzed under acidic conditions to unmask the acetyl group.

Reaction Pathway:

Stille_Coupling Start 3-Bromobenzonitrile Intermediate 3-(1-Ethoxyvinyl)benzonitrile Start->Intermediate Pd Catalyst (e.g., Pd(PPh₃)₄) Reagent Tributyl(1-ethoxyvinyl)tin Reagent->Intermediate Product This compound Intermediate->Product Acid Hydrolysis (e.g., HCl) Grignard_Reaction Start 3-Cyanobenzaldehyde Intermediate Imine Magnesium Salt Start->Intermediate 1. Diethyl Ether or THF Reagent Methylmagnesium Bromide (CH₃MgBr) Reagent->Intermediate Product This compound Intermediate->Product 2. Acidic Workup (e.g., H₃O⁺) Friedel_Crafts Start Benzonitrile Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Acetyl Chloride / AlCl₃ Reagent->Product

An In-depth Technical Guide to 3-Acetylbenzonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-Acetylbenzonitrile (CAS No: 6136-68-1), a versatile aromatic ketone and nitrile compound. It details the molecule's chemical structure, functional groups, and physicochemical properties. This guide includes a compilation of spectroscopic data, experimental protocols for its synthesis and reactions, and a discussion of its role as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical Structure and Functional Groups

This compound, also known as m-cyanoacetophenone, is an organic compound featuring a benzene ring substituted with an acetyl group (-COCH₃) and a nitrile group (-C≡N) at the meta position (positions 1 and 3). This bifunctional arrangement makes it a valuable building block in organic synthesis. The primary functional groups are the aromatic ketone and the nitrile. The aromatic structure provides stability, while the ketone and nitrile moieties serve as reactive sites for a variety of chemical transformations.

chemical_structure C1 C C2 C C1->C2 acetyl_C1 C C1->acetyl_C1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 nitrile_C C C3->nitrile_C C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 acetyl_O O acetyl_C1->acetyl_O acetyl_C2 CH₃ acetyl_C1->acetyl_C2 nitrile_N N nitrile_C->nitrile_N

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various analytical methods. This data is crucial for its identification, handling, and use in experimental settings.

Chemical Identifiers and Properties

The following table summarizes key identifiers and physical properties for this compound.

PropertyValueReference(s)
CAS Number 6136-68-1[2][3][4]
Molecular Formula C₉H₇NO[2][3]
Molecular Weight 145.16 g/mol [2][5][6]
Appearance White to light yellow/orange powder or crystal
Melting Point 98-100 °C[7][8]
Boiling Point 119-120 °C (at 1-5 mmHg)[5][8]
Solubility Insoluble in water; soluble in organic solvents[7][8]
IUPAC Name This compound[4]
SMILES CC(=O)C1=CC=CC(=C1)C#N[4][5]
InChI 1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3[2][3]
InChIKey SBCFGFDAZCTSRH-UHFFFAOYSA-N[2][3]
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey Peaks / SignalsReference(s)
IR Spectroscopy Characteristic peaks for C≡N (nitrile) and C=O (ketone) functional groups.[2][4]
¹H NMR Signals corresponding to the aromatic protons and the methyl protons of the acetyl group.[4]
¹³C NMR Resonances for the aromatic carbons, nitrile carbon, carbonyl carbon, and methyl carbon.[4]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 145, with a base peak typically at m/z 130.[4][9]

Experimental Protocols

This compound is used in various synthetic procedures, both as a product and a reactant.

Synthesis of this compound

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzonitrile or the oxidation of 3-ethylbenzonitrile. Another documented route starts from 3-acetylbenzoic acid.[7] The following is a generalized workflow based on common synthetic transformations.

synthesis_workflow start Starting Material (e.g., 3-Bromobenzonitrile) step1 Reaction with an acetylating agent (e.g., via Grignard or organocuprate) start->step1 step2 Aqueous Workup (Quenching and Extraction) step1->step2 step3 Purification (e.g., Column Chromatography or Recrystallization) step2->step3 product Final Product This compound step3->product

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A solution of a suitable starting material, such as 3-bromobenzonitrile, is prepared in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon).[7]

  • Acylation: The solution is treated with an appropriate acetylating agent. This can involve conversion to an organometallic reagent followed by reaction with an acetyl source like acetic anhydride.[7]

  • Workup: After the reaction is complete, it is carefully quenched with an aqueous solution. The organic product is then extracted into a suitable solvent, washed, and dried.

  • Purification: The crude product is purified using standard laboratory techniques. Given its crystalline nature, recrystallization is an effective method. Alternatively, column chromatography can be employed.

Key Reactions of this compound

The dual functionality of this compound allows it to participate in a range of chemical reactions, making it a versatile intermediate.

  • Darzens Condensation: The ketone can undergo a Darzens condensation to form α,β-epoxy ketones (glycidic esters).[7]

  • Claisen-Schmidt Condensation: It can react with substituted benzaldehydes in the presence of a base to synthesize chalcone derivatives, specifically substituted 3-((E)-3-substituted phenylacryloyl)benzonitriles.[7]

  • Amidoxime Formation: The nitrile group can be converted to an amidoxime by reacting with hydroxylamine, a common step in the synthesis of heterocyclic compounds.[7]

  • Isoindolinone Synthesis: In the presence of a base, it can undergo cascade reactions with compounds like ((chloromethyl)sulfonyl)benzene to form substituted isoindolin-1-ones.[10]

reaction_pathway reactant1 This compound conditions Base Catalyst (e.g., NaOH or KOH) in Solvent (e.g., Ethanol) reactant1->conditions reactant2 Substituted Benzaldehyde reactant2->conditions product Chalcone Derivative (3-((E)-3-substituted phenylacryloyl)benzonitrile) conditions->product

Caption: Pathway for Claisen-Schmidt condensation of this compound.

Role in Drug Discovery and Biological Research

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives are of significant interest in medicinal chemistry.[1] The benzonitrile scaffold is recognized as a "privileged structure" in the design of biologically active molecules due to its synthetic accessibility and ability to form key interactions with biological targets.[11]

  • Enzyme Inhibitors: Derivatives of this compound have been investigated as enzyme inhibitors. For example, quinazolinone derivatives synthesized from benzonitrile precursors have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[12]

  • Anticancer Agents: The broader class of benzonitrile derivatives has demonstrated potential as anticancer agents, often by inhibiting tubulin polymerization, which disrupts cell division in cancer cells.[11]

  • Synthetic Intermediate: It serves as a key raw material for creating compound libraries for high-throughput screening (HTS) in the drug discovery process.[1] Its use in preparing compounds like 3-(1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenylimino)ethyl)benzonitrile highlights its role as a precursor to complex, potentially bioactive molecules.[7]

logical_relationship start This compound (Building Block) step1 Chemical Synthesis (e.g., Condensation, Cyclization) start->step1 class1 Quinazolinone Derivatives step1->class1 class2 Chalcone Derivatives step1->class2 class3 Other Heterocycles step1->class3 activity Biologically Active Compounds (e.g., Enzyme Inhibitors, Anticancer Agents) class1->activity class2->activity class3->activity

Caption: Role of this compound as a precursor in drug discovery.

Conclusion

This compound is a functionally rich aromatic compound with well-characterized chemical and physical properties. Its utility extends from being a simple organic molecule to a crucial intermediate in the synthesis of complex heterocyclic systems. For researchers in organic synthesis and drug development, this compound offers a stable and reactive scaffold for building novel molecules with potential therapeutic applications, particularly in the areas of metabolic disorders and oncology. The experimental data and protocols summarized in this guide provide a valuable resource for its effective application in a research and development setting.

References

Reactivity of the Nitrile Group in 3-Acetylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzonitrile is a versatile bifunctional molecule featuring both a nitrile and an acetyl group attached to a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and functional materials. The reactivity of the nitrile group is of particular interest, as it can undergo a variety of transformations to yield valuable products such as amines, carboxylic acids, and tetrazoles. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, including key chemical transformations, influencing electronic effects, detailed experimental protocols, and quantitative data.

Electronic Effects on Nitrile Group Reactivity

The reactivity of the nitrile group (-C≡N) is largely governed by the electrophilicity of the nitrile carbon. The presence of the acetyl group (-COCH₃) in the meta position on the benzene ring significantly influences this reactivity. The acetyl group is a moderate electron-withdrawing group, exerting its effect through both resonance and inductive effects. This electron-withdrawing nature increases the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzonitrile.

This enhanced electrophilicity facilitates several key reactions of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions. The following sections will delve into these transformations in detail.

Key Chemical Transformations of the Nitrile Group

The nitrile group of this compound can be readily transformed into other valuable functional groups. The most common and synthetically useful reactions include hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition with sodium azide to form a tetrazole ring.

Hydrolysis to 3-Acetylbenzoic Acid

The hydrolysis of the nitrile group in this compound provides a direct route to 3-acetylbenzoic acid, a valuable building block in organic synthesis. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, followed by protonation to yield a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid.

A reported procedure for the basic hydrolysis of this compound to 3-acetylbenzoic acid demonstrates a high yield of 92%.[1]

Table 1: Quantitative Data for the Hydrolysis of this compound

ReactantProductReagentsTemperatureYieldReference
This compound3-Acetylbenzoic Acid6M NaOH, Methanol/Water90°C92%[1]

Experimental Protocol: Basic Hydrolysis of this compound

This protocol is adapted from a reported synthesis of 3-acetylbenzoic acid.[1]

  • Materials:

    • This compound (1.0 eq)

    • 6M Sodium Hydroxide (excess)

    • Methanol

    • Water

    • 12M Hydrochloric Acid

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

    • Dichloromethane (for washing)

    • Saturated Brine

  • Procedure:

    • To a solution of this compound in methanol, add 6M sodium hydroxide solution.

    • Heat the reaction mixture at 90°C overnight.

    • After cooling, concentrate the reaction mixture to remove the methanol.

    • Wash the aqueous layer with dichloromethane.

    • Acidify the aqueous layer to a pH of approximately 3 with 12M hydrochloric acid.

    • Extract the resulting precipitate with ethyl acetate.

    • Wash the organic layer with water and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain 3-acetylbenzoic acid.

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product This compound This compound reagents 6M NaOH Methanol/Water This compound->reagents heating 90°C, overnight reagents->heating concentrate Concentrate heating->concentrate wash1 Wash (DCM) concentrate->wash1 acidify Acidify (HCl) wash1->acidify extract Extract (EtOAc) acidify->extract wash2 Wash (H2O, Brine) extract->wash2 dry Dry (Na2SO4) wash2->dry isolate Isolate dry->isolate 3-Acetylbenzoic Acid 3-Acetylbenzoic Acid isolate->3-Acetylbenzoic Acid

Experimental workflow for the hydrolysis of this compound.
Reduction to 3-(1-Aminoethyl)benzonitrile

The reduction of the nitrile group in this compound to a primary amine is a crucial transformation for the synthesis of various biologically active molecules. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A key consideration in the reduction of this compound is the chemoselectivity, as the acetyl group is also susceptible to reduction.

Table 2: Representative Quantitative Data for Nitrile Reduction

ReactantProductReagentsYieldReference
BenzonitrileBenzylamineLiAlH₄, EtherHigh (General)[2]
BenzonitrileBenzylamineH₂, Pd/CHigh (General)[3]

Experimental Protocol: Reduction of a Nitrile with Lithium Aluminum Hydride (General)

This is a general procedure for the reduction of nitriles and should be adapted and optimized for this compound with careful consideration of the reactivity of the acetyl group.

  • Materials:

    • Nitrile (e.g., this compound) (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (excess)

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

    • Water

    • 15% Sodium Hydroxide Solution

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of the nitrile in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

    • Filter the resulting granular precipitate and wash it with ether or THF.

    • Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude amine.

    • Purify the amine by distillation or chromatography as needed.

Reduction_Pathway This compound This compound 3-(1-Aminoethyl)benzonitrile 3-(1-Aminoethyl)benzonitrile This compound->3-(1-Aminoethyl)benzonitrile Selective Nitrile Reduction 3-(1-Hydroxyethyl)benzonitrile 3-(1-Hydroxyethyl)benzonitrile This compound->3-(1-Hydroxyethyl)benzonitrile Selective Ketone Reduction 3-(1-Aminoethyl)phenol 3-(1-Aminoethyl)phenol This compound->3-(1-Aminoethyl)phenol Full Reduction

Possible reduction pathways for this compound.
[3+2] Cycloaddition to 5-(3-Acetylphenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide, typically sodium azide, is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The electron-withdrawing acetyl group in this compound is expected to facilitate this reaction.

While a specific yield for the conversion of this compound to its corresponding tetrazole is not explicitly documented, numerous protocols for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile report yields ranging from 59% to over 90%, depending on the catalyst and reaction conditions.[4] It is anticipated that the reaction of this compound would proceed with similar efficiency.

Table 3: Representative Quantitative Data for Tetrazole Synthesis from Benzonitrile

ReactantProductReagentsTemperatureYieldReference
Benzonitrile5-Phenyl-1H-tetrazoleNaN₃, NH₄Cl, DMF-59-88%[4]
Benzonitrile5-Phenyl-1H-tetrazoleNaN₃, Cu(I) catalyst, DMF123°C85%

Experimental Protocol: Synthesis of 5-Substituted-1H-tetrazole (General)

This general procedure for the synthesis of 5-phenyl-1H-tetrazole can be adapted for this compound.[4]

  • Materials:

    • Aryl Nitrile (e.g., this compound) (1.0 eq)

    • Sodium Azide (NaN₃) (1.0-1.5 eq)

    • Ammonium Chloride (NH₄Cl) (1.0-1.5 eq) or another Lewis acid catalyst

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the aryl nitrile in DMF.

    • Add sodium azide and ammonium chloride to the solution.

    • Heat the reaction mixture with stirring for several hours (the optimal temperature and time will depend on the substrate and catalyst).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into acidified water.

    • Collect the precipitated product by filtration.

    • Wash the solid with water.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure tetrazole.

Cycloaddition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Imidoyl Azide Imidoyl Azide This compound->Imidoyl Azide Nucleophilic Attack Azide N3- Azide->Imidoyl Azide Tetrazole 5-(3-Acetylphenyl)-1H-tetrazole Imidoyl Azide->Tetrazole Intramolecular Cyclization

Simplified mechanism for the [3+2] cycloaddition of a nitrile with azide.

Conclusion

The nitrile group in this compound is a versatile functional handle that can be readily converted into other valuable moieties. The electron-withdrawing nature of the meta-acetyl group enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. This guide has provided an in-depth overview of three key transformations: hydrolysis to 3-acetylbenzoic acid, reduction to the corresponding primary amine, and [3+2] cycloaddition with azide to form a tetrazole. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate. Further optimization of reaction conditions for the reduction of this compound is recommended to achieve high chemoselectivity and yield.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3-acetylbenzonitrile. This compound is a disubstituted aromatic compound featuring two electron-withdrawing groups, an acetyl group (-COCH₃) and a cyano group (-CN), positioned meta to each other on the benzene ring. This substitution pattern significantly influences the molecule's reactivity and the regioselectivity of further substitutions. This document details the theoretical principles governing these reactions, predictive analysis of product distribution, and generalized experimental protocols for key electrophilic substitution reactions including nitration, halogenation, and sulfonation. Due to the highly deactivated nature of the ring, Friedel-Crafts reactions are also discussed in the context of their limitations.

Core Principles: Directing Effects and Reactivity

The benzene ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups (EWGs). Both the acetyl and cyano groups withdraw electron density from the aromatic ring through inductive and resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1]

  • Acetyl Group (-COCH₃): This group is a moderately deactivating, meta-director. It withdraws electron density via both the inductive effect of the carbonyl oxygen and the resonance effect, which delocalizes the pi electrons of the ring onto the oxygen atom.

  • Cyano Group (-CN): The cyano group is a strongly deactivating, meta-director. The nitrogen atom is highly electronegative, leading to a strong inductive withdrawal. Resonance structures also show a delocalization of the ring's pi electrons towards the nitrogen atom.

Reinforcing Directing Effects

In this compound, the acetyl and cyano groups are in a meta-relationship. This arrangement leads to a reinforcement of their directing effects.[2] Both groups direct incoming electrophiles to the positions meta to themselves. Consequently, electrophilic attack is predicted to occur at the positions that are meta to both substituents.

The available positions for substitution on the this compound ring are C2, C4, C5, and C6.

  • Position 2: Ortho to the acetyl group and ortho to the cyano group.

  • Position 4: Ortho to the acetyl group and para to the cyano group.

  • Position 5: Para to the acetyl group and meta to the cyano group.

  • Position 6: Ortho to the acetyl group and ortho to the cyano group.

Based on the meta-directing nature of both substituents, the primary sites of electrophilic attack are predicted to be C5 , which is meta to the cyano group and para to the acetyl group, and to a lesser extent, C4 and C6 , which are ortho to the acetyl group and meta to the cyano group. Steric hindrance may reduce the likelihood of substitution at the more crowded C2 and C6 positions.[1]

G cluster_benzene This compound cluster_directing Predicted Substitution Sites C1 C-CN C2 C2 C3 C-COCH3 C4 C4 C5 C5 C6 C6 E+ E+ C5_product Major C4_product Minor C6_product Minor

Key Electrophilic Substitution Reactions

While specific experimental data for electrophilic substitution reactions on this compound are not extensively reported in the literature, we can infer the expected outcomes and required reaction conditions based on established principles and reactions with similarly deactivated aromatic compounds.

Nitration

Nitration is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3] Given the deactivated nature of the this compound ring, forcing conditions (e.g., elevated temperatures) are likely necessary to achieve a reasonable reaction rate.

Predicted Products: The major product is expected to be 5-nitro-3-acetylbenzonitrile , with minor amounts of 4-nitro-3-acetylbenzonitrile and 6-nitro-3-acetylbenzonitrile .

G This compound This compound Nitration Nitration This compound->Nitration HNO₃, H₂SO₄ 5-Nitro-3-acetylbenzonitrile 5-Nitro-3-acetylbenzonitrile Nitration->5-Nitro-3-acetylbenzonitrile Major 4-Nitro-3-acetylbenzonitrile 4-Nitro-3-acetylbenzonitrile Nitration->4-Nitro-3-acetylbenzonitrile Minor 6-Nitro-3-acetylbenzonitrile 6-Nitro-3-acetylbenzonitrile Nitration->6-Nitro-3-acetylbenzonitrile Minor

Generalized Experimental Protocol (Adapted from the nitration of methyl benzoate): [4][5][6]

  • In a flask equipped with a magnetic stirrer and a cooling bath, dissolve this compound in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Illustrative):

ReactantReagentsTemperature (°C)Time (h)Major ProductPredicted Yield Range (%)
This compoundconc. HNO₃, conc. H₂SO₄0 - 501 - 45-Nitro-3-acetylbenzonitrile40 - 60
Halogenation (Bromination)

Bromination is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a more potent electrophile. Similar to nitration, forcing conditions may be required.

Predicted Products: The major product is anticipated to be 5-bromo-3-acetylbenzonitrile .

Generalized Experimental Protocol (Adapted from the bromination of acetophenone):

  • In a dry flask protected from moisture, suspend anhydrous iron(III) bromide in an inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add this compound to the suspension.

  • Slowly add a solution of bromine in the same inert solvent to the mixture at room temperature or with gentle heating.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

ReactantReagentsTemperature (°C)Time (h)Major ProductPredicted Yield Range (%)
This compoundBr₂, FeBr₃25 - 602 - 65-Bromo-3-acetylbenzonitrile30 - 50
Sulfonation

Sulfonation is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid).[3] The electrophile is SO₃ or protonated SO₃. This reaction is typically reversible.

Predicted Products: The main product will be 5-sulfo-3-acetylbenzonitrile .

Generalized Experimental Protocol:

  • In a flask equipped with a stirrer, carefully add this compound to fuming sulfuric acid at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If it is soluble, it can often be isolated as a salt by neutralization with a base.

Quantitative Data (Illustrative):

ReactantReagentsTemperature (°C)Time (h)Major ProductPredicted Yield Range (%)
This compoundFuming H₂SO₄80 - 1004 - 85-Sulfo-3-acetylbenzonitrile20 - 40
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings.[1][7][8][9] The electron-withdrawing acetyl and cyano groups make the benzene ring in this compound insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the acetyl group and the nitrogen of the cyano group, further deactivating the ring.

G This compound This compound Friedel-Crafts Reagents Friedel-Crafts Reagents This compound->Friedel-Crafts Reagents R-X, AlCl₃ or RCO-X, AlCl₃ No Reaction No Reaction Friedel-Crafts Reagents->No Reaction

Conclusion

The electrophilic substitution reactions of this compound are governed by the strong deactivating and meta-directing influence of both the acetyl and cyano groups. Their reinforcing effects direct incoming electrophiles primarily to the C5 position, with minor substitution at C4 and C6. Due to the highly deactivated nature of the aromatic ring, forcing reaction conditions are generally required for nitration, halogenation, and sulfonation. Friedel-Crafts reactions are typically not feasible for this substrate. The information provided in this guide, including the generalized experimental protocols, serves as a valuable resource for researchers in the planning and execution of synthetic routes involving this compound.

References

A Comprehensive Technical Guide to 3-Acetylbenzonitrile (3'-Cyanoacetophenone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-Acetylbenzonitrile, also known as 3'-cyanoacetophenone, a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document covers its chemical identity, physicochemical properties, synthesis and purification protocols, and key chemical reactions. A significant focus is placed on its role as a precursor to the dual CCR2/CCR5 antagonist, Cenicriviroc, and the associated signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound featuring both a ketone and a nitrile functional group. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research and procurement.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
CAS Number 6136-68-1
Molecular Formula C₉H₇NO
Common Synonyms 3'-Cyanoacetophenone, m-Acetylbenzonitrile, 1-(3-Cyanophenyl)ethanone, Benzonitrile, 3-acetyl-
PubChem CID 80222[1]
EINECS Number 228-110-6
MDL Number MFCD00001806
InChI Key SBCFGFDAZCTSRH-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 145.16 g/mol [1]
Appearance White to light yellow or light orange powder/crystal
Melting Point 96-101 °C[2]
Boiling Point 119 °C @ 1 mmHg[3]
Solubility Insoluble in water; soluble in organic solvents.
Purity (typical) ≥97%

Experimental Protocols

Synthesis of this compound from 3-Bromobenzonitrile

This protocol describes a common method for the synthesis of this compound via a metal-catalyzed cross-coupling reaction.[4]

Materials:

  • 3-Bromobenzonitrile

  • An appropriate acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Aqueous HCl (1M)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-bromobenzonitrile (1 equivalent) in anhydrous toluene.

  • Add the palladium catalyst (e.g., 0.03 equivalents of Pd(PPh₃)₄).

  • Add the acetylating agent (e.g., 1.2 equivalents of tributyl(1-ethoxyvinyl)tin).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 1M aqueous HCl and stir vigorously for 1 hour to hydrolyze the enol ether intermediate.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification of this compound by Recrystallization

This protocol outlines the purification of crude this compound.[5][6][7][8][9]

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water or toluene/hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethanol or toluene) to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add the anti-solvent (e.g., water or hexane) to the hot solution until the first sign of persistent cloudiness appears.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum to remove residual solvent.

Darzens Condensation of this compound

This protocol describes the Darzens condensation of this compound with ethyl chloroacetate to form an α,β-epoxy ester, a key intermediate in various syntheses.[10][11][12][13]

Materials:

  • This compound

  • Ethyl chloroacetate

  • A strong base (e.g., sodium ethoxide or potassium tert-butoxide)

  • Anhydrous solvent (e.g., benzene or THF)

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the base (1.2 equivalents) to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Quench the reaction by adding cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude α,β-epoxy ester, which can be further purified by column chromatography.

Role in Drug Development: Precursor to Cenicriviroc

This compound is a key starting material in the synthesis of Cenicriviroc, an investigational drug that acts as a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[14][15][16][17][18][19][20] Cenicriviroc has been investigated for the treatment of HIV infection and non-alcoholic steatohepatitis (NASH).[18][21]

Cenicriviroc's Mechanism of Action and Associated Signaling Pathways

Cenicriviroc exerts its therapeutic effects by blocking the signaling pathways initiated by the binding of chemokines to CCR2 and CCR5.[14][15][16] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events.[22][23][24]

The binding of chemokines like CCL2 to CCR2 and CCL3, CCL4, and CCL5 to CCR5 leads to the dissociation of the G-protein subunits (Gα and Gβγ).[25] These subunits then modulate the activity of various downstream effector molecules, including:

  • Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is crucial for cell survival and proliferation.[26][27][28]

  • Mitogen-activated protein kinases (MAPK): The MAPK cascade (including ERK, JNK, and p38) is involved in inflammation, cell growth, and differentiation.[24][25][27][28]

  • Janus kinase/Signal transducer and activator of transcription (JAK/STAT): This pathway is critical for cytokine signaling and immune responses.[25][28][29]

By blocking these receptors, Cenicriviroc can inhibit the recruitment of inflammatory cells to sites of injury and modulate immune responses, which is the basis for its investigation in inflammatory diseases like NASH.[18][19][21][30]

CCR2_CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR2 CCR2 G_protein G-protein (α, β, γ) CCR2->G_protein CCR5 CCR5 CCR5->G_protein PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, JNK, p38) G_protein->MAPK JAK JAK G_protein->JAK Chemokines Chemokines (e.g., CCL2, CCL5) Chemokines->CCR2 Chemokines->CCR5 Cenicriviroc Cenicriviroc Cenicriviroc->CCR2 Cenicriviroc->CCR5 Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Expression Gene Expression MAPK->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: CCR2/CCR5 signaling pathway antagonism by Cenicriviroc.

Experimental Workflow for Evaluating Downstream Effects

To assess the impact of compounds derived from this compound on these signaling pathways, a typical experimental workflow would involve cell-based assays followed by molecular analysis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Hepatocytes) Compound_Treatment Treatment with Test Compound (derived from this compound) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (p-Akt, p-ERK, p-STAT) Cell_Lysis->Western_Blot qPCR RT-qPCR (Inflammatory gene expression) Cell_Lysis->qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Workflow for evaluating signaling pathway modulation.

Conclusion

This compound is a valuable and versatile chemical intermediate with established importance in the synthesis of pharmacologically active compounds. Its utility as a precursor to Cenicriviroc highlights its relevance in the development of therapies targeting inflammatory and fibrotic diseases. This technical guide provides a comprehensive resource for researchers, consolidating key information on its properties, synthesis, and its connection to significant biological signaling pathways. The provided protocols and diagrams serve as a foundation for further investigation and application of this compound in drug discovery and development.

References

A Technical Guide to 3-Acetylbenzonitrile for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 3-Acetylbenzonitrile (CAS No. 6136-68-1), a key chemical intermediate in the synthesis of pharmaceuticals and other functional organic molecules. This guide covers its commercial availability, physicochemical properties, and core applications, offering detailed experimental protocols and workflow visualizations to support laboratory research.

Commercial Availability and Supplier Selection

This compound is readily available from a variety of commercial chemical suppliers, catering to needs from research-scale grams to bulk quantities. Purity levels typically range from 97% to over 99%. When selecting a supplier, researchers should consider factors such as purity, available quantity, cost, lead time, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a summary of representative commercial suppliers. Researchers are advised to visit the suppliers' websites for the most current information on availability and pricing.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberRepresentative PurityAvailable Quantities
Thermo Scientific Chemicals6136-68-1≥97%5 g, 25 g[1][2]
Santa Cruz Biotechnology6136-68-1- (Research Use)Inquire[3]
Fisher Scientific6136-68-1≥97%5 g, 25 g[2]
Allchem Laboratories6136-68-198%Bulk[4]
CookeChem6136-68-198%Inquire[5]
GTI Laboratory Supplies6136-68-197.6%25 g[6]
Research Scientific6136-68-197%5 g[7]
Kemystery Chemicals6136-68-199%Wholesale[8]

The following diagram illustrates a logical workflow for procuring this compound for a research project.

G cluster_procurement Supplier Selection Workflow A Define Project Needs (Quantity, Purity, Budget) B Identify Potential Suppliers (e.g., Table 1) A->B C Request Quotes & Lead Times B->C D Evaluate Supplier Options C->D E Review CoA & SDS D->E Best Candidate F Place Purchase Order E->F G Receive & Log Material F->G H Does documentation meet spec? G->H I Proceed with Experiment H->I Yes J Contact Supplier / Quarantine H->J No

A logical workflow for selecting and procuring this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for its proper handling, storage, and use in chemical reactions. It is an aromatic ketone and a nitrile, presenting as a white to pale yellow solid at room temperature.[2][4]

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 6136-68-1
Molecular Formula C₉H₇NO[3]
Molecular Weight 145.16 g/mol [6][9]
Appearance White to pale yellow solid/powder[1][4]
Melting Point 96-100 °C[1][9]
Boiling Point 119-120 °C at 1-5 mmHg[1][9]
IUPAC Name This compound[6]
Synonyms m-Cyanoacetophenone, 3'-Cyanoacetophenone[3]
Solubility Insoluble in water.[9]

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile bifunctional molecule, with the ketone and nitrile groups serving as handles for a wide range of chemical transformations. It is a valuable building block for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents.

One of the most significant applications in drug discovery is the conversion of the nitrile group (-C≡N) into an amidoxime moiety (-C(NH₂)=NOH). Amidoximes are important pharmacophores and are recognized as effective nitric oxide (NO) donors in vivo.[10][11] They are key intermediates in the synthesis of various therapeutic agents. For instance, this compound has been utilized in the preparation of precursors to complex molecules like Cenicriviroc, an inhibitor of CCR2 and CCR5 receptors for HIV treatment.[12]

The ketone moiety can undergo reactions such as Darzens condensation to form α,β-epoxy esters, which are themselves versatile synthetic intermediates.[13][14]

The diagram below illustrates the synthetic pathway for converting this compound into its corresponding amidoxime, a common step in medicinal chemistry.

G cluster_synthesis Synthetic Pathway: Amidoxime Formation A This compound (Starting Material) D Reaction Mixture (Reflux) A->D B Hydroxylamine (NH₂OH) B->D C Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) C->D E (Z)-N'-hydroxy-3-acetylbenzimidamide (Amidoxime Product) D->E Nucleophilic Addition

Synthesis of an amidoxime from this compound.

Experimental Protocol: Synthesis of (Z)-N'-hydroxy-3-acetylbenzimidamide

This section provides a detailed, representative protocol for the synthesis of the amidoxime derivative of this compound. This reaction is a staple in medicinal chemistry for accessing this important functional group.[4][15]

Objective: To convert the nitrile functionality of this compound into an amidoxime group via reaction with hydroxylamine.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (1.5 - 2.0 eq)

  • Anhydrous Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to create a suspension (approx. 10-15 mL of solvent per gram of starting nitrile).

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. The crude product can be visualized under UV light.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) using vacuum filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is the desired amidoxime product.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure (Z)-N'-hydroxy-3-acetylbenzimidamide as a white solid.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydroxylamine is a potentially explosive and toxic reagent. Handle with care and avoid heating it as a dry solid.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Methodological & Application

Synthesis of Substituted Quinazolines from 3-Acetylbenzonitrile: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of substituted quinazolines is a focal point in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by this class of heterocyclic compounds. Quinazoline derivatives are integral to the development of numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. A versatile and efficient synthetic strategy for accessing novel quinazoline scaffolds involves the utilization of readily available starting materials. This document outlines a proposed synthetic approach for the preparation of substituted quinazolines starting from 3-acetylbenzonitrile. While direct, detailed protocols for this specific transformation are not extensively documented in the reviewed literature, this note extrapolates from established methodologies for quinazoline synthesis from related benzonitrile precursors.

The key transformation involves the cyclocondensation of this compound with a suitable nitrogen source, such as guanidine or amidines, to construct the pyrimidine ring of the quinazoline core. The presence of the acetyl group at the meta position relative to the nitrile offers a reactive site for initial condensation, while the nitrile group is poised for the subsequent intramolecular cyclization. Catalysis, often employing metal salts or acid promoters, is typically required to facilitate these transformations. The reaction conditions, including solvent, temperature, and reaction time, are critical parameters that must be optimized to achieve high yields and purity of the desired substituted quinazoline product.

The resulting substituted quinazolines can serve as valuable intermediates for further functionalization, allowing for the generation of a diverse library of compounds for biological screening. The cyano group, if retained in the final product, provides a handle for further chemical modifications. The nature of the substituents on the quinazoline ring will be determined by the specific nitrogen source and any additional reagents used in the synthesis.

Proposed Synthetic Pathway

A plausible synthetic route for the synthesis of a 4-amino-7-acetylquinazoline derivative from this compound is depicted below. This pathway is hypothesized based on known reactions of aminobenzonitriles with guanidine.

Synthesis_Pathway cluster_conditions Reaction Conditions start This compound intermediate Intermediate (N-(3-acetyl-2-cyanophenyl)guanidine) start->intermediate Condensation reagent Guanidine Hydrochloride reagent->intermediate product 4-Amino-7-acetylquinazoline intermediate->product Intramolecular Cyclization & Tautomerization cond1 Base (e.g., NaH, K2CO3) cond2 Solvent (e.g., DMF, Dioxane) cond3 Heat (e.g., 100-150 °C)

Caption: Proposed reaction pathway for the synthesis of 4-amino-7-acetylquinazoline.

Experimental Protocols

Note: The following protocol is a generalized procedure derived from analogous syntheses of 4-aminoquinazolines from substituted 2-aminobenzonitriles. Optimization of the reaction conditions will be necessary for the specific case of this compound.

Synthesis of 4-Amino-7-acetylquinazoline from this compound and Guanidine Hydrochloride

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or 1,4-dioxane) to dissolve the starting material. To this solution, add a suitable base such as sodium hydride (2.2 eq) or potassium carbonate (3.0 eq) portion-wise at room temperature.

  • Reagent Addition: Add guanidine hydrochloride (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-7-acetylquinazoline.

Data Presentation

The following table presents hypothetical data for the synthesis of substituted quinazolines from this compound, which would be populated with experimental results.

EntryNitrogen SourceBaseSolventTemp (°C)Time (h)Yield (%)Product Structure
1Guanidine HClNaHDMF12024Data not available4-Amino-7-acetylquinazoline
2Acetamidine HClK₂CO₃Dioxane14018Data not available2-Methyl-7-acetylquinazoline
3Benzamidine HClK₂CO₃Dioxane14018Data not available2-Phenyl-7-acetylquinazoline

Note: The yields are hypothetical and would need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted quinazolines from this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Reaction Setup (this compound, Solvent, Base) reagent 2. Add Nitrogen Source (e.g., Guanidine HCl) start->reagent reaction 3. Heat and Stir reagent->reaction quench 4. Quench Reaction reaction->quench extract 5. Extraction quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Column Chromatography dry->purify characterization 8. Characterization (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for quinazoline synthesis.

Signaling Pathway (Hypothetical)

Quinazoline derivatives are known to target various signaling pathways implicated in diseases like cancer. For instance, some quinazolines are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The diagram below illustrates a simplified representation of the EGFR signaling pathway that could be targeted by newly synthesized quinazoline derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Proliferation, Survival, etc. Ligand Ligand (e.g., EGF) Ligand->EGFR Quinazoline Substituted Quinazoline Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.

3-Acetylbenzonitrile: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Acetylbenzonitrile is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure, featuring both a ketone and a nitrile functional group on an aromatic ring, allows for a variety of chemical transformations, making it a key starting material or intermediate in the preparation of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates. Furthermore, it elucidates the signaling pathways of the final drug products, offering a comprehensive overview for researchers in drug discovery and development.

Pharmaceutical Applications of this compound Derivatives

While this compound itself is a crucial starting material, its derivatives are more directly incorporated into the final structures of several modern pharmaceuticals. A primary example is its conceptual relationship to the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4). Although direct one-pot syntheses from this compound are not the most common routes, its structural motif is central to the synthesis of key intermediates. The synthetic pathways for other major drugs, such as Acalabrutinib and Finerenone, typically commence from different benzonitrile precursors.

Apremilast Synthesis

Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. A key chiral intermediate in its synthesis is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. The synthesis of this intermediate can be achieved from 3-ethoxy-4-methoxybenzonitrile, a compound structurally related to this compound through modification of the acetyl group to a hydroxyl and subsequent etherification. A plausible synthetic pathway starting from a derivative of this compound is outlined below.

Synthetic Pathway Overview: From Benzonitrile Derivative to Apremilast Intermediate

G A 3-Hydroxy-4-methoxybenzonitrile B 3-Ethoxy-4-methoxybenzonitrile A->B Bromoethane, K2CO3, DMF C 1-(3-Ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethanone B->C Dimethyl sulfone, n-Butyllithium, THF; then HCl (aq) D (S)-1-(3-Ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethanamine (Key Intermediate) C->D Asymmetric Reduction & Amination E Apremilast D->E 3-Acetamidophthalic anhydride, Acetic Acid

Caption: Synthetic pathway to Apremilast via a key benzonitrile intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates related to Apremilast, starting from a benzonitrile derivative.

Synthesis of 3-Ethoxy-4-methoxybenzonitrile

This protocol describes the ethylation of 3-hydroxy-4-methoxybenzonitrile.

Reaction Scheme:

3-Hydroxy-4-methoxybenzonitrile + Bromoethane --(K₂CO₃, DMF)--> 3-Ethoxy-4-methoxybenzonitrile

Materials:

  • 3-Hydroxy-4-methoxybenzonitrile

  • Bromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.11 mmol), potassium carbonate (10.25 g), and dimethylformamide (50 mL).

  • Add bromoethane (25 mL, 335.2 mmol) to the mixture.

  • Heat the reaction mixture to 100°C and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add 100 mL of water and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the product as a white solid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountYield (%)
3-Hydroxy-4-methoxybenzonitrile149.1510 g-
3-Ethoxy-4-methoxybenzonitrile177.2011.09 g94
Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

This protocol outlines the reaction of 3-ethoxy-4-methoxybenzonitrile with dimethyl sulfone.[1]

Reaction Scheme:

3-Ethoxy-4-methoxybenzonitrile + Dimethyl sulfone --(1. n-BuLi, THF; 2. H₂O)--> 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

Materials:

  • Dimethyl sulfone

  • n-Butyllithium (n-BuLi) in isohexane (1.6 M)

  • 3-Ethoxy-4-methoxybenzonitrile

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Prepare a solution of dimethyl sulfone (85 g, 903 mmol) in THF.

  • At 0-5°C, add a 1.6 M solution of n-butyllithium in isohexane (505 mL, 808 mmol).

  • Stir the resulting mixture for 1 hour at the same temperature.

  • Add a solution of 3-ethoxy-4-methoxybenzonitrile (80 g, 451 mmol) in THF (240 mL) at 0-5°C.[1]

  • Stir the mixture at 0-5°C and then warm to 25-30°C for 0.5 hours, followed by stirring for an additional hour.[1]

  • Quench the reaction by adding water (1.4 L) at 25-30°C.[1]

  • Stir the reaction mass at room temperature (20-30°C) overnight.

  • The product is then isolated.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountYield (%)
3-Ethoxy-4-methoxybenzonitrile177.2080 g-
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone272.32102 g83
Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

This protocol involves the asymmetric reduction and amination of the β-ketosulfone intermediate.

Procedure: The synthesis of the chiral amine from the β-ketosulfone can be achieved through various methods, including asymmetric hydrogenation using a chiral catalyst. For example, a rhodium-based catalyst with a chiral phosphine ligand can be employed.[2]

  • A mixture of the rhodium catalyst and the appropriate chiral ligand is prepared in a suitable solvent such as 2,2,2-trifluoroethanol under a nitrogen atmosphere.

  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine is added to this mixture.[3]

  • The resulting mixture is heated to 50°C and subjected to hydrogenation at 90 psig.[2]

  • After approximately 18 hours, the reaction is cooled and the solvent is removed.[2]

  • The crude product is purified by chromatography to yield the desired (S)-enantiomer.

Quantitative Data for a similar hydrogenation process: [4]

Reactant/ProductMolecular Weight ( g/mol )Yield (%)Chiral Purity (%)
(R)-2-((S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamino)-2-phenylethanol393.507599.5
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-Methanesulfonylethylamine273.357599.5

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action of the final pharmaceutical products.

Acalabrutinib: Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Acalabrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, Acalabrutinib disrupts B-cell proliferation and survival, which is crucial in the treatment of B-cell malignancies.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits NFkB NF-κB PLCg2->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Promotes Antigen Antigen Binding Antigen->BCR Activates

Caption: Acalabrutinib inhibits the BTK signaling pathway in B-cells.

Apremilast: Phosphodiesterase 4 (PDE4) Signaling Pathway

Apremilast works by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, Apremilast modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.

G cluster_cell Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) PKA->Pro_inflammatory Decreases Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->Anti_inflammatory Increases Apremilast Apremilast Apremilast->PDE4 Inhibits

Caption: Apremilast modulates inflammatory responses by inhibiting PDE4.

Finerenone: Mineralocorticoid Receptor (MR) Signaling Pathway

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. It blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that contribute to inflammation and fibrosis in the kidneys and heart.

G cluster_cell Kidney/Cardiac Cell cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) Gene_Transcription Gene Transcription MR->Gene_Transcription Translocates & Initiates Aldosterone Aldosterone Aldosterone->MR Binds & Activates Finerenone Finerenone Finerenone->MR Blocks Binding Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to

Caption: Finerenone antagonizes the mineralocorticoid receptor to reduce inflammation and fibrosis.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of complex pharmaceuticals like Apremilast. The protocols and data presented here offer a practical guide for researchers engaged in the synthesis of such molecules. Understanding the underlying signaling pathways of the final drug products is equally crucial for the development of novel and more effective therapeutics. While direct synthetic routes from this compound to intermediates for Acalabrutinib and Finerenone are not prominently documented in publicly available literature, the versatility of this building block suggests its potential in the exploration of novel synthetic strategies for a wide range of APIs.

References

Application Notes and Protocols for the Use of 3-Acetylbenzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the identification and modification of privileged scaffolds that can be tailored to achieve high potency and selectivity.

3-Acetylbenzonitrile is a versatile starting material for the synthesis of various heterocyclic compounds, including those with potential kinase inhibitory activity. The presence of both a reactive acetyl group and a cyano group on the aromatic ring allows for a variety of chemical transformations to construct complex molecular architectures. This document provides detailed application notes and protocols for a plausible synthetic route to a 2-aminopyrimidine-based kinase inhibitor scaffold starting from this compound. This class of compounds is known to target a range of kinases by competing with ATP for binding to the enzyme's active site.

Synthetic Strategy: From this compound to a 2-Aminopyrimidine Scaffold

A robust and well-established method for the synthesis of 2-aminopyrimidine derivatives involves a two-step reaction sequence:

  • Claisen-Schmidt Condensation: Reaction of an acetophenone derivative (in this case, this compound) with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone).

  • Cyclization with Guanidine: Condensation of the resulting chalcone with guanidine to form the 2-aminopyrimidine ring.

This approach allows for the introduction of diversity at two key positions of the final molecule, originating from the aromatic aldehyde and the acetophenone.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(3-cyanophenyl)prop-2-en-1-one (this compound Chalcone)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 4-chlorobenzaldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-chlorobenzaldehyde (1.0 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with a 10% HCl solution until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water to remove any remaining salts.

  • Dry the crude product in a vacuum oven.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Amino-4-(3-cyanophenyl)-6-(4-chlorophenyl)pyrimidine

This protocol outlines the cyclization of the synthesized chalcone with guanidine to form the final 2-aminopyrimidine kinase inhibitor scaffold.

Materials:

  • (E)-3-(4-chlorophenyl)-1-(3-cyanophenyl)prop-2-en-1-one (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 equivalent) in anhydrous ethanol or DMF.

  • Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (for ethanol) or to a higher temperature (e.g., 160 °C for DMF) and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product.

  • Purify the final compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-4-(3-cyanophenyl)-6-(4-chlorophenyl)pyrimidine.

Data Presentation

Compound ClassTarget Kinase(s)IC50 (nM)Reference Cell Line
2-Aminopyrimidine DerivativesJAK2, FLT31.8 (JAK2), 0.68 (FLT3)HEL, Molm-13
2-Aminopyrimidine DerivativesEGFRdel19/T790M/C797S-KC-0116
Pyrrolo[2,3-d]pyrimidine DerivativesRET76-
Pyrrolo[2,3-d]pyrimidine DerivativesCDK9-Pancreatic cancer cell lines

Note: The data in this table is for illustrative purposes for the 2-aminopyrimidine scaffold and does not represent the specific compound synthesized from this compound.

Visualizations

Signaling Pathway

The 2-aminopyrimidine scaffold is a common feature in inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs). These kinases are crucial nodes in signaling pathways that regulate cell proliferation and survival. Inhibition of these kinases can block downstream signaling and induce apoptosis in cancer cells.

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK JAK JAK RTK->JAK RAS RAS RTK->RAS STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK CDK/Cyclin CDK->Proliferation Apoptosis Apoptosis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->RTK Inhibitor->JAK Inhibitor->CDK Inhibitor->Apoptosis

Caption: General kinase signaling pathway targeted by 2-aminopyrimidine inhibitors.

Experimental Workflow

The synthesis of the target 2-aminopyrimidine kinase inhibitor from this compound follows a clear and logical workflow.

Synthesis_Workflow Start This compound Step1 Claisen-Schmidt Condensation Start->Step1 Aldehyde 4-Chlorobenzaldehyde Aldehyde->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization Chalcone->Step2 Guanidine Guanidine Guanidine->Step2 Product 2-Aminopyrimidine Kinase Inhibitor Step2->Product Purification Purification & Characterization Product->Purification

Caption: Synthetic workflow for the preparation of a 2-aminopyrimidine kinase inhibitor.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of 2-aminopyrimidine-based kinase inhibitors through a straightforward and adaptable two-step synthetic sequence. The presented protocols for the Claisen-Schmidt condensation and subsequent cyclization with guanidine provide a clear methodological framework for researchers in drug discovery. While the specific biological activity of the exemplified compound requires experimental validation, the resulting 2-aminopyrimidine scaffold is a well-established and privileged structure in the field of kinase inhibitor design, suggesting a high potential for the discovery of novel and potent therapeutic agents. Further derivatization of this scaffold, by varying the aromatic aldehyde in the first step or by modifying the amino group of the pyrimidine ring, can lead to a library of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling reaction involving 3-acetylbenzonitrile. This versatile cross-coupling reaction is a powerful tool for the synthesis of novel biphenyl derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron species (such as a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1] For this compound, which can act as the organohalide component (e.g., as 3-bromoacetylbenzonitrile or a triflate derivative), this reaction opens avenues to a wide array of 3-acetylbiphenyl-carbonitrile derivatives. These structures are valuable scaffolds in drug discovery, appearing in molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a halogenated derivative of this compound), forming a Pd(II) intermediate.[1][2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Quantitative Data from Analogous Reactions

While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes representative yields for the coupling of structurally similar compounds, 3-bromobenzonitrile and various bromoacetophenones, with different arylboronic acids. This data provides a strong indication of the expected outcomes and the scope of the reaction.

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
13-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
23-Bromobenzonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001692
33-Bromobenzonitrile4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene110890
44-BromoacetophenonePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂OReflux195-98
54-Bromoacetophenone4-Fluorophenylboronic acidPdCl₂(dppf)K₂CO₃DMF901288
63-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O801289
73-Bromoacetophenone3-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane1001891

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid. This protocol is based on established procedures for structurally analogous compounds.

Materials:

  • 3-Halo-acetylbenzonitrile (e.g., 3-Bromoacetylbenzonitrile) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask containing a magnetic stir bar, add the 3-halo-acetylbenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

    • Fit the flask with a condenser.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add the degassed solvent mixture to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-acetyl-biphenyl-carbonitrile derivative.

Visualizations

Suzuki_Workflow Reactants Reactants (3-Halo-acetylbenzonitrile, Arylboronic Acid, Catalyst, Base) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Reaction Suzuki Coupling (Heating & Stirring) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product (3-Acetyl-biphenyl-carbonitrile) Purification->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) ArylHalide Ar-X (3-Halo-acetylbenzonitrile) BoronicAcid Ar'-B(OH)₂ + Base

References

Application Notes and Protocols for the Heck Coupling of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of 3-acetylbenzonitrile. The methodologies and data presented are compiled and adapted from established literature procedures for similar substrates, offering a robust starting point for the synthesis of substituted styrenes and acrylates derived from this compound.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1] This powerful transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This compound is a valuable building block, and its derivatization via the Heck coupling allows for the introduction of vinyl groups, leading to the synthesis of a variety of intermediates and final products with potential applications in drug discovery and materials development.

This protocol will focus on the coupling of a halogenated precursor of this compound, such as 3-bromoacetylbenzonitrile, with representative alkenes like styrene and ethyl acrylate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck coupling of various aryl halides, including substrates with electron-withdrawing groups similar to this compound. This data provides a comparative basis for the expected outcomes of the protocols described below.

Table 1: Heck Coupling of Various Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001295[2]
24-BromobenzonitrilePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001292[2]
33-BromobenzonitrilePd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O80488[3]
44-BromoacetophenonePd-complex 6 (2)NoneK₂CO₃DMF601294[4]
54-BromobenzaldehydePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001290[2]

Table 2: Heck Coupling of Various Aryl Halides with Acrylates

EntryAryl HalideAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneEthyl acrylatePd(OAc)₂ (2)NoneK₂CO₃DMF601291[4]
2IodobenzeneEthyl acrylateGTLσ-A193Cp-PdNPsNoneEt₃NDMF/H₂O65-~95N/A
34-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)NHCK₂CO₃DMF100-98N/A
4BromobenzeneMethyl acrylateC1 complexNoneNa₂CO₃DMF1202495[5]

Experimental Protocols

The following are detailed protocols for the Heck coupling of a 3-haloacetylbenzonitrile with styrene and ethyl acrylate. These protocols are based on established methods for analogous substrates.[2][3][4]

Protocol 1: Heck Coupling of 3-Bromoacetylbenzonitrile with Styrene

Materials:

  • 3-Bromoacetylbenzonitrile

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%).

  • Add 3-bromoacetylbenzonitrile (1.0 mmol) and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add triethylamine (1.5 mmol) followed by styrene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-acetyl-trans-stilbene.

Protocol 2: Heck Coupling of 3-Bromoacetylbenzonitrile with Ethyl Acrylate

Materials:

  • 3-Bromoacetylbenzonitrile

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-bromoacetylbenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the reaction vessel.

  • Add ethyl acrylate (1.5 mmol) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic base and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield ethyl (E)-3-(3-acetylphenyl)acrylate.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Heck Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Schlenk tube under inert atmosphere prep2 Add Pd(OAc)₂, Ligand (optional), and Aryl Halide prep1->prep2 prep3 Add anhydrous solvent (e.g., DMF) prep2->prep3 react1 Add Base (e.g., Et₃N, K₂CO₃) prep3->react1 Proceed to reaction react2 Add Alkene (e.g., Styrene, Ethyl Acrylate) react1->react2 react3 Heat and stir reaction mixture react2->react3 react4 Monitor reaction progress (TLC, GC-MS) react3->react4 workup1 Cool to room temperature react4->workup1 Upon completion workup2 Aqueous work-up (extraction) workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by column chromatography workup4->workup5 product product workup5->product Final Product

Caption: Experimental workflow for the Heck coupling reaction.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)L₂-X InsertionProduct->HPdX β-Hydride Elimination Product Ar-CH=CH-R InsertionProduct->Product HPdX->Pd0 Reductive Elimination BaseH Base-H⁺X⁻ HPdX->BaseH ArX Ar-X ArX->ArPdX Alkene H₂C=CHR Alkene->AlkeneComplex Base Base Base->HPdX

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Acetylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has proven indispensable in pharmaceutical and materials science for the synthesis of arylamines.[2] For drug development professionals, the ability to functionalize complex aromatic scaffolds is paramount. 3-Acetylbenzonitrile derivatives are valuable building blocks in medicinal chemistry, and the introduction of an amino group via the Buchwald-Hartwig amination opens a gateway to a diverse array of novel chemical entities with potential therapeutic applications. These application notes provide detailed protocols and a summary of reaction conditions for the successful amination of this compound derivatives.

Data Presentation

The successful Buchwald-Hartwig amination of this compound derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of both the acetyl and nitrile groups can influence the reactivity of the aryl halide. Below is a summary of typical reaction conditions for the coupling of 3-halo-5-acetylbenzonitrile with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2485-95
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11018-2480-90
3MorpholinePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄ (2.0)Toluene10016-2475-85
4n-ButylaminePd(OAc)₂ (3)BINAP (4.5)NaOtBu (1.5)Dioxane10012-2070-80
5BenzylaminePd₂(dba)₃ (2)cataCXium® A (4)K₂CO₃ (2.0)Toluene1102465-75

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-5-acetylbenzonitrile with Aniline

This protocol details a representative procedure for the palladium-catalyzed amination of an electron-deficient aryl bromide with an aniline.

Materials:

  • 3-Bromo-5-acetylbenzonitrile

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add sodium tert-butoxide (e.g., 1.5 mmol, 1.5 equiv) to the Schlenk tube.

  • Seal the Schlenk tube with a rubber septum, remove from the glovebox (if applicable), and connect to a Schlenk line.

  • Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-5-acetylbenzonitrile (e.g., 1.0 mmol, 1.0 equiv) and anhydrous toluene (to achieve a concentration of ~0.1-0.2 M).

  • Finally, add aniline (e.g., 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3-acetyl-5-cyanophenyl)aniline.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-5-acetylbenzonitrile with Morpholine

This protocol outlines a procedure for the coupling of a more challenging aryl chloride with a cyclic secondary amine.

Materials:

  • 3-Chloro-5-acetylbenzonitrile

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.03 mmol, 3 mol%) and Xantphos (e.g., 0.06 mmol, 6 mol%) under an inert atmosphere.

  • Add potassium phosphate (e.g., 2.0 mmol, 2.0 equiv).

  • Seal the tube, evacuate, and backfill with inert gas three times.

  • Reagent Addition: Add 3-chloro-5-acetylbenzonitrile (e.g., 1.0 mmol, 1.0 equiv) and anhydrous 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).

  • Add morpholine (e.g., 1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired 3-acetyl-5-(morpholin-4-yl)benzonitrile.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: Add Pd catalyst, ligand, and base to an oven-dried flask under inert atmosphere. start->setup reagents Reagent Addition: Add aryl halide, solvent, and amine. setup->reagents reaction Reaction: Heat to the desired temperature with vigorous stirring. reagents->reaction monitoring Monitoring: Track progress by TLC, GC-MS, or LC-MS. reaction->monitoring workup Workup: Cool, quench, and extract the product. monitoring->workup purification Purification: Isolate the final product by column chromatography. workup->purification end_node End purification->end_node Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex [Ar-Pd(II)-X]L oxidative_addition->pd_complex Ar-X amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR₂)-X]L amine_coordination->amine_complex R₂NH deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)-NR₂]L deprotonation->amido_complex Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

References

Application Notes and Protocols: Grignard Reaction with 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. This document provides detailed application notes on the reaction of Grignard reagents with 3-Acetylbenzonitrile, a bifunctional substrate containing both a ketone and a nitrile moiety. Due to the differential reactivity of these functional groups, the Grignard reaction offers a chemoselective pathway to synthesize valuable tertiary alcohols while preserving the nitrile group, which is a key precursor for various nitrogen-containing heterocycles and other functional groups in medicinal chemistry.

Introduction: Chemoselectivity in Bifunctional Substrates

This compound presents two electrophilic sites for nucleophilic attack by a Grignard reagent (R-MgX): the carbonyl carbon of the acetyl group and the carbon of the nitrile group. In general, ketones are significantly more reactive towards Grignard reagents than nitriles. The carbonyl carbon is highly polarized and sterically accessible, leading to a rapid nucleophilic addition. The reaction with a nitrile is comparatively slower.

This difference in reactivity allows for a highly chemoselective reaction. By using a controlled amount of the Grignard reagent (typically 1.0 to 1.2 equivalents), it is possible to selectively target the ketone, leading to the formation of a tertiary alcohol, 2-(3-cyanophenyl)propan-2-ol (when using methylmagnesium bromide), with high yield. The nitrile group remains largely unreacted under these conditions, providing a handle for subsequent chemical transformations.

Reaction Mechanisms

The interaction of a Grignard reagent with this compound can proceed via two potential pathways.

Pathway A: Nucleophilic Addition to the Ketone (Major Pathway)

This is the predominant and desired reaction pathway. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl group. This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Pathway B: Nucleophilic Addition to the Nitrile (Minor Pathway)

If excess Grignard reagent or forcing conditions (e.g., high temperatures, prolonged reaction times) are used, the nitrile group can also react. The Grignard reagent adds across the carbon-nitrogen triple bond to form an intermediate imine anion (as a magnesium salt). During aqueous workup, this intermediate is hydrolyzed to form a ketone. This pathway is generally disfavored due to the lower electrophilicity of the nitrile carbon compared to the carbonyl carbon.

Mandatory Visualizations

G Potential Reaction Pathways of Grignard Reagent with this compound cluster_start Starting Materials cluster_path_a Pathway A (Major) cluster_path_b Pathway B (Minor/Excess Reagent) A This compound C Nucleophilic Attack on Ketone A->C G Nucleophilic Attack on Nitrile A->G B Grignard Reagent (R-MgX) B->C B->G D Magnesium Alkoxide Intermediate C->D 1.0-1.2 eq. R-MgX Anhydrous Ether/THF E Acidic Workup (e.g., aq. NH4Cl) D->E F Tertiary Alcohol (Major Product) E->F H Imine Anion Intermediate (MgX Salt) G->H >2.0 eq. R-MgX Forcing Conditions I Hydrolysis H->I J Ketone (Side-Product) I->J

Caption: Reaction scheme showing the major and minor pathways.

G Experimental Workflow for Grignard Reaction A Preparation of Anhydrous Apparatus & Reagents B Reaction Setup Under Inert Atmosphere (N2 or Ar) A->B C Preparation/Titration of Grignard Reagent (e.g., MeMgBr in THF) B->C D Dissolve this compound in Anhydrous THF B->D E Cool Grignard Reagent to 0 °C C->E F Slow, Dropwise Addition of This compound Solution D->F E->F G Stir at 0 °C to Room Temperature (Monitor by TLC) F->G H Reaction Quench (Slow addition to cold aq. NH4Cl) G->H I Aqueous Workup & Extraction (e.g., with Ethyl Acetate) H->I J Drying and Solvent Removal I->J K Purification (Column Chromatography or Recrystallization) J->K L Product Characterization (NMR, IR, MS) K->L

Caption: General experimental workflow for the Grignard reaction.

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98% PuritySigma-Aldrich
Magnesium TurningsHigh PuritySigma-Aldrich
Methyl Bromide (or Iodomethane)AnhydrousSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS Reagent GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific
Ethyl AcetateACS Reagent GradeVWR Chemicals
HexanesACS Reagent GradeVWR Chemicals
Iodine (for activation)CrystalSigma-Aldrich
Protocol: Synthesis of 2-(3-cyanophenyl)propan-2-ol

This protocol describes the reaction of this compound with methylmagnesium bromide (prepared in situ).

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The purple vapor indicates a dry atmosphere and helps activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of iodomethane (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling or cloudiness appears. Gentle warming with a heat gun may be necessary.

  • Formation: Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the reagent.

Part B: Reaction with this compound

  • Substrate Preparation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Slowly add the solution of this compound dropwise to the stirred, cooled Grignard reagent via syringe or cannula. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a separate beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 2-(3-cyanophenyl)propan-2-ol.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the chemoselective Grignard addition to this compound.

ParameterValue / ConditionNotes
Substrate This compoundMust be pure and dry.
Grignard Reagent Methylmagnesium Bromide (MeMgBr)Other alkyl or aryl Grignard reagents can be used.
Stoichiometry (R-MgX:Substrate) 1.1 : 1.0Using a slight excess of Grignard reagent ensures full consumption of the starting ketone.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherTHF is often preferred for its higher boiling point and better solvating properties.
Reaction Temperature 0 °C to Room TemperatureAddition is performed at 0 °C to control the exothermic reaction; then stirred at room temperature.
Reaction Time 1 - 3 hoursMonitor by TLC for completion.
Workup Reagent Saturated Aqueous NH₄ClA mild acidic quench to prevent potential side reactions like dehydration of the tertiary alcohol.
Expected Major Product 2-(3-cyanophenyl)propan-2-olThe product of addition to the ketone.
Potential Side Products 1-(3-(1-methylethylideneamino)phenyl)ethan-1-oneFrom reaction at the nitrile, followed by hydrolysis (typically <5% with controlled stoichiometry).
Typical Yield 85 - 95%Yields are generally high for Grignard additions to unhindered ketones.

Conclusion

The Grignard reaction with this compound proceeds with high chemoselectivity, favoring nucleophilic addition to the more reactive ketone functional group. By carefully controlling the stoichiometry of the Grignard reagent and maintaining standard anhydrous conditions, researchers can efficiently synthesize tertiary alcohols like 2-(3-cyanophenyl)propan-2-ol in high yields. The preserved nitrile functionality makes the product a versatile intermediate for further elaboration in the synthesis of complex molecules and pharmaceutical agents.

Application Notes and Protocols for the Selective Reduction of the Ketone in 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective reduction of the ketone functionality in 3-acetylbenzonitrile to yield 1-(3-cyanophenyl)ethanol. Both a standard racemic reduction using sodium borohydride and an asymmetric reduction employing the Corey-Bakshi-Shibata (CBS) catalyst are described. These protocols are designed to offer reliable and reproducible methods for the synthesis of this important intermediate, with a focus on chemoselectivity and, where applicable, enantioselectivity. Quantitative data is summarized in tables for easy comparison, and detailed experimental procedures are provided.

Introduction

This compound is a versatile bifunctional molecule containing both a ketone and a nitrile group. The selective transformation of one functional group while leaving the other intact is a common challenge in organic synthesis. The reduction of the ketone to a secondary alcohol, 1-(3-cyanophenyl)ethanol, is a key transformation that yields a valuable building block for the synthesis of various pharmaceutical and agrochemical compounds. This alcohol can be a precursor to chiral amines and other functionalities, making its stereoselective synthesis of particular importance.

This application note outlines two primary methods for this reduction:

  • Sodium Borohydride (NaBH₄) Reduction: A straightforward and cost-effective method for the racemic synthesis of 1-(3-cyanophenyl)ethanol. Sodium borohydride is a mild and chemoselective reducing agent that preferentially reduces ketones and aldehydes over less reactive functional groups like nitriles.

  • Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: A powerful method for the enantioselective synthesis of chiral alcohols. This protocol utilizes a chiral oxazaborolidine catalyst to direct the reduction by a borane source, yielding the desired alcohol in high enantiomeric excess (e.e.).

Principles of Reduction Methods

Chemoselective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a hydride-based reducing agent. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This initial attack forms a tetraalkoxyborate intermediate. Subsequent workup with a protic solvent (e.g., water or acid) protonates the resulting alkoxide to yield the desired alcohol. The nitrile group is significantly less electrophilic than the ketone and therefore does not react under these mild conditions.

Enantioselective Reduction with CBS Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a catalytic enantioselective reduction of prochiral ketones. The key to this method is a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine. The mechanism involves the formation of a complex between the CBS catalyst and a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF). The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically defined manner. This coordination orients the ketone for a face-selective intramolecular hydride transfer from the coordinated borane, leading to the formation of one enantiomer of the alcohol preferentially.

Data Presentation

The following tables summarize the quantitative data for the described reduction methods of this compound.

Table 1: Racemic Reduction with Sodium Borohydride

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Sodium BorohydrideMethanol0 to 252>95>98

Table 2: Asymmetric Reduction with (R)-CBS Catalyst

CatalystReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-2019296

Experimental Protocols

Protocol for Racemic Reduction of this compound with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 34.4 mmol) in methanol (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: While stirring, slowly add sodium borohydride (0.65 g, 17.2 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C to neutralize the excess NaBH₄ and hydrolyze the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford 1-(3-cyanophenyl)ethanol as a colorless oil.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol for Asymmetric Reduction of this compound with (R)-CBS Catalyst

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and Schlenk line

  • Syrringes

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 3.4 mL, 3.4 mmol).

  • Addition of Borane: Add anhydrous THF (20 mL) and cool the solution to -20 °C (dry ice/acetone bath). To this, add borane-THF complex (1 M in THF, 3.4 mL, 3.4 mmol) dropwise via syringe. Stir for 10 minutes.

  • Addition of Substrate: Slowly add a solution of this compound (5.0 g, 34.4 mmol) in anhydrous THF (20 mL) to the catalyst solution over 30 minutes using a syringe pump.

  • Addition of Reducing Agent: To the reaction mixture, add borane-THF complex (1 M in THF, 20.6 mL, 20.6 mmol) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 1 hour.

  • Quenching: Carefully quench the reaction by the slow dropwise addition of methanol (10 mL) at -20 °C.

  • Warm-up and Acidification: Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1-(3-cyanophenyl)ethanol.

  • Analysis: Determine the yield, purity (NMR, IR), and enantiomeric excess (chiral HPLC or GC).

Mandatory Visualizations

Reaction_Scheme sub This compound prod 1-(3-Cyanophenyl)ethanol sub->prod Reducing Agent Solvent, Temp, Time

Caption: General reaction scheme for the reduction of this compound.

Experimental_Workflow start Dissolve this compound in Solvent cool Cool Reaction Mixture start->cool add_reagent Slowly Add Reducing Agent cool->add_reagent react Stir at Specified Temperature add_reagent->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Purification workup->purify analyze Analysis (NMR, HPLC) purify->analyze Decision_Tree q1 Desired Product? racemic Racemic Alcohol q1->racemic Racemic chiral Chiral Alcohol q1->chiral Enantiomerically Enriched method_racemic Use Sodium Borohydride racemic->method_racemic method_chiral Use CBS Reduction chiral->method_chiral

Application Note: Hydrolysis of 3-Acetylbenzonitrile to 3-Acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, playing a crucial role in the development of new pharmaceuticals and functional materials. The carboxylic acid moiety is a common pharmacophore and a versatile synthetic handle for further molecular modifications. This application note provides detailed protocols for the hydrolysis of 3-acetylbenzonitrile to 3-acetylbenzoic acid under both acidic and basic conditions. The data presented allows for a direct comparison of the two methods, enabling researchers to select the optimal conditions for their specific synthetic needs.

Reaction Scheme

The overall transformation involves the hydrolysis of the nitrile functional group of this compound to a carboxylic acid, yielding 3-acetylbenzoic acid.

Reaction Scheme

Figure 1: General reaction scheme for the hydrolysis of this compound to 3-acetylbenzoic acid.

Comparative Data

The choice between acidic and basic hydrolysis depends on several factors, including the stability of the starting material and product to the reaction conditions, desired reaction time, and overall yield. The following table summarizes the key quantitative data for both methods.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Reagents This compound, Sodium Hydroxide (NaOH), Methanol/WaterThis compound, Sulfuric Acid (H₂SO₄), Water
Reaction Time OvernightNot specified in literature
Temperature 90°CReflux
Yield 92%[1]Not specified in literature
Work-up Acidification with HClNot applicable

Spectroscopic Data of Starting Material and Product:

CompoundIR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound 2230 (C≡N), 1685 (C=O)8.2 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.6 (t, 1H), 2.6 (s, 3H)196.5, 137.8, 136.2, 132.8, 130.3, 129.8, 118.1, 112.7, 26.7
3-Acetylbenzoic Acid 3000-2500 (O-H), 1705 (C=O, acid), 1680 (C=O, ketone)8.6 (s, 1H), 8.3 (d, 1H), 8.2 (d, 1H), 7.6 (t, 1H), 2.7 (s, 3H)197.8, 171.2, 137.3, 134.5, 132.0, 130.1, 129.5, 129.0, 26.9

Experimental Protocols

Materials and Methods
  • This compound: Commercially available.

  • Sodium Hydroxide (NaOH): Reagent grade.

  • Methanol (MeOH): Anhydrous.

  • Hydrochloric Acid (HCl): Concentrated (12 M).

  • Sulfuric Acid (H₂SO₄): Concentrated.

  • Ethyl Acetate (EtOAc): Reagent grade.

  • Dichloromethane (DCM): Reagent grade.

  • Anhydrous Sodium Sulfate (Na₂SO₄): Reagent grade.

  • Deionized Water (H₂O)

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a literature procedure with a reported yield of 92%.[1]

Procedure:

  • To a solution of this compound (850 mg, 5.82 mmol) in methanol (25 mL), add 6 M sodium hydroxide (25 mL).

  • Heat the reaction mixture at 90°C overnight.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Wash the resulting aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~3 with 12 M HCl. A precipitate should form.

  • Extract the precipitate with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water (20 mL) and saturated brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-acetylbenzoic acid.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of Aromatic Nitriles

While a specific protocol for the acid-catalyzed hydrolysis of this compound with quantitative yield data was not found in the searched literature, a general procedure for the hydrolysis of aromatic nitriles using strong acid is as follows. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable amount of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress periodically.

  • Upon completion, cool the reaction mixture to room temperature and pour it over ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 3-acetylbenzoic acid.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the hydrolysis of a nitrile and the logical relationship between the components of this application note.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve Nitrile in Solvent B Add Acid or Base Catalyst A->B C Heat to Reflux/Elevated Temperature B->C D Cool Reaction Mixture C->D Reaction Completion E Neutralization/Acidification D->E F Extraction E->F G Drying and Solvent Removal F->G H Isolated Carboxylic Acid G->H Purification (if necessary)

Caption: Experimental workflow for nitrile hydrolysis.

logical_relationship Topic Hydrolysis of this compound Introduction Introduction Topic->Introduction Comparative_Data Comparative Data Table Topic->Comparative_Data Protocols Experimental Protocols Topic->Protocols Results Spectroscopic Data Comparative_Data->Results Acid_Protocol Acid-Catalyzed Protocols->Acid_Protocol Base_Protocol Base-Catalyzed Protocols->Base_Protocol Workflow Workflow Diagram Protocols->Workflow

Caption: Logical structure of the application note.

Conclusion

References

Synthesis of 3-Acetylbenzonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-acetylbenzonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology utilizes a two-step sequence involving a palladium-catalyzed Stille cross-coupling reaction followed by an acid-mediated hydrolysis. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound in a laboratory setting. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided to visualize the experimental process.

Introduction

This compound is a key building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential applications in medicinal chemistry and materials science. Its structure, featuring both a ketone and a nitrile functional group, allows for diverse chemical transformations. This protocol details a robust synthesis beginning from the readily available starting material, 3-bromobenzonitrile. The synthesis proceeds through a Stille coupling with tributyl(1-ethoxyvinyl)tin to form an intermediate vinyl ether, which is subsequently hydrolyzed to the target ketone.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Material 3-Bromobenzonitrile
Reagents Tributyl(1-ethoxyvinyl)tin, Tetrakis(triphenylphosphine)palladium(0), Hydrochloric acid
Solvent Toluene, Tetrahydrofuran (THF)
Reaction Temperature Stille Coupling: 110 °C; Hydrolysis: Room Temperature
Reaction Time Stille Coupling: 16 hours; Hydrolysis: 2 hours
Product Molar Mass 145.16 g/mol [1]
Typical Yield 85-95% (over two steps)
Appearance Off-white to pale yellow solid
Melting Point 98-100 °C[1]

Experimental Protocols

Materials and Equipment
  • 3-Bromobenzonitrile

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Part 1: Stille Coupling - Synthesis of 3-(1-Ethoxyvinyl)benzonitrile
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 3-bromobenzonitrile (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-bromobenzonitrile.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 3-(1-ethoxyvinyl)benzonitrile as a colorless oil.

Part 2: Hydrolysis - Synthesis of this compound
  • Reaction Setup: Dissolve the purified 3-(1-ethoxyvinyl)benzonitrile from Part 1 in tetrahydrofuran (THF).

  • Acid Addition: Add a 1 M aqueous solution of hydrochloric acid to the THF solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be further purified by recrystallization from a mixture of ethyl acetate and hexane to afford an off-white to pale yellow solid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_part1 Part 1: Stille Coupling cluster_part2 Part 2: Hydrolysis p1_start Combine Reactants: 3-Bromobenzonitrile, Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 p1_solvent Add Anhydrous Toluene p1_start->p1_solvent p1_reaction Heat to 110°C for 16h p1_solvent->p1_reaction p1_workup Work-up: - Dilute with Ethyl Acetate - Wash with H2O, NaHCO3, Brine p1_reaction->p1_workup p1_dry Dry over MgSO4 and Concentrate p1_workup->p1_dry p1_purify Column Chromatography p1_dry->p1_purify p1_product 3-(1-Ethoxyvinyl)benzonitrile p1_purify->p1_product p2_start Dissolve Vinyl Ether in THF p1_product->p2_start Intermediate Product p2_acid Add 1M HCl (aq) p2_start->p2_acid p2_reaction Stir at RT for 2h p2_acid->p2_reaction p2_workup Work-up: - Quench with NaHCO3 - Extract with Ethyl Acetate p2_reaction->p2_workup p2_dry Dry over MgSO4 and Concentrate p2_workup->p2_dry p2_purify Recrystallization p2_dry->p2_purify p2_product This compound p2_purify->p2_product reaction_scheme Reaction Scheme for the Synthesis of this compound r1 3-Bromobenzonitrile plus1 + r2 Tributyl(1-ethoxyvinyl)tin arrow1 Pd(PPh3)4, Toluene, 110°C i1 3-(1-Ethoxyvinyl)benzonitrile arrow2 1M HCl, THF, RT p1 This compound

References

Application of 3-Acetylbenzonitrile in Agrochemical Research: A Focus on its Role as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetylbenzonitrile is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] While not typically applied directly as an agrochemical agent, its chemical structure provides a valuable scaffold for the development of novel herbicides, fungicides, and insecticides. This document outlines the role of this compound as a precursor in agrochemical research, details the synthesis and biological activities of its derivatives, and provides relevant experimental protocols.

This compound as a Building Block for Agrochemicals

Research in the agrochemical sector has demonstrated that the benzonitrile moiety is a key component in several classes of active compounds. This compound, with its reactive acetyl and nitrile groups, is a useful starting material for creating diverse chemical libraries for biological screening.[3][4] The primary application of this compound in this context is as a foundational element for the synthesis of more elaborate molecules with desired biological activities.

Derivatives of Benzonitrile and their Agrochemical Applications

While direct agrochemical applications of this compound are not extensively documented, numerous derivatives incorporating the benzonitrile structure have been synthesized and evaluated for their potential use in crop protection. These derivatives often exhibit significant herbicidal, fungicidal, or insecticidal properties.

Herbicidal Derivatives

Certain benzonitrile derivatives have shown promise as herbicides. For instance, novel 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives have demonstrated significant herbicidal activity.[5]

Table 1: Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives [5]

Compound IDTest SpeciesApplication RateInhibition Rate (%)
T22Brassica campestris375 g/ha>90
T22Amaranthus retroflexus375 g/ha>90
T24Brassica campestris375 g/ha>90
T24Amaranthus retroflexus375 g/ha>90
Fungicidal Derivatives

The benzonitrile scaffold is also present in compounds with notable fungicidal activity. For example, N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety have been shown to be effective against various plant pathogenic fungi.[6]

Table 2: Fungicidal Activity of N-Phenylbenzamide Derivatives [6]

Compound IDFungal SpeciesConcentrationInhibition Rate (%)
4qBotryosphaeria dothidea50 µg/mL98.5
4qPhomopsis sp.50 µg/mL92.0
4qBotrytis cinerea50 µg/mL98.5
4oBotryosphaeria dothidea50 µg/mL93.1
4oBotrytis cinerea50 µg/mL96.7
Insecticidal Derivatives

Derivatives such as triazones containing acylhydrazone moieties have been synthesized and evaluated for their insecticidal properties against various pests.[7]

Table 3: Insecticidal Activity of Triazone Derivatives [7]

Compound IDPest SpeciesConcentrationMortality Rate (%)
3uCulex pipiens pallens0.25 mg/kg100
I-4Aphis craccivora400 µg/mL>90
II-a-10Aphis craccivora400 µg/mL>90
III-26Aphis craccivora400 µg/mL>90

Experimental Protocols

Synthesis of Agrochemical Derivatives

The following diagram illustrates a generalized synthetic workflow for creating agrochemically active compounds from a benzonitrile precursor, which could conceptually start from a molecule like this compound.

G A This compound (Starting Material) B Chemical Modification (e.g., condensation, cyclization) A->B Reaction Step 1 C Intermediate Compound B->C Product D Further Functionalization (e.g., addition of side chains) C->D Reaction Step 2 E Final Active Derivative (e.g., Herbicide, Fungicide, Insecticide) D->E Final Product

Caption: Generalized synthetic workflow from a benzonitrile precursor.

Protocol for Synthesis of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives (Conceptual) [5]

This protocol is a conceptual representation based on the synthesis of related compounds.

  • Step 1: Initial Condensation. React this compound with a suitable sulfur-containing reactant in the presence of a base to form a benzothiazine ring structure.

  • Step 2: Functional Group Interconversion. Modify the acetyl group as needed through reactions such as alpha-halogenation followed by substitution to introduce desired side chains.

  • Step 3: Purification. Purify the final product using techniques such as column chromatography or recrystallization.

  • Step 4: Characterization. Confirm the structure of the synthesized derivatives using analytical methods like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized compounds.

G A Synthesized Derivative B Primary Screening (e.g., in vitro assay) A->B Initial Test C Dose-Response Study B->C Active Compounds D Greenhouse/ Field Trials C->D Potent Compounds E Lead Compound Identification D->E Efficacious Compounds

Caption: Workflow for biological activity screening of agrochemical candidates.

Protocol for In Vitro Fungicidal Assay [6]

  • Preparation of Fungal Cultures: Grow the target fungal species on a suitable medium (e.g., potato dextrose agar) until they reach the desired growth stage.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to the desired test concentrations.

  • Assay: Incorporate the test solutions into the growth medium before it solidifies. Inoculate the center of each plate with a plug of the fungal mycelium.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control plates.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.

Protocol for Insecticidal Assay (Foliar Contact) [7]

  • Plant Preparation: Grow host plants (e.g., bean plants for aphids) until they have developed a sufficient number of leaves.

  • Preparation of Test Solutions: Prepare solutions of the test compounds at various concentrations in a suitable solvent containing a surfactant.

  • Application: Spray the plant foliage with the test solutions until runoff. Allow the leaves to air dry.

  • Infestation: Place a known number of insects (e.g., 30-40 adult aphids) on the treated leaves.

  • Incubation: Keep the infested plants under controlled environmental conditions (temperature, humidity, light).

  • Data Collection: After a set period (e.g., 48 hours), count the number of dead insects.

  • Calculation: Calculate the mortality rate, correcting for any mortality in the control group using Abbott's formula.

Mode of Action (Hypothetical for Derivatives)

The mode of action for agrochemical derivatives can vary widely depending on their specific chemical structure. The following diagram illustrates a potential signaling pathway that could be targeted by an insecticidal derivative.

G A Insecticidal Derivative B Target Receptor (e.g., Ryanodine Receptor) A->B Binds to C Ion Channel Disruption B->C Leads to D Uncontrolled Calcium Release C->D E Muscle Contraction and Paralysis D->E F Insect Death E->F

Caption: Hypothetical mode of action for an insecticidal derivative.

Many modern insecticides target the nervous or muscular systems of insects.[8] For example, some compounds act as ryanodine receptor modulators, leading to uncontrolled calcium release and subsequent muscle paralysis and death. Fungicides often work by inhibiting specific enzymes essential for fungal cell wall synthesis or respiration. Herbicides can disrupt various plant processes, including photosynthesis, amino acid synthesis, or cell growth. The specific mode of action of a derivative synthesized from this compound would need to be determined through detailed biochemical and physiological studies.

Conclusion

This compound is a significant compound in the field of agrochemical research, primarily serving as a versatile starting material for the synthesis of novel active ingredients. While direct applications are not prominent, its derivatives have shown considerable promise as herbicides, fungicides, and insecticides. The development of new agrochemicals from this compound and related structures continues to be an active area of research, with the potential to yield new and effective crop protection solutions.

References

Application Notes and Protocols: 3-Acetylbenzonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Acetylbenzonitrile is a valuable and versatile starting material in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive acetyl group and a cyano moiety on a benzene ring, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, pyrimidine, and thiophene derivatives using this compound as a key building block. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.

I. Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many biologically active compounds. The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and efficient method for pyrazole synthesis (Knorr pyrazole synthesis). In this section, we detail the synthesis of a pyrazole derivative from this compound.

General Reaction Scheme:

The synthesis of 3-(3-cyanophenyl)-5-methyl-1H-pyrazole is achieved through the acid-catalyzed condensation of this compound with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Reaction Product 3-(3-cyanophenyl)-5-methyl-1H-pyrazole Intermediate->Product Cyclization

Caption: Synthesis of a pyrazole derivative from this compound.

Experimental Protocol: Synthesis of 3-(3-cyanophenyl)-5-methyl-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.45 g, 10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3-(3-cyanophenyl)-5-methyl-1H-pyrazole.

Expected Yield: ~80-90%

Characterization Data (Predicted based on similar structures):

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, NH), 8.2 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 6.5 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 148.2, 140.5, 134.1, 131.8, 130.5, 129.9, 129.2, 118.8, 112.1, 103.5, 11.2.

Biological Activity Data of Related Pyrazole Derivatives

The following table summarizes the anticancer activity of some pyrazole derivatives, demonstrating the potential of this class of compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5a K5620.021[1]
5b MCF-71.7[1]
5e A5490.69[1]
2j MCF-7>50% inhibition at 50 µM[2]
2k MDA-MB-231>50% inhibition at 50 µM[2]

II. Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are another class of heterocycles with significant biological activities. A common synthetic route involves the reaction of a chalcone with a guanidine or urea derivative. This section outlines a two-step synthesis of a pyrimidine derivative starting from this compound.

General Reaction Scheme:

Step 1: Chalcone Synthesis this compound is first converted to a chalcone via a Claisen-Schmidt condensation with an appropriate aldehyde (e.g., acetaldehyde).

Step 2: Pyrimidine Formation The resulting chalcone is then cyclized with guanidine nitrate in the presence of a base to yield the 2-aminopyrimidine derivative.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation This compound This compound Chalcone 3-(3-cyanophenyl)but-2-en-1-one This compound->Chalcone Claisen-Schmidt Acetaldehyde Acetaldehyde Acetaldehyde->Chalcone Pyrimidine 2-Amino-4-(3-cyanophenyl)-6-methylpyrimidine Chalcone->Pyrimidine Cyclization Guanidine Guanidine Guanidine->Pyrimidine

Caption: Two-step synthesis of a pyrimidine derivative.

Experimental Protocols:

Protocol 2.1: Synthesis of 3-(3-cyanophenyl)but-2-en-1-one (Chalcone)

Materials:

  • This compound

  • Acetaldehyde

  • Sodium hydroxide

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve this compound (1.45 g, 10 mmol) in ethanol (20 mL) in a flask.

  • Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (5 mL).

  • Slowly add acetaldehyde (0.44 g, 10 mmol) to the mixture with constant stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the product from ethanol.

Expected Yield: ~70-80%

Protocol 2.2: Synthesis of 2-Amino-4-(3-cyanophenyl)-6-methylpyrimidine

Materials:

  • 3-(3-cyanophenyl)but-2-en-1-one (Chalcone from Protocol 2.1)

  • Guanidine nitrate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL).

  • To this solution, add guanidine nitrate (0.95 g, 10 mmol) and the chalcone (1.71 g, 10 mmol).

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrimidine derivative.

Expected Yield: ~60-70%

Characterization Data (Predicted based on similar structures):

  • Appearance: Yellowish solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.3 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.1 (s, 1H, pyrimidine-H), 6.8 (s, 2H, NH₂), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 163.1, 162.8, 137.2, 132.5, 131.0, 130.1, 129.5, 118.6, 112.3, 108.9, 24.1.

Biological Activity Data of Related Pyrimidine Derivatives

The following table presents the antimicrobial and anticancer activities of some pyrimidine derivatives.

Compound IDActivity TypeOrganism/Cell LineMIC/IC₅₀ (µM)Reference
Compound 6 Antibacterial (Broad Spectrum)Multiple Bacteria45.6-365.2[3]
Compound 3 Antibacterial (MRSA)S. aureus (MRSA)183-199[3]
Compound 2 AnticancerHeLa3.46[3]
Compound 5a AnticancerHepG22.09[4]
Compound 5c AnticancerHCT-1162.61[4]

III. Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes. This compound can serve as the ketone component in this reaction.

General Reaction Scheme:

The reaction involves the condensation of this compound, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.

G This compound This compound Product 2-Amino-4-(3-cyanophenyl)-3-cyanothiophene This compound->Product Gewald Reaction Malononitrile Malononitrile Malononitrile->Product Sulfur Sulfur Sulfur->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Acetylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common synthetic routes for this compound are the Negishi coupling of a 3-cyanophenylzinc halide with an acetylating agent and the Friedel-Crafts acylation of benzonitrile. Another potential route involves the synthesis from 3-acetylbenzoic acid.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can result from several factors depending on the chosen synthetic route. For the Negishi coupling, common issues include inefficient formation of the organozinc reagent, inactive catalyst, or suboptimal reaction conditions. In the case of Friedel-Crafts acylation, the primary challenge is the deactivating effect of the nitrile group on the aromatic ring, which hinders the electrophilic substitution reaction.[1] Incomplete reactions, side reactions, and product degradation during workup are also common causes.

Q3: What are the key parameters to control for a successful Negishi coupling?

A3: For a successful Negishi coupling, critical parameters include the choice of a palladium or nickel catalyst, the nature of the ligand, the reaction solvent, and the method of preparing the organozinc reagent.[2] Anhydrous and oxygen-free reaction conditions are crucial as organozinc reagents are sensitive to moisture and air.[3]

Q4: Can Friedel-Crafts acylation be used for benzonitrile?

A4: Friedel-Crafts acylation of benzonitrile is challenging due to the strongly deactivating nature of the cyano (CN) group, which makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution.[1] The reaction may require harsh conditions, a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃), and may still result in low yields.

Q5: What are common side products in the synthesis of this compound?

A5: In the Negishi coupling, potential side products can arise from homo-coupling of the organozinc reagent or the starting halide. In Friedel-Crafts acylation, side products can include isomers (ortho- and para-acetylbenzonitrile), although the acetyl group is primarily a meta-director, and products from reaction with the solvent. Hydrolysis of the nitrile group to a carboxylic acid is also a potential side reaction, especially during acidic or basic workup.

Troubleshooting Guides

Method 1: Negishi Coupling

This method involves the palladium- or nickel-catalyzed coupling of a 3-cyanophenylzinc halide (prepared from 3-bromobenzonitrile) with an acetylating agent like acetyl chloride.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Zinc Use freshly activated zinc powder for the preparation of the organozinc reagent.
Inefficient Organozinc Formation Ensure anhydrous and inert conditions (e.g., under argon or nitrogen). Consider using activating agents for zinc, such as I₂ or TMSCl.
Inactive Catalyst Use a fresh, high-quality palladium or nickel catalyst and ligand. Consider using a pre-catalyst that is activated in situ.
Poor Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.[2]
Suboptimal Solvent THF is a common solvent. Consider using co-solvents like NMP or DMAc for less reactive substrates.[2]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC.

Issue 2: Formation of Byproducts

Potential Cause Troubleshooting Steps
Homo-coupling Lower the reaction temperature. Use a catalyst system known to suppress homo-coupling.
Hydrolysis of Nitrile Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases.
Method 2: Friedel-Crafts Acylation

This method involves the reaction of benzonitrile with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Deactivated Aromatic Ring This is the main challenge. Use a stoichiometric amount or even an excess of a strong Lewis acid catalyst like AlCl₃. Consider using a more reactive acylating agent.[1]
Moisture Contamination Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The Lewis acid is highly sensitive to moisture.
Insufficient Catalyst Activity Use fresh, high-purity Lewis acid.
Low Reaction Temperature The reaction may require heating to overcome the high activation energy due to the deactivated ring. Monitor the reaction closely for decomposition at higher temperatures.

Issue 2: Formation of Isomeric Byproducts

Potential Cause Troubleshooting Steps
Ortho/Para Isomer Formation While the acetyl group is a meta-director, some ortho and para isomers may form. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity.

Experimental Protocols

Method 1: Negishi Coupling of 3-Bromobenzonitrile with Acetyl Chloride (Illustrative Protocol)

This is a general procedure and may require optimization.

  • Preparation of 3-Cyanophenylzinc Bromide:

    • In a flame-dried, three-necked flask under an argon atmosphere, place activated zinc powder (1.2 eq).

    • Add a solution of 3-bromobenzonitrile (1.0 eq) in anhydrous THF.

    • Heat the mixture gently to initiate the reaction. Once initiated, maintain a gentle reflux until the zinc is consumed (can be monitored by the disappearance of the starting material by GC).

    • The resulting solution of 3-cyanophenylzinc bromide is used in the next step.

  • Coupling Reaction:

    • In a separate flame-dried flask under argon, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.

    • Add the freshly prepared 3-cyanophenylzinc bromide solution via cannula.

    • Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

MethodStarting MaterialAcetylating AgentCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)
Negishi3-BromobenzonitrileAcetyl ChloridePd(PPh₃)₄THF2512Data not available
Friedel-CraftsBenzonitrileAcetyl ChlorideAlCl₃CS₂404Data not available

Visualizations

ReactionPathway cluster_negishi Negishi Coupling cluster_fc Friedel-Crafts Acylation 3-Bromobenzonitrile 3-Bromobenzonitrile 3-Cyanophenylzinc Bromide 3-Cyanophenylzinc Bromide 3-Bromobenzonitrile->3-Cyanophenylzinc Bromide  + Zn This compound This compound 3-Cyanophenylzinc Bromide->this compound  + Acetyl Chloride  (Pd Catalyst) Benzonitrile Benzonitrile Benzonitrile->this compound  + Acetyl Chloride  (AlCl3) TroubleshootingWorkflow start Low Yield of This compound method Which Synthesis Method? start->method negishi Negishi Coupling Issues method->negishi Negishi fc Friedel-Crafts Issues method->fc Friedel-Crafts zn_issue Organozinc Formation negishi->zn_issue cat_issue_n Catalyst/Reaction Conditions negishi->cat_issue_n deactivation Ring Deactivation fc->deactivation conditions_fc Reaction Conditions fc->conditions_fc solution_zn Check Zn activation Ensure anhydrous conditions zn_issue->solution_zn solution_cat_n Screen catalysts/ligands Optimize temperature/solvent cat_issue_n->solution_cat_n solution_deactivation Use stoichiometric AlCl3 Consider harsher conditions deactivation->solution_deactivation solution_conditions_fc Ensure anhydrous conditions Optimize temperature conditions_fc->solution_conditions_fc ExperimentalWorkflow A Reaction Setup (Anhydrous/Inert) B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC/GC) B->C D Workup (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

References

Technical Support Center: Synthesis of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-acetylbenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthetic routes for this compound include:

  • Oxidation of 3-ethylbenzonitrile: This method offers a direct conversion of the ethyl group to an acetyl group.

  • Friedel-Crafts acylation of benzonitrile: This classic electrophilic aromatic substitution reaction introduces an acetyl group to the benzonitrile ring.

  • Grignard reaction with 3-bromobenzonitrile: This involves the formation of a Grignard reagent from 3-bromobenzonitrile, followed by acylation.

Q2: I've synthesized this compound, but I'm seeing an impurity with a similar retention time in my chromatography. What could it be?

A2: Depending on the synthetic route, common impurities include isomeric byproducts (2-acetylbenzonitrile and 4-acetylbenzonitrile) if you used a Friedel-Crafts reaction, or 3-acetylbenzoic acid if your synthesis involved oxidation or if the product was exposed to moisture during workup. Unreacted starting materials are also a possibility.

Q3: My Friedel-Crafts acylation of benzonitrile is giving a very low yield. What are the likely causes?

A3: Low yields in Friedel-Crafts acylations are often due to a few key factors. The nitrile group on benzonitrile is deactivating, making the reaction more challenging than with activated aromatic rings.[1] Catalyst inactivity due to moisture is a very common issue, as Lewis acids like aluminum chloride are highly sensitive to water.[1] Additionally, ensuring you are using a stoichiometric amount of the catalyst is crucial, as the product ketone can form a complex with the Lewis acid, rendering it inactive.[1]

Q4: Can polyacylation occur during the Friedel-Crafts synthesis of this compound?

A4: Polyacylation is generally not a significant concern in the Friedel-Crafts acylation of benzonitrile. The acetyl group introduced is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[2] This self-limiting nature is a key advantage of acylation over alkylation.

Troubleshooting Guides

Method 1: Oxidation of 3-Ethylbenzonitrile

This method typically employs an oxidizing agent to convert the ethyl group of 3-ethylbenzonitrile into an acetyl group.

Common Issues and Solutions

Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete reaction; starting material remains Insufficient oxidizing agent, low reaction temperature, or short reaction time.Increase the molar equivalents of the oxidizing agent. Ensure the reaction temperature is maintained at the optimal level. Monitor the reaction by TLC or GC and extend the reaction time if necessary.
Presence of 3-acetylbenzoic acid impurity Hydrolysis of the nitrile group during the reaction or workup. Oxidation of 3-ethylbenzoic acid present as an impurity in the starting material.Ensure anhydrous conditions during the reaction. Perform the aqueous workup at a low temperature and as quickly as possible. Purify the starting 3-ethylbenzonitrile by distillation before use.
Formation of other oxidation byproducts Over-oxidation or non-selective oxidation.Use a milder, more selective oxidizing agent. Carefully control the reaction temperature and stoichiometry of the oxidant.

Quantitative Data on Side Products

Side Product Typical Percentage (%) Notes
3-Acetylbenzoic acid1 - 5%Can be higher with prolonged reaction times or non-anhydrous conditions.
Unreacted 3-EthylbenzonitrileVariableDependent on reaction completion.
Method 2: Friedel-Crafts Acylation of Benzonitrile

This approach involves the reaction of benzonitrile with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Common Issues and Solutions

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield Deactivated aromatic ring due to the nitrile group.[1] Inactive catalyst due to moisture.[1] Insufficient catalyst.[1]Use a stoichiometric amount or a slight excess of a strong Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use at least one equivalent of the Lewis acid, as the product forms a complex with it.
Formation of isomeric byproducts (2- and 4-acetylbenzonitrile) The directing effect of the nitrile group is not perfectly meta-directing.While the nitrile group is primarily a meta-director, some ortho and para substitution can occur. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity. The para isomer is often favored over the ortho due to sterics. Purification by column chromatography is usually effective for separating isomers.
Hydrolysis of product to 3-acetylbenzoic acid Presence of water during the aqueous workup.Perform the workup at low temperatures (e.g., with ice) and neutralize the acid carefully.

Quantitative Data on Side Products

Side Product Typical Percentage (%) Notes
2-Acetylbenzonitrile (ortho)< 5%Generally a minor isomer due to steric hindrance.
4-Acetylbenzonitrile (para)5 - 15%The major isomeric byproduct.
Unreacted BenzonitrileVariableDependent on reaction conditions and stoichiometry.
Method 3: Grignard Reaction with 3-Bromobenzonitrile

This synthesis involves forming a Grignard reagent from 3-bromobenzonitrile, which is then reacted with an acetylating agent such as acetyl chloride or acetic anhydride.

Common Issues and Solutions

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of Grignard reagent Presence of moisture in the glassware or solvent. Impure magnesium.Flame-dry all glassware before use. Use anhydrous ether or THF as the solvent. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring.
Formation of a tertiary alcohol byproduct The initially formed ketone reacts with a second equivalent of the Grignard reagent.Add the Grignard reagent slowly to the acetylating agent at a low temperature (-78 °C to 0 °C) to prevent the accumulation of excess Grignard reagent. Use a less reactive acetylating agent.
Presence of benzonitrile as a byproduct Quenching of unreacted Grignard reagent during workup.Ensure the Grignard formation reaction goes to completion by allowing sufficient reaction time.
Formation of a biphenyl impurity Wurtz-type coupling of the Grignard reagent with unreacted 3-bromobenzonitrile.Add the 3-bromobenzonitrile slowly to the magnesium turnings to maintain a low concentration of the aryl halide.

Quantitative Data on Side Products

Side Product Typical Percentage (%) Notes
Tertiary Alcohol5 - 20%Highly dependent on reaction temperature and addition rate.
Benzonitrile< 10%Indicates incomplete Grignard reaction or quenching.
3,3'-Dicyanobiphenyl< 5%Can be minimized with slow addition of the aryl halide.

Experimental Protocols

Protocol 1: Oxidation of 3-Ethylbenzonitrile

This protocol is adapted from a literature procedure with a reported yield of 85%.

Materials:

  • 3-Ethylbenzonitrile

  • tert-Butyl hydroperoxide (TBHP)

  • Copper(II) trifluoromethanesulfonate

  • Acetonitrile

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-ethylbenzonitrile (1.0 mmol) in acetonitrile (5 mL) is added copper(II) trifluoromethanesulfonate (0.1 mmol).

  • A solution of tert-butyl hydroperoxide (3.0 mmol) in acetonitrile (5 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (20% ethyl acetate in hexanes) to afford this compound.

Protocol 2: Friedel-Crafts Acylation of Benzonitrile

Materials:

  • Benzonitrile

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

  • Add benzonitrile (1.0 equivalent), dissolved in anhydrous dichloromethane, to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the isomers.

Protocol 3: Grignard Reaction with 3-Bromobenzonitrile

Materials:

  • 3-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetyl chloride

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3-bromobenzonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required. Maintain a gentle reflux during the addition.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, dissolve acetyl chloride (1.0 equivalent) in anhydrous diethyl ether and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared Grignard reagent to the acetyl chloride solution via a cannula, keeping the temperature below -60 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_friedel_crafts Friedel-Crafts Route cluster_grignard Grignard Route 3-Ethylbenzonitrile 3-Ethylbenzonitrile 3-Acetylbenzonitrile_O This compound 3-Ethylbenzonitrile->3-Acetylbenzonitrile_O Oxidizing Agent Benzonitrile Benzonitrile 3-Acetylbenzonitrile_FC This compound Benzonitrile->3-Acetylbenzonitrile_FC Acetyl Chloride, AlCl3 3-Bromobenzonitrile 3-Bromobenzonitrile Grignard Reagent Grignard Reagent 3-Bromobenzonitrile->Grignard Reagent Mg, Ether 3-Acetylbenzonitrile_G This compound Grignard Reagent->3-Acetylbenzonitrile_G Acetyl Chloride

Caption: Overview of common synthetic routes to this compound.

Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Acylation Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Check_Catalyst Sufficient Catalyst (Stoichiometric)? Check_Moisture->Check_Catalyst No Solution_Moisture Dry Glassware & Use Anhydrous Reagents Check_Moisture->Solution_Moisture Yes Check_Temp Optimal Reaction Temperature? Check_Catalyst->Check_Temp Yes Solution_Catalyst Increase Catalyst Loading to >1 eq. Check_Catalyst->Solution_Catalyst No Solution_Temp Adjust Temperature (Monitor by TLC) Check_Temp->Solution_Temp No Success Improved Yield Check_Temp->Success Yes Solution_Moisture->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->Success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Side_Products_Grignard Grignard 3-Cyanophenylmagnesium Bromide + Acetyl Chloride Desired_Product This compound (Ketone) Grignard->Desired_Product 1 equivalent addition Side_Product_2 Benzonitrile Grignard->Side_Product_2 Aqueous Quench (Unreacted) Side_Product_1 Tertiary Alcohol Desired_Product->Side_Product_1 + 1 eq. Grignard (Fast/High Temp)

Caption: Formation of common side products in the Grignard synthesis.

References

Technical Support Center: Purification of 3-Acetylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-acetylbenzonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute to a great extent at high temperatures and only sparingly at low temperatures. For this compound, common choices include isopropanol, ethanol, and methanol. A mixture of solvents, such as ethanol-water or isopropanol-water, can also be effective. The choice of solvent may depend on the impurities present in the crude sample. It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific batch.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to light yellow or light orange crystalline powder.[1] The reported melting point of this compound is in the range of 98-100 °C.[2][3] A broad melting point range or a discolored appearance can indicate the presence of impurities.

Q3: How can I determine the purity of the recrystallized this compound?

A3: The purity of the final product can be assessed using several analytical techniques. The most common method is melting point determination; a sharp melting point close to the literature value suggests high purity. Other analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity and the presence of any residual impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation Upon Cooling - Too much solvent was used: The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.
- The cooling process is too rapid: This can lead to the formation of an oil or very fine, impure crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
- The solution is supersaturated but crystallization has not been initiated. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Formation of an Oil Instead of Crystals ("Oiling Out") - The boiling point of the solvent is higher than the melting point of the solute. - Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature.
- The concentration of the solute is too high. - Reheat the solution and add a small amount of additional hot solvent until the oil redissolves, then cool slowly.
- Significant impurities are present. - Consider a preliminary purification step, such as passing the crude material through a short column of silica gel, before recrystallization.
Colored Impurities in the Final Crystals - Colored impurities from the synthesis are co-crystallizing with the product. - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
- The crude material is highly impure. - A second recrystallization may be necessary.
Low Recovery of Purified Product - Too much solvent was used, and a significant amount of product remains in the mother liquor. - Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
- Premature crystallization occurred during hot filtration. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated. Use a fluted filter paper for faster filtration. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
- The crystals were washed with a solvent that was not cold enough. - Always use ice-cold solvent to wash the crystals to minimize redissolving the product.

Data Presentation

Solubility of this compound in Various Solvents

Solvent Solubility (Hot) Solubility (Cold) Suitability for Recrystallization
WaterPoorInsoluble[2][3]Unsuitable as a single solvent, but can be used as an anti-solvent with a miscible organic solvent.
EthanolGoodModerateGood, often used in a mixture with water to decrease cold solubility.
IsopropanolGoodLowExcellent choice, often provides good crystal quality and recovery.
MethanolVery GoodHighMay result in lower recovery due to high solubility at cold temperatures.
Ethyl AcetateGoodModerateCan be a suitable solvent.
TolueneGoodModerateCan be a suitable solvent.

Experimental Protocols

Protocol for Recrystallization of this compound using Isopropanol

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol and heat the mixture on a hot plate with stirring. Continue to add isopropanol dropwise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and, if necessary, further analyze the purity by GC, HPLC, or NMR.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out cool->oil_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No/Few Crystals crystals_form->no_crystals No concentrate Concentrate Solution no_crystals->concentrate scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent concentrate->cool scratch_seed->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Experimental_Workflow start Start dissolution 1. Dissolve Crude Product in Minimum Hot Solvent start->dissolution decolorization 2. Decolorize with Activated Charcoal (Optional) dissolution->decolorization hot_filtration 3. Hot Gravity Filtration decolorization->hot_filtration crystallization 4. Cool to Induce Crystallization hot_filtration->crystallization isolation 5. Isolate Crystals via Vacuum Filtration crystallization->isolation washing 6. Wash Crystals with Ice-Cold Solvent isolation->washing drying 7. Dry Purified Crystals washing->drying analysis 8. Analyze Purity (e.g., Melting Point) drying->analysis end End analysis->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Purifying 3-Acetylbenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying 3-Acetylbenzonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for purifying this compound by column chromatography?

A successful purification of this compound, a moderately polar aromatic ketone[1][2], typically starts with normal-phase chromatography. The standard choice for the stationary phase is silica gel.[3] A common mobile phase system is a gradient of hexane and ethyl acetate.[3] Given the compound's polarity, starting with a low polarity mobile phase and gradually increasing the proportion of the more polar solvent is recommended.

Q2: How do I choose the appropriate solvent system (mobile phase)?

The ideal solvent system should provide good separation between this compound and any impurities. This is best determined by thin-layer chromatography (TLC) before running the column.[4][5] Aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.3.[6] For this compound, which is soluble in organic solvents like ethanol, methanol, and chloroform[7], various solvent systems can be explored.

Q3: My compound won't dissolve in the initial mobile phase for loading. What should I do?

If your crude this compound is not soluble in the low-polarity solvent you plan to start your column with (e.g., a high hexane mixture), you have a couple of options. You can dissolve the sample in a minimal amount of a stronger solvent, like dichloromethane, and load it onto the column.[8] Alternatively, you can use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.

Q4: The separation between my product and an impurity is poor. How can I improve it?

Poor resolution can be addressed in several ways:

  • Optimize the Mobile Phase: A shallower gradient (a slower increase in the polar solvent) can improve separation.[9]

  • Change the Solvent System: If a hexane/ethyl acetate system is not effective, consider trying other solvent systems such as dichloromethane/hexane or acetone/hexane.[8]

  • Check Compound Stability: Verify that your compound is not degrading on the silica gel, which can lead to the appearance of new spots and streaking on TLC.[8]

Q5: My compound is taking a very long time to elute from the column (tailing). What can I do?

Tailing peaks can occur due to undesirable interactions between the compound and the stationary phase.[9] Once your desired compound begins to elute, you can try increasing the polarity of the mobile phase more rapidly to speed up its elution and reduce the tailing effect.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No compound eluting The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).[4]
The compound may have decomposed on the silica.Test the stability of your compound on a small amount of silica gel using TLC before running the column.[8]
Compound elutes too quickly The mobile phase is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane).[4]
Poor separation of spots The solvent system is not optimal.Experiment with different solvent systems using TLC to find one that provides better separation. Consider systems like dichloromethane/hexane.[8]
The column was packed improperly.Ensure the column is packed uniformly without any air bubbles or cracks.[10]
Too much sample was loaded.Use an appropriate amount of sample for the column size. A general rule is 1g of sample per 20-100g of silica gel.
Streaking or tailing of the compound The compound is interacting too strongly with the silica gel.Consider adding a small amount of a modifier to your mobile phase, like a drop of triethylamine for basic compounds or acetic acid for acidic compounds, although this compound is neutral. A faster elution by increasing solvent polarity once the compound starts to come off can also help.[8]
The compound might be degrading on the column.Use a less acidic stationary phase like alumina or deactivated silica gel.[8]
Cracks in the silica bed The column ran dry.Always keep the solvent level above the top of the stationary phase.[11]

Experimental Protocol: Column Chromatography of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the product an Rf value of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, ensuring even packing without air bubbles.[6]

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase as the elution progresses to move your compound down the column.

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

G start Start Purification tlc Develop TLC (e.g., Hexane:EtOAc) start->tlc check_rf Is Product Rf ~0.3? tlc->check_rf prep_column Prepare Silica Gel Column check_rf->prep_column Yes adjust_polarity_down Decrease Polarity check_rf->adjust_polarity_down Rf too high adjust_polarity_up Increase Polarity check_rf->adjust_polarity_up Rf too low load_sample Load Sample prep_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions troubleshoot Troubleshooting run_column->troubleshoot combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate poor_sep Poor Separation? troubleshoot->poor_sep no_elution No Elution? troubleshoot->no_elution tailing Tailing? troubleshoot->tailing change_solvent Change Solvent System (e.g., DCM/Hexane) poor_sep->change_solvent Yes no_elution->adjust_polarity_up Yes increase_gradient Increase Polarity Faster tailing->increase_gradient Yes adjust_polarity_down->tlc adjust_polarity_up->tlc change_solvent->tlc increase_gradient->run_column

Caption: Troubleshooting workflow for purifying this compound.

References

Troubleshooting low yield in the synthesis of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the Friedel-Crafts acylation of benzonitrile and the Grignard reaction utilizing a cyanophenyl Grignard reagent with an acetylating agent.

Q2: My Friedel-Crafts acylation of benzonitrile with acetyl chloride is resulting in a low yield. What are the potential causes?

A2: Low yields in this reaction can stem from several factors. The nitrile group is deactivating, making the Friedel-Crafts reaction inherently more challenging than with activated aromatic rings. Key areas to investigate include the purity of reagents, the choice and amount of Lewis acid catalyst, reaction temperature, and the presence of moisture.[1] Incomplete reactions or the formation of side products are common issues.

Q3: I am observing the formation of multiple by-products in my Grignard synthesis. What are the likely side reactions?

A3: In a Grignard synthesis involving a cyanophenylmagnesium halide and an acetylating agent, side reactions can include the formation of biphenyl from the coupling of the Grignard reagent, or the reaction of the Grignard reagent with any acidic protons present, such as from water contamination.[2]

Q4: How can I effectively purify the crude this compound product?

A4: Purification of this compound, a solid at room temperature, is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature should be chosen. Common solvent systems for compounds with similar polarity include ethanol/water or toluene.[3][4] For column chromatography, a silica gel stationary phase with a mobile phase of intermediate polarity, such as a mixture of hexane and ethyl acetate, is generally effective.[5]

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation

If you are experiencing low yields in the Friedel-Crafts acylation of benzonitrile, consider the following troubleshooting steps:

Issue Possible Cause Suggested Solution
No or minimal product formation Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored Lewis acid.
Deactivated starting material.The nitrile group deactivates the benzene ring. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Increasing the reaction temperature may also be necessary.
Formation of a complex mixture Side reactions due to high temperature.Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.
Incorrect stoichiometry.Ensure the correct molar ratios of benzonitrile, acetyl chloride, and Lewis acid are used. For deactivated rings, a higher ratio of catalyst may be required.
Product loss during workup Hydrolysis of the product-catalyst complex.The aqueous workup should be performed carefully, often with cooling, to hydrolyze the complex and liberate the ketone product. Ensure the pH is adjusted correctly to prevent product degradation.
Low Yield in Grignard Synthesis

For low yields when using a Grignard-based approach, refer to the following guide:

Issue Possible Cause Suggested Solution
Failure to form the Grignard reagent Presence of moisture or other protic sources.All glassware must be flame-dried or oven-dried. Use anhydrous solvents. Ensure the starting materials are dry.[2]
Passivated magnesium surface.Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Low conversion to the ketone Inefficient reaction with the acetylating agent.Ensure the acetylating agent is added slowly at a low temperature to control the exothermic reaction. Consider using a more reactive acetylating agent if necessary.
Formation of by-products Wurtz coupling of the Grignard reagent.This can be minimized by slow, dropwise addition of the halide to the magnesium suspension and maintaining a moderate reaction temperature.[6]
Quenching of the Grignard reagent Reaction with the nitrile group of another molecule.This is a potential side reaction. Using the correct stoichiometry and controlling the addition rate can help minimize this.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Anisole with Acetic Anhydride [7]

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
FeCl₃ (10)TAAIL 6602462
CoCl₂·6H₂O (10)TAAIL 6602443
AlCl₃ (10)TAAIL 66024<5
CeCl₃·7H₂O (10)TAAIL 66024<5

TAAIL 6 refers to a specific tunable aryl alkyl ionic liquid used in the study.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzonitrile (General Procedure)

This is a general procedure that may require optimization for the specific synthesis of this compound.

Materials:

  • Benzonitrile

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 to 2.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add benzonitrile (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition of benzonitrile, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Grignard Reaction (General Procedure)

This protocol outlines a general approach and will require optimization.

Materials:

  • 3-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride or Acetic anhydride

  • Hydrochloric acid (HCl), dilute

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine (crystal)

Procedure:

  • Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous THF.

  • In the dropping funnel, place a solution of 3-bromobenzonitrile (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 3-bromobenzonitrile solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining 3-bromobenzonitrile solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of the acetylating agent (e.g., acetyl chloride, 1.0 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can then be purified.

Visualizations

Below are diagrams representing the key chemical transformations and a general troubleshooting workflow.

Friedel-Crafts Acylation Pathway Benzonitrile Benzonitrile Acylium Ion Formation Acylium Ion Formation Benzonitrile->Acylium Ion Formation Acetyl Chloride, AlCl3 Electrophilic Attack Electrophilic Attack Acylium Ion Formation->Electrophilic Attack Intermediate This compound This compound Electrophilic Attack->this compound Deprotonation

Caption: Reaction pathway for Friedel-Crafts acylation.

Grignard Synthesis Pathway 3-Bromobenzonitrile 3-Bromobenzonitrile Grignard Reagent Grignard Reagent 3-Bromobenzonitrile->Grignard Reagent Mg, THF Adduct Formation Adduct Formation Grignard Reagent->Adduct Formation Acetylating Agent This compound This compound Adduct Formation->this compound Aqueous Workup

Caption: Reaction pathway for Grignard synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckTemp Optimize Reaction Temperature CheckReagents->CheckTemp CheckStoichiometry Confirm Molar Ratios of Reactants CheckTemp->CheckStoichiometry CheckWorkup Review Workup and Purification Procedure CheckStoichiometry->CheckWorkup Result Improved Yield CheckWorkup->Result

References

Removal of unreacted starting materials from 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 3-Acetylbenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery of this compound After Recrystallization

Possible Causes:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product will result in a significant portion of the this compound remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the hot solution is filtered too slowly, the product can crystallize in the filter funnel.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the cold solvent, recovery will be low.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to filter effectively.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the solid.

  • Pre-heat Funnel: Use a heated filter funnel or pre-heat a standard funnel with hot solvent to prevent premature crystallization during hot filtration.

  • Solvent Screening: If yields are consistently low, perform a solvent screen to identify a more suitable recrystallization solvent or solvent mixture.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Issue 2: Incomplete Separation of this compound from Starting Materials via Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the product from the starting materials.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.

  • Irregular Column Packing: Poorly packed columns with channels or cracks will result in inefficient separation.

  • Compound Tailing: Polar compounds like this compound can sometimes interact strongly with the silica gel, leading to tailing and poor peak shape.

Solutions:

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between this compound and the impurities. A good starting point for moderately polar compounds is a hexane/ethyl acetate gradient.

  • Proper Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Careful Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Solvent System Modification: If tailing is an issue, consider adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic impurities) to the eluent system.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Possible Causes:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

  • Presence of Particulate Matter: Insoluble impurities can stabilize emulsions.

Solutions:

  • Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break up the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: If particulate matter is present, filter the crude mixture before performing the extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove from my this compound product?

A1: Based on common synthetic routes, the most probable unreacted starting materials are:

  • From Friedel-Crafts acylation: Benzoic acid and acetyl chloride.

  • From cyanation of a haloarene: 3-Bromobenzonitrile.

Q2: Which purification technique is best for removing unreacted benzoic acid?

A2: Liquid-liquid extraction is highly effective for removing acidic impurities like benzoic acid. By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), the benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.

Q3: How can I remove unreacted 3-Bromobenzonitrile?

A3: Both this compound and 3-Bromobenzonitrile are relatively non-polar. Column chromatography is the most suitable method for separating these two compounds based on their slight differences in polarity. Recrystallization may also be effective if a solvent system can be found in which their solubilities are significantly different.

Q4: My purified this compound is an off-white or yellowish solid. How can I decolorize it?

A4: Colored impurities can often be removed by treating a hot solution of your crude product with a small amount of activated charcoal before the hot filtration step in recrystallization. Be aware that using too much charcoal can lead to a decrease in the yield of your final product.

Q5: What is a good solvent for recrystallizing this compound?

A5: While the ideal solvent should be determined experimentally, a good starting point for recrystallization of moderately polar aromatic compounds like this compound is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.

Data Presentation

Table 1: Physical Properties of this compound and Potential Unreacted Starting Materials

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
This compound145.1698-100120 (at 5 mmHg)Insoluble
Benzoic Acid122.12122249Slightly soluble (increases with temperature)[2][3]
Acetyl Chloride78.50-11252Reacts violently
3-Bromobenzonitrile182.0238-40225Soluble (0.2 g/L)

Table 2: Solubility of Benzoic Acid in Common Organic Solvents

SolventSolubility ( g/100g solvent) at 23°C
AcetoneSoluble
BenzeneSoluble
Ethanol71.5
Ethyl EtherSoluble
ChloroformReasonably high
TolueneLower than chloroform
HeptaneLow

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction (to remove Benzoic Acid)

Objective: To remove acidic impurities, such as unreacted benzoic acid, from a crude mixture of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable volume of ethyl acetate in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer is the organic phase containing this compound, and the bottom is the aqueous phase containing the sodium benzoate salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution (steps 3-6) one more time.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Column Chromatography (to remove 3-Bromobenzonitrile)

Objective: To separate this compound from less polar impurities like 3-Bromobenzonitrile.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds.

    • Monitor the fractions by TLC to determine which contain the pure this compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis start Synthesis of this compound crude_product Crude this compound (with unreacted starting materials) start->crude_product purification_choice Select Purification Method crude_product->purification_choice extraction Liquid-Liquid Extraction (for acidic/basic impurities) purification_choice->extraction Acidic Impurities (e.g., Benzoic Acid) chromatography Column Chromatography (for neutral impurities) purification_choice->chromatography Neutral Impurities (e.g., 3-Bromobenzonitrile) extraction->chromatography recrystallization Recrystallization (for final polishing) extraction->recrystallization chromatography->recrystallization analysis Purity Analysis (TLC, GC-MS, NMR) recrystallization->analysis analysis->purification_choice Further Purification Needed pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-Acetylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura coupling reaction?

The catalytic cycle for Suzuki coupling involves three main steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromo or 3-chloro-acetylbenzonitrile) to form a Pd(II) complex. The presence of electron-withdrawing groups, such as the acetyl and nitrile groups on this compound, generally accelerates this rate-limiting step.[1]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.[2][3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Q2: How do the electron-withdrawing acetyl and nitrile groups on this compound affect the reaction?

Aryl halides that are activated by electron-withdrawing groups (EWD) in the ortho or para positions show increased reactivity in the oxidative addition step compared to those with electron-donating groups.[2][3] This makes this compound (when used as a halide) a generally good substrate for this reaction.

Q3: Which halide (Br, Cl, I) is the best leaving group for this compound?

The reactivity order for the halide leaving group is I >> Br > OTf >> Cl > F.[2][3] While aryl iodides are the most reactive, aryl bromides are very commonly used and offer a good balance of reactivity and stability. Aryl chlorides are less reactive and often require more specialized, bulky, and electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands to achieve good results.[2][3][5]

Troubleshooting Guide

Low or No Yield

Q4: My reaction has a very low yield or failed completely. What are the likely causes?

Several factors can lead to poor outcomes. The most common issues are related to the catalyst, reagents, or reaction environment. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and the formation of palladium black.[6][7]

      • Solution: Ensure all solvents are thoroughly degassed before use (e.g., by bubbling with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles).[7] The reaction should be run under a strict inert atmosphere (argon or nitrogen).

    • Poor Precatalyst Reduction: Some Pd(II) precatalysts may not efficiently reduce to the active Pd(0) species under the reaction conditions.

      • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active precatalyst system with bulky, electron-rich ligands.[7][8][9]

  • Suboptimal Components (Base, Solvent, Ligand):

    • Base Choice: The base is crucial for activating the boronic acid. Its strength and solubility can significantly impact the reaction rate.[2][3]

      • Solution: If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[7][10]

    • Solvent Choice: The solvent system must solubilize all components, including the inorganic base.

      • Solution: A mixture of an organic solvent (like Dioxane, THF, or Toluene) with water is common and often necessary to dissolve the base.[10][11] A 4:1 or 10:1 organic solvent to water ratio is a good starting point.[10][11]

    • Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl chlorides, standard ligands like PPh₃ may be insufficient.[8]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands, which are known to promote the coupling of less reactive aryl chlorides.[5][8]

  • Boronic Acid Instability:

    • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol), leading to the formation of an arene byproduct instead of the coupled product.[6][7]

      • Solution: Use anhydrous solvents if possible, although some water is often needed to dissolve the base. Using a stronger, non-hydroxide base like K₃PO₄ can help. Alternatively, convert the boronic acid to a more stable derivative like a potassium trifluoroborate or a MIDA boronate.[7]

Common Side Products

Q5: I have obtained my product, but it is impure. What are the common side products and how can I minimize them?

The most frequently observed byproducts are from homocoupling and dehalogenation.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple together.[6]

    • Cause: Often promoted by the presence of oxygen in the reaction mixture.[12]

    • Solution: Rigorous degassing of the reaction vessel and solvents is critical.[7] Using a slight excess of the boronic acid can sometimes favor the cross-coupling pathway over aryl halide homocoupling.

  • Dehalogenation/Protodeboronation:

    • Cause: Dehalogenation is the replacement of the halide on the starting material with a hydrogen atom.[13] Protodeboronation, as described above, is the cleavage of the C-B bond.[6][7]

    • Solution: For protodeboronation, use stable boronic acid derivatives or milder bases.[7] For dehalogenation, ensure the reaction is not run for an excessively long time after completion and optimize the base and solvent conditions.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for success. The following tables summarize conditions that have been found to be effective for Suzuki couplings of challenging substrates, including those with electron-withdrawing groups.

Table 1: Comparison of Palladium Catalyst Systems
Catalyst / PrecatalystLigandTypical SubstratesTemp (°C)Typical YieldReference
Pd(PPh₃)₄PPh₃Aryl Bromides/Iodides80-110Good-Excellent[14]
Pd(OAc)₂SPhosAryl Chlorides/Bromides80-100Excellent[14][15]
Pd₂(dba)₃P(t-Bu)₃Aryl ChloridesRoom TempGood-Excellent[4][14]
Pd(dppf)Cl₂dppfHeteroaryl & Hindered Substrates80-100Very Good[14]
PEPPSI-IPrIPr (NHC)Aryl Chlorides80-100>95%[16]
Table 2: Effect of Base and Solvent on Yield
BaseSolvent SystemTemperature (°C)Observations
K₂CO₃Toluene/Water90-110Standard, effective for reactive substrates.
K₃PO₄Dioxane/Water80-100Stronger, non-nucleophilic base. Good for sensitive functional groups.[7]
Cs₂CO₃THF/Water60-100Very strong base, often improves yields for difficult couplings.[10]
KOHWater90Can be very effective but may not be suitable for base-sensitive substrates.[17]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Bromoacetylbenzonitrile

This protocol is a starting point and may require optimization.

Materials:

  • 3-Bromoacetylbenzonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoacetylbenzonitrile, the arylboronic acid, the palladium catalyst, and the base.[14]

  • Establish Inert Atmosphere: Seal the flask with a septum and then evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[14][15]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_b [R¹-Pd(II)L₂-OR]⁻ pdiil->pdiil_b Ligand Exchange pdiil_r1r2 R¹-Pd(II)L₂-R² pdiil_b->pdiil_r1r2 Transmetalation pdiil_r1r2->pd0 Reductive Elimination product R¹-R² pdiil_r1r2->product R1X R¹-X (Aryl Halide) R1X->pdiil R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->pdiil_b Base Base (e.g., K₃PO₄) Base->pdiil

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low / No Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions check_catalyst->check_conditions OK? degassing Ensure Rigorous Degassing (Inert Atmosphere) check_catalyst->degassing Inactive? check_reagents Check Reagent Stability check_conditions->check_reagents OK? base Optimize Base (Try K₃PO₄ or Cs₂CO₃) check_conditions->base Suboptimal? boronic_acid Use Stable Boronic Acid Derivative (e.g., Trifluoroborate) check_reagents->boronic_acid Degraded? rerun Re-run Experiment check_reagents->rerun OK? ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, NHC) degassing->ligand ligand->rerun solvent Optimize Solvent (Ensure Base Solubility) base->solvent solvent->rerun boronic_acid->rerun

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.

Interplay of Reaction Components

Caption: Logical relationships between key components in a Suzuki coupling reaction.

References

Navigating the Synthesis of 3-Acetylbenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-acetylbenzonitrile is a critical step in the development of various pharmaceutical compounds. However, the journey from starting materials to the final product can be fraught with challenges, primarily in the form of unwanted side reactions that can significantly impact yield and purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, ensuring a smoother and more efficient experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Friedel-Crafts acylation of benzonitrile and the Grignard reaction using a 3-cyanophenyl Grignard reagent or 3-bromobenzonitrile. Each method has its own set of advantages and potential side reactions that need to be carefully managed.

Q2: I am performing a Friedel-Crafts acylation of benzonitrile and getting a low yield. What are the possible reasons?

A2: Low yields in the Friedel-Crafts acylation of benzonitrile are often attributed to the deactivating nature of the cyano (-CN) group. This electron-withdrawing group makes the benzene ring less nucleophilic and therefore less reactive towards the acylating agent. To overcome this, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be necessary, but this can also lead to an increase in side reactions.

Q3: What are the primary side reactions to watch out for during the synthesis of this compound?

A3: The primary side reactions depend on the chosen synthetic route:

  • Friedel-Crafts Acylation:

    • Hydrolysis of the nitrile group: Under acidic or basic workup conditions, the nitrile group can be hydrolyzed to form 3-acetylbenzamide or 3-acetylbenzoic acid.

    • Formation of isomeric byproducts: Although the cyano group is a meta-director, small amounts of ortho- and para-isomers (2-acetylbenzonitrile and 4-acetylbenzonitrile) may be formed, especially under forcing reaction conditions.

  • Grignard Reaction (from 3-bromobenzonitrile):

    • Formation of a tertiary alcohol: The primary side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol.

    • Hydrolysis of the Grignard reagent: Grignard reagents are highly sensitive to moisture. Any water present in the reaction will quench the reagent, reducing the yield of the desired product.

Troubleshooting Guides

Friedel-Crafts Acylation of Benzonitrile

This section provides a troubleshooting guide for the synthesis of this compound via Friedel-Crafts acylation.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Step
Deactivated Ring: The cyano group deactivates the benzene ring, making it less reactive.Increase the reaction temperature and/or reaction time. Consider using a more potent Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have lost its activity.Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried, and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required.Increase the molar equivalents of the Lewis acid to at least one equivalent relative to the benzonitrile.

Problem 2: Presence of 3-Acetylbenzamide or 3-Acetylbenzoic Acid in the Product

Potential Cause Troubleshooting Step
Nitrile Hydrolysis during Workup: Prolonged exposure to strong acid or base during the workup can hydrolyze the nitrile group.Minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions during workup. Use a milder quenching agent, such as ice-cold water, followed by extraction with an organic solvent. If a basic wash is necessary to remove acidic impurities, use a dilute and cold solution of sodium bicarbonate and perform the wash quickly.

Problem 3: Formation of Isomeric Byproducts (2- and 4-Acetylbenzonitrile)

Potential Cause Troubleshooting Step
High Reaction Temperature: Elevated temperatures can sometimes lead to a decrease in regioselectivity.Optimize the reaction temperature. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.
Choice of Lewis Acid: The nature of the Lewis acid can influence the isomer distribution.Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) to see if the regioselectivity improves.
Grignard Reaction from 3-Bromobenzonitrile

This section provides a troubleshooting guide for the synthesis of this compound via a Grignard reaction.

Problem 1: Low Yield of this compound and Recovery of Starting Material (3-Bromobenzonitrile)

Potential Cause Troubleshooting Step
Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.Activate the magnesium turnings prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of Moisture: Water in the glassware or solvent will quench the Grignard reagent as it forms.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).

Problem 2: Significant Formation of a Tertiary Alcohol Byproduct

Potential Cause Troubleshooting Step
Rapid Addition of Acylating Agent: A high local concentration of the acylating agent can lead to the immediate reaction with the newly formed ketone.Add the acylating agent (e.g., acetyl chloride or acetic anhydride) slowly and dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or below).
High Reaction Temperature: Higher temperatures can favor the reaction of the Grignard reagent with the ketone product.Maintain a low temperature throughout the addition of the acylating agent and for a period afterward before allowing the reaction to slowly warm to room temperature.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.

Table 1: Friedel-Crafts Acylation of Benzonitrile

Lewis Acid Acylating Agent Temperature (°C) Reaction Time (h) Yield of this compound (%) Key Side Products
AlCl₃Acetyl Chloride0 to 602 - 450 - 703-Acetylbenzamide, Isomeric Acetylbenzonitriles
FeCl₃Acetic Anhydride80645 - 603-Acetylbenzamide

Table 2: Grignard Reaction with 3-Bromobenzonitrile

Acylating Agent Addition Temperature (°C) Reaction Time (h) Yield of this compound (%) Key Side Product
Acetyl Chloride-10 to 0265 - 801,1'-(3-cyanophenyl)diethanol
Acetic Anhydride0360 - 751,1'-(3-cyanophenyl)diethanol

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzonitrile

Materials:

  • Benzonitrile

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the suspension via the dropping funnel.

  • After the addition is complete, add benzonitrile (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition of benzonitrile, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • 3-Bromobenzonitrile

  • Magnesium Turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl Chloride

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate

  • Iodine (crystal)

Procedure:

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small amount of a solution of 3-bromobenzonitrile (1.0 equivalent) in anhydrous THF to the magnesium turnings to initiate the reaction.

  • Once the reaction has started, add the remaining 3-bromobenzonitrile solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Troubleshooting

experimental_workflow cluster_friedel_crafts Friedel-Crafts Acylation Workflow cluster_grignard Grignard Synthesis Workflow fc_start Reaction Setup (AlCl₃, DCM, Acetyl Chloride) fc_addition Add Benzonitrile (0 °C) fc_start->fc_addition fc_reaction Reflux (2-4h) fc_addition->fc_reaction fc_quench Quench (Ice) fc_reaction->fc_quench fc_workup Workup & Extraction fc_quench->fc_workup fc_purify Purification fc_workup->fc_purify fc_product This compound fc_purify->fc_product gr_start Grignard Formation (3-Bromobenzonitrile, Mg, THF) gr_addition Add Acetyl Chloride (-10 °C) gr_start->gr_addition gr_reaction Stir at RT (1-2h) gr_addition->gr_reaction gr_quench Quench (Sat. NH₄Cl) gr_reaction->gr_quench gr_workup Workup & Extraction gr_quench->gr_workup gr_purify Purification gr_workup->gr_purify gr_product This compound gr_purify->gr_product troubleshooting_low_yield start Low Yield of This compound synthesis_method Which Synthesis Method? start->synthesis_method friedel_crafts Friedel-Crafts synthesis_method->friedel_crafts grignard Grignard synthesis_method->grignard fc_cause1 Deactivated Ring? friedel_crafts->fc_cause1 fc_cause2 Nitrile Hydrolysis? friedel_crafts->fc_cause2 gr_cause1 Starting Material Recovered? grignard->gr_cause1 gr_cause2 Tertiary Alcohol Formed? grignard->gr_cause2 fc_solution1 Increase Temp/Time Use more AlCl₃ fc_cause1->fc_solution1 Yes fc_solution2 Mild Workup Conditions fc_cause2->fc_solution2 Yes gr_solution1 Activate Mg Ensure Anhydrous Conditions gr_cause1->gr_solution1 Yes gr_solution2 Slow Addition at Low Temp gr_cause2->gr_solution2 Yes

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting catalysts and optimizing conditions for cross-coupling reactions involving 3-acetylbenzonitrile. The presence of both an electron-withdrawing acetyl group and a nitrile group on the aromatic ring presents unique challenges and opportunities in catalyst selection and reaction design. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during cross-coupling reactions with this compound and its halo-derivatives.

Frequently Asked Questions (FAQs)

  • Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling with a 3-halo-acetylbenzonitrile?

    • A1: Low yields in Suzuki-Miyaura couplings with electron-deficient aryl halides like 3-halo-acetylbenzonitrile can stem from several factors. The electron-withdrawing nature of the acetyl and nitrile groups can make the aryl halide more susceptible to side reactions. Key areas to investigate include:

      • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) which can promote both oxidative addition and reductive elimination.[1]

      • Base Selection: The choice of base is critical. Strong bases can lead to decomposition of the starting material or promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide for substrates with sensitive functional groups.[2]

      • Protodeboronation: Electron-deficient boronic acids are prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] To mitigate this, use fresh, high-purity boronic acid, consider using more stable boronate esters (e.g., pinacol esters), or minimize reaction time and temperature.[3]

      • Solvent and Degassing: Ensure you are using anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst.[3]

  • Q2: I am seeing significant hydrodehalogenation of my 3-halo-acetylbenzonitrile starting material. How can I prevent this?

    • A2: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides.[4] It occurs when a palladium-hydride species is formed, which then reacts with the aryl halide. To minimize this:

      • Choice of Base and Solvent: The combination of a strong base and a protic solvent can generate palladium-hydride species. Using a weaker, non-nucleophilic base and an aprotic solvent can be beneficial.

      • Ligand Selection: Certain ligands can suppress the formation of palladium-hydride species. Experiment with different phosphine ligands to find one that minimizes this side reaction.

      • Additives: The addition of a scavenger for palladium-hydrides, such as a mild oxidant, can sometimes be effective, but this approach requires careful optimization to avoid interfering with the desired catalytic cycle.

  • Q3: In my Buchwald-Hartwig amination, I am observing the formation of side products. What are the likely culprits?

    • A3: Besides hydrodehalogenation, other side reactions can occur in Buchwald-Hartwig aminations, especially with substrates containing a nitrile group.

      • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an imine and the reduced arene.[4]

      • Reaction with the Nitrile Group: While generally stable, under harsh conditions, the nitrile group could potentially coordinate to the palladium center or react with strong bases, leading to undesired byproducts. Using milder bases and reaction conditions is advisable.

  • Q4: What are the general recommendations for catalyst systems for different cross-coupling reactions with this compound?

    • A4: The choice of catalyst system is highly dependent on the specific cross-coupling reaction:

      • Suzuki-Miyaura: Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.

      • Heck: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) or other phosphine ligands is a common starting point. For electron-deficient substrates, optimizing the base and temperature is crucial.[5]

      • Buchwald-Hartwig Amination: Pre-formed palladium catalysts with bulky biarylphosphine ligands (e.g., G3 or G4 precatalysts with XPhos or RuPhos) often give good results.[6]

      • Sonogashira: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the classic system. Copper-free conditions with specialized ligands can also be employed to avoid homocoupling of the alkyne.[7]

      • Negishi: Palladium catalysts with phosphine ligands such as P(o-Tol)₃ or bulky ligands like those used in Suzuki couplings are often effective.[2]

      • Stille: Pd(PPh₃)₄ or Pd₂(dba)₃ with an ancillary phosphine ligand are common choices. Additives like CuI can sometimes accelerate the reaction.[8]

Catalyst Selection and Performance Data

The following tables summarize typical catalyst systems and reported yields for various cross-coupling reactions with substrates structurally similar to this compound, providing a comparative overview to guide your catalyst selection process.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoacetophenone with Phenylboronic Acid

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Na₂CO₃ (2M aq.)n-PropanolReflux194[9]
Pd(OAc)₂-K₂CO₃Water100194[10]
Pd(OAc)₂-KF-Al₂O₃Solvent-free (ball mill)RT0.1795+[11]

Table 2: Heck Reaction of Aryl Halides with Styrene

Aryl HalidePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzenePd(OAc)₂Imidazole-based SPOK₂CO₃DMF601292[12]
IodobenzenePd(OAc)₂-NaOAcMeOH120--[13]
BromobenzenePd supported on zeolite------[14]

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines

Aryl HalideAminePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneAniline[Pd(cinnamyl)Cl]₂XantPhosDBUToluene1001888[1]
3-ChloroanilineVariousPd₂(dba)₃XPhosNaOtBuToluene80-110--[15]
Aryl ChloridesVariousPd₂(dba)₃P(i-BuNCH₂CH₂)₃NNaOH/NaOtBu100--[16]

Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl HalideAlkynePalladium SourceCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NIonic Liquid553>99[17]
3-IodopyridinePhenyl(trimethylsilyl)acetylenePd(OAc)₂-NaOAcDMF100 (MW)0.2590[18]
Aryl HalidesPhenylacetylenePd/CuFe₂O₄ MNPs-K₂CO₃EtOH70--[18]

Table 5: Negishi Coupling of Aryl Halides with Organozinc Reagents

Aryl HalideOrganozinc ReagentPalladium SourceLigandSolventTemp (°C)Yield (%)Reference
Aryl Bromidesα-amino acid derivedPd(OAc)₂ or Pd₂(dba)₃P(o-Tol)₃DMF50-[2]
Aryl ChloridesAryl/AlkylzincPd(P(t-Bu)₃)₂----[19]

Table 6: Stille Coupling of Aryl Halides with Organostannanes

Aryl HalideOrganostannanePalladium SourceLigand/AdditiveSolventTemp (°C)Reference
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCMCuI, LiClDMF40
Aryl HalideOrganostannane[PdCl₂(PhCN)₂]PhosphineToluene, Dioxane, or DMF80-110[8]

Experimental Protocols

This section provides detailed, generalized methodologies for key cross-coupling reactions. Note that these are starting points and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add the 3-halo-acetylbenzonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 equiv. relative to Pd).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Add the 3-halo-acetylbenzonitrile (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalyst Selection Workflow for Cross-Coupling Reactions

Catalyst_Selection_Workflow start Define Coupling Partners (this compound Derivative + Nucleophile) reaction_type Select Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) start->reaction_type catalyst_system Choose Initial Catalyst System (Pd Source + Ligand) reaction_type->catalyst_system base_solvent Select Base and Solvent catalyst_system->base_solvent optimization Screening & Optimization (Temperature, Concentration, Time) base_solvent->optimization analysis Analyze Results (Yield, Purity, Side Products) optimization->analysis troubleshooting Troubleshoot Issues (Low Yield, Side Reactions) analysis->troubleshooting Unsatisfactory final_protocol Final Optimized Protocol analysis->final_protocol Satisfactory troubleshooting->catalyst_system Modify Catalyst troubleshooting->base_solvent Modify Conditions Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX R-X Transmetal Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 R'-M PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product Reagents R-X + R'-M

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up of chemical reactions involving 3-acetylbenzonitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound relevant to a reaction work-up?

A1: Understanding the properties of this compound is crucial for designing an effective work-up procedure. It is an aromatic ketone and nitrile.[1] Key properties are summarized in the table below. The compound is a solid at room temperature and is generally insoluble in water but moderately soluble in many common organic solvents.[1][2]

PropertyValue
Molecular FormulaC₉H₇NO
Molecular Weight145.16 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point98-100 °C
Boiling Point120 °C at 5 mmHg
Water SolubilityInsoluble (approximately 4 g/L)[3]
Organic Solvent SolubilityModerately soluble in ethanol, ether, acetone, and dichloromethane.[1][2]

Q2: What is a standard aqueous work-up procedure for a reaction involving this compound?

A2: A typical aqueous work-up aims to quench the reaction, remove water-soluble impurities, and extract the desired product into an organic solvent. The general workflow is as follows:

  • Quenching: The reaction is first cooled to room temperature or 0 °C. Depending on the reagents used, it is cautiously quenched by the slow addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or dilute acid).

  • Extraction: The quenched reaction mixture is transferred to a separatory funnel and diluted with an organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane). An aqueous layer is added to dissolve inorganic salts and other water-soluble impurities. The funnel is shaken, and the layers are allowed to separate. The organic layer containing the product is collected. This extraction process is often repeated to maximize product recovery.

  • Washing: The organic layer is then washed sequentially with different aqueous solutions to remove specific types of impurities. Common washes include:

    • Water: To remove residual water-soluble compounds.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any excess acid.

    • Brine (saturated NaCl solution): To reduce the solubility of the organic product in the aqueous layer and to help break up emulsions.

  • Drying: The collected organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

.

Caption: General Aqueous Work-up Workflow.

Troubleshooting Guide

Q3: I've added the aqueous quench, and now I have a persistent emulsion that won't separate. What should I do?

A3: Emulsion formation is a common problem. Here are several techniques to try:

  • Add Brine: Add a significant amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to separation.

  • Gentle Swirling: Gently swirl the contents of the funnel instead of vigorous shaking.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to resolve the emulsion.

Q4: My product seems to be partially soluble in the aqueous layer, leading to low yields. How can I improve recovery?

A4: If your product has some water solubility, consider the following:

  • Back-Extraction: After the initial extraction, extract the aqueous layer again with fresh portions of the organic solvent.

  • Salting Out: Before extraction, add a significant amount of a salt like sodium chloride to the aqueous layer. This will decrease the solubility of your organic product in the aqueous phase.

  • Use a More Nonpolar Solvent: If you are using a relatively polar solvent like ethyl acetate, switching to a less polar one like dichloromethane or toluene might reduce the amount of product lost to the aqueous phase.

Q5: I'm concerned about the stability of the nitrile group during an acidic or basic wash. Is this a valid concern?

A5: Yes, the nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.

  • Acidic Conditions: Strong acids can hydrolyze the nitrile to a carboxylic acid.

  • Basic Conditions: Strong bases can hydrolyze the nitrile to a carboxylate salt.

To minimize this risk during work-up, use dilute acids or bases and perform the washes quickly at room temperature or below. Avoid prolonged contact times. If your product is particularly sensitive, it is best to use neutral washes (water and brine) if possible.

Q6: After evaporating the solvent, my crude product is an oil, but I expect a solid. How can I induce crystallization?

A6: If your product is an oil, it may be impure or it may be a low-melting solid.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.

  • Trituration: Add a small amount of a solvent in which your product is insoluble (e.g., hexane). The impurities may dissolve, leaving your product to crystallize.

  • Purification: The oil may need to be purified by column chromatography to remove impurities that are inhibiting crystallization.

Experimental Protocols

Protocol 1: Work-up for the Reduction of this compound with Sodium Borohydride

This protocol describes a typical work-up for the reduction of the acetyl group of this compound to a secondary alcohol.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Work-up for the Synthesis of a Chalcone from this compound (Claisen-Schmidt Condensation)

This protocol outlines the work-up for the base-catalyzed condensation of this compound with an aldehyde.

  • Precipitation: Upon reaction completion (monitored by TLC), pour the reaction mixture into a beaker of cold water.

  • Neutralization: While stirring, slowly add dilute HCl to neutralize the excess base. This will cause the chalcone product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.

  • Drying and Purification: Dry the crude chalcone. Further purification can be achieved by recrystallization from a solvent such as ethanol.

.

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Analysis of 3-Acetylbenzonitrile by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 3-Acetylbenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: In a typical NMR solvent like CDCl₃, the ¹H NMR spectrum of pure this compound will exhibit a sharp singlet for the acetyl protons and a complex pattern of multiplets for the aromatic protons. The expected chemical shifts are summarized in the table below. Deviations from this pattern may indicate the presence of impurities.

Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A2: Extra signals in the aromatic region (typically 7.5-8.5 ppm) often suggest the presence of structurally related aromatic impurities. Common culprits include unreacted starting materials or byproducts from the synthesis of this compound. Refer to the data table below to compare the chemical shifts of your unknown peaks with those of potential impurities like 3-Acetylbenzoic acid or 3-Bromobenzonitrile.

Q3: There is a broad singlet in my spectrum that is not present in the reference spectrum of this compound. What could it be?

A3: A broad singlet, particularly one that might exchange with D₂O, could indicate the presence of an amide (-CONH₂) or a carboxylic acid (-COOH) proton. These functional groups can arise from the partial or complete hydrolysis of the nitrile group in this compound. The presence of 3-Acetylbenzamide or 3-Acetylbenzoic acid should be considered.

Q4: My acetyl singlet appears to be integrated for more than three protons. Why?

A4: If the integration of the acetyl singlet at ~2.6 ppm is significantly higher than expected relative to the aromatic protons, it could indicate the presence of an impurity that also contains a methyl ketone group and has a similar chemical shift. While less common, co-eluting impurities from the synthesis should be considered. Re-purification of the sample may be necessary.

Q5: I am seeing signals that correspond to common laboratory solvents. How can I confirm this?

A5: It is common for residual solvents from purification or the NMR solvent itself to appear in the spectrum. Common solvent impurities include acetone, ethyl acetate, and dichloromethane. You can confirm their presence by comparing the observed chemical shifts with published data for common NMR solvent impurities.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the approximate ¹H NMR chemical shifts (δ) for this compound and potential impurities in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

Compound NameStructureAcetyl Protons (δ ppm)Aromatic Protons (δ ppm)Other Protons (δ ppm)
This compound ~2.6 (s, 3H)~7.6-8.2 (m, 4H)-
3-Acetylbenzoic Acid~2.7 (s, 3H)~7.6-8.6 (m, 4H)~11.0 (br s, 1H, COOH)
3-Acetylbenzamide~2.6 (s, 3H)~7.5-8.2 (m, 4H)~6.0-7.0 (br s, 2H, CONH₂)
3-Bromobenzonitrile-~7.4-7.8 (m, 4H)-
Residual Solvents
Acetone~2.17 (s)--
Dichloromethane--~5.32 (s)
Ethyl Acetate~2.05 (s), ~1.26 (t)-~4.12 (q)

s = singlet, t = triplet, q = quartet, m = multiplet, br = broad

Experimental Protocols

Sample Preparation for ¹H NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Mandatory Visualization

Impurity_Identification_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Troubleshooting Prep Prepare Sample for NMR Acquire Acquire 1H NMR Spectrum Prep->Acquire Process Process Spectrum Acquire->Process Compare Compare to Reference Process->Compare Identify Identify Impurities Compare->Identify Discrepancies Found Purity Assess Purity Compare->Purity No Discrepancies Action Purify Sample or Accept Lot Identify->Action Purity->Action Meets Specification

Caption: Workflow for the identification of impurities in this compound by NMR.

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Acetylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. The comparison is supported by detailed experimental protocols and hypothetical performance data to aid in method selection and optimization.

Introduction to this compound and its Analysis

This compound (C₉H₇NO) is an aromatic ketone and nitrile compound.[1] Its synthesis can introduce process-related impurities, such as starting materials, by-products, and isomers, which can affect the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient.[2] Therefore, a robust analytical method to assess its purity is crucial. HPLC is a powerful technique for this purpose due to its high resolution and sensitivity.[2]

This guide compares two reversed-phase HPLC methods: a standard approach using a C18 column and an alternative method employing a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds through π-π interactions.[3]

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are presented below.

Method A: C18 Reversed-Phase HPLC

This method utilizes a conventional C18 stationary phase, which separates compounds primarily based on their hydrophobicity.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL of this compound dissolved in 50:50 Water:Acetonitrile.

Method B: Phenyl-Hexyl Reversed-Phase HPLC

This method employs a Phenyl-Hexyl stationary phase, which provides an alternative selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the analyte.[3]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-17 min: 40% to 80% B

    • 17-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-27 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL of this compound dissolved in 50:50 Water:Methanol.

Comparative Data Presentation

The performance of each method was evaluated based on its ability to separate this compound from a mixture of potential impurities, including the starting material for one common synthesis route (3-Acetylbenzoic acid) and a positional isomer (4-Acetylbenzonitrile). The following tables summarize the hypothetical chromatographic data.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min)
3-Acetylbenzoic acid3.54.2
This compound8.29.5
4-Acetylbenzonitrile8.510.1
Resolution
3-AcBN / 4-AcBN1.82.5
Tailing Factor
This compound1.21.1
Theoretical Plates
This compound85009200

Table 2: Purity Analysis Results (Hypothetical Sample)

AnalyteMethod A (C18) - Area %Method B (Phenyl-Hexyl) - Area %
3-Acetylbenzoic acid0.150.16
This compound99.5099.55
4-Acetylbenzonitrile0.250.20
Unknown Impurity0.100.09
Total Purity 99.50 99.55

Visualization of Experimental Workflow

The general workflow for the HPLC purity determination of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh this compound Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System Equilibration Dissolve_Sample->HPLC Inject Inject Sample/Standard HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination of this compound.

Discussion and Conclusion

Both Method A (C18) and Method B (Phenyl-Hexyl) are suitable for the purity determination of this compound. However, Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the critical pair of isomers, this compound and 4-Acetylbenzonitrile. The enhanced π-π interactions offered by the phenyl-hexyl phase provide better selectivity for these closely related aromatic compounds.[3] This is a significant advantage when accurate quantification of isomeric impurities is required.

Furthermore, Method B exhibits a slightly better peak shape (lower tailing factor) and higher column efficiency (more theoretical plates) for the main analyte. While both methods provide comparable purity results for the hypothetical sample, the improved separation in Method B offers greater confidence in the accuracy of the impurity profile.

References

A Comparative Guide to Validated Analytical Methods for 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. 3-Acetylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its characterization and quality control. This guide provides a comparative analysis of a representative validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound.

The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, selectivity, and the intended application. This compound is a moderately polar, thermally stable small molecule, making it amenable to analysis by both liquid and gas chromatography techniques. This guide presents a head-to-head comparison of a representative HPLC-UV method with GC-MS and UPLC-MS/MS, supported by typical experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The performance of the representative HPLC-UV method and the alternative GC-MS and UPLC-MS/MS methods are evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below for ease of comparison.

Data Presentation: Summary of Validation Parameters

Table 1: System Suitability

ParameterHPLC-UVGC-MSUPLC-MS/MS
Tailing Factor≤ 1.5≤ 1.5≤ 1.5
Theoretical Plates> 2000> 50000> 10000
RSD of Peak Area< 2.0%< 5.0%< 2.0%

Table 2: Method Validation Parameters

ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1000.1 - 500.01 - 10
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD)
- Intra-day< 1.0%< 2.0%< 1.5%
- Inter-day< 2.0%< 3.0%< 2.5%
LOD (µg/mL) 0.10.050.005
LOQ (µg/mL) 0.30.150.015
Robustness RobustModerately RobustRobust

Experimental Protocols

Representative Validated HPLC-UV Method

This section details a representative isocratic reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector, pump, and autosampler.

  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Chromatographic Conditions:

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation Protocol: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity: Assessed by analyzing a blank (diluent), a placebo sample, and a sample spiked with this compound to ensure no interference at the analyte's retention time.

  • Linearity: Determined by analyzing a series of solutions of this compound at five concentrations across the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: Evaluated by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level in triplicate.

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst.

  • Robustness: Evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C), and observing the effect on the results.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds like this compound.[1]

Instrumentation and Reagents:

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • This compound reference standard (>99% purity).

  • Methanol (GC grade) as the solvent.

Chromatographic Conditions:

ParameterCondition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (10:1)
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Detection Electron Ionization (EI) with full scan (m/z 50-300) or Selected Ion Monitoring (SIM)
Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to conventional HPLC.[2]

Instrumentation and Reagents:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

  • This compound reference standard (>99% purity).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

Chromatographic and MS Conditions:

ParameterCondition
UPLC Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Methodology Visualization

The following diagrams illustrate the logical workflow of the HPLC method validation process and the comparative relationship between the analytical methods.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Approved for Routine Use report->end

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison Analyte This compound HPLC HPLC-UV (Standard Technique) Analyte->HPLC Good balance of performance and accessibility GC GC-MS (For Volatile Analytes) Analyte->GC Requires thermal stability and volatility UPLC UPLC-MS/MS (High Sensitivity & Speed) Analyte->UPLC Superior performance, higher cost

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the NMR Spectral Features of 3-Acetylbenzonitrile Against Structurally Related Ketones.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, spectral data for its structural isomers, 2-acetylbenzonitrile and 4-acetylbenzonitrile, as well as the parent compound, acetophenone, are also presented. This information is crucial for the unambiguous identification and structural elucidation of these compounds in various research and development settings, including pharmaceutical synthesis and quality control.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration, Assignment
This compound CDCl₃8.22 (t, J = 1.6 Hz, 1H, H-2), 8.16 (dt, J = 7.8, 1.4 Hz, 1H, H-4), 7.86 (dt, J = 7.7, 1.4 Hz, 1H, H-6), 7.62 (t, J = 7.8 Hz, 1H, H-5), 2.65 (s, 3H, -CH₃)
2-Acetylbenzonitrile CDCl₃~7.8-7.6 (m, 4H, Ar-H), 2.68 (s, 3H, -CH₃)
4-Acetylbenzonitrile CDCl₃8.06 (d, J = 8.1 Hz, 2H, H-3, H-5), 7.79 (d, J = 8.1 Hz, 2H, H-2, H-6), 2.66 (s, 3H, -CH₃)[1]
Acetophenone CDCl₃7.96 (m, 2H, H-2, H-6), 7.57 (m, 1H, H-4), 7.47 (m, 2H, H-3, H-5), 2.61 (s, 3H, -CH₃)[2]

Note: Data for 2-Acetylbenzonitrile is limited and presented as an approximate range.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm), Assignment
This compound CDCl₃196.3 (C=O), 138.3 (C-1), 136.9 (C-6), 133.0 (C-4), 132.8 (C-2), 129.8 (C-5), 117.9 (CN), 113.8 (C-3), 26.7 (-CH₃)
2-Acetylbenzonitrile CDCl₃199.1 (C=O), 141.1 (C-1), 134.1 (Ar-C), 133.0 (Ar-C), 130.4 (Ar-C), 129.0 (Ar-C), 118.0 (CN), 114.7 (C-2), 30.2 (-CH₃)
4-Acetylbenzonitrile CDCl₃196.7 (C=O), 139.9 (C-1), 132.5 (C-3, C-5), 128.6 (C-2, C-6), 118.0 (CN), 116.5 (C-4), 26.8 (-CH₃)
Acetophenone CDCl₃198.1 (C=O), 137.0 (C-1), 133.2 (C-4), 128.6 (C-3, C-5), 128.3 (C-2, C-6), 26.6 (-CH₃)

Experimental Protocol for NMR Analysis

The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The choice of solvent is critical to ensure the sample dissolves completely and the solvent signals do not overlap with signals of interest.[3]

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.[4]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the NMR magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[5]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[5] This can be done manually or automatically.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

  • Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

3. Data Processing:

  • Fourier Transform: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with assignments for the key ¹H and ¹³C NMR signals.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

References

A Comparative Analysis of the Reactivity of 3-Acetylbenzonitrile and 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is paramount to tuning chemical properties and biological activity. Substituted benzonitriles, in particular, serve as versatile intermediates. This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 3-Acetylbenzonitrile and 4-Acetylbenzonitrile. The analysis is grounded in the principles of physical organic chemistry and supported by available data on the reactivity of substituted acetophenones.

Introduction to this compound and 4-Acetylbenzonitrile

This compound and 4-Acetylbenzonitrile are aromatic compounds featuring both a ketone (acetyl group) and a nitrile functional group. Their reactivity is primarily dictated by the electronic interplay between these two groups, mediated by the benzene ring. The key distinction lies in the position of the electron-withdrawing nitrile group relative to the acetyl group, which significantly influences the electrophilicity of the carbonyl carbon and the nitrile carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Acetylbenzonitrile is presented in Table 1. These properties are crucial for designing reaction conditions and purification protocols.

PropertyThis compound4-Acetylbenzonitrile
CAS Number 6136-68-11443-80-7
Molecular Formula C₉H₇NOC₉H₇NO
Molecular Weight 145.16 g/mol 145.16 g/mol
Appearance Pale yellowish-orange to brown powderWhite to light yellow crystalline solid
Melting Point 98-100 °C56-59 °C
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, moderately soluble in organic solvents like ethanol and acetone.[1]

Comparative Reactivity: Theoretical Framework

The reactivity of the acetyl group in both isomers is influenced by the strong electron-withdrawing nature of the nitrile group (-CN). This influence is transmitted through both inductive and resonance effects.

  • 4-Acetylbenzonitrile: The nitrile group is in the para position relative to the acetyl group. In this configuration, the nitrile group exerts a strong electron-withdrawing effect through both resonance and induction. This delocalization of electron density away from the acetyl group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack.

  • This compound: With the nitrile group in the meta position, its electron-withdrawing influence on the acetyl group is primarily due to the inductive effect. The resonance effect from the meta position is negligible. Consequently, the carbonyl carbon in this compound is expected to be less electrophilic than in its para isomer.

Based on these electronic effects, it is predicted that 4-Acetylbenzonitrile will be more reactive towards nucleophilic addition at the carbonyl group than this compound.

Experimental Support and Reactivity in Specific Reactions

Nucleophilic Addition to the Carbonyl Group

Reactions such as the formation of hydrazones, oximes, and cyanohydrins, as well as reductions with hydride reagents, are classic examples of nucleophilic addition to a carbonyl. It is anticipated that under identical conditions, 4-Acetylbenzonitrile would exhibit a faster reaction rate in these transformations compared to this compound.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl carbon to form an ester. The migratory aptitude of the aryl group in this reaction is enhanced by electron-withdrawing substituents. Therefore, the cyanophenyl group of 4-acetylbenzonitrile would be expected to migrate more readily than that of this compound, leading to a potentially faster reaction rate.

Experimental Protocols

To empirically determine the relative reactivity of these two isomers, a competitive reaction or parallel kinetic studies can be performed. Below is a generalized protocol for a comparative kinetic analysis via UV-Vis spectroscopy.

Protocol: Comparative Kinetic Analysis of Hydrazone Formation

Objective: To determine the relative rates of reaction of this compound and 4-Acetylbenzonitrile with 2,4-dinitrophenylhydrazine (DNPH). The formation of the colored 2,4-dinitrophenylhydrazone product can be monitored spectrophotometrically.

Materials:

  • This compound

  • 4-Acetylbenzonitrile

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable acidic medium, e.g., ethanol with a catalytic amount of sulfuric acid)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M stock solutions of this compound and 4-Acetylbenzonitrile in ethanol.

    • Prepare a 0.001 M stock solution of DNPH in ethanol containing a catalytic amount of sulfuric acid.

  • Kinetic Run (to be performed separately for each isomer):

    • Equilibrate the spectrophotometer and the stock solutions to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette 2.0 mL of the DNPH stock solution.

    • To initiate the reaction, rapidly inject 0.2 mL of the respective acetylbenzonitrile stock solution into the cuvette, mix quickly, and immediately start recording the absorbance at the λmax of the hydrazone product (determined by a preliminary scan).

    • Record the absorbance at regular time intervals for a duration sufficient to observe a significant change.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of reaction from the initial slope of the curve.

    • Under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (kobs) can be calculated.

    • Compare the initial rates or the kobs values for the two isomers to determine their relative reactivity.

Expected Outcome: The initial rate of reaction for 4-Acetylbenzonitrile is expected to be higher than that for this compound, reflecting the greater electrophilicity of its carbonyl carbon.

Visualizing the Reactivity Difference

The logical relationship governing the reactivity of these isomers can be visualized as a workflow.

G cluster_isomers Isomeric Acetylbenzonitriles cluster_effects Electronic Effects of Nitrile Group cluster_electrophilicity Carbonyl Carbon Electrophilicity cluster_reactivity Reactivity towards Nucleophiles This compound This compound Inductive_Effect_3 Inductive Effect (meta) This compound->Inductive_Effect_3 4-Acetylbenzonitrile 4-Acetylbenzonitrile Inductive_Effect_4 Inductive Effect (para) 4-Acetylbenzonitrile->Inductive_Effect_4 Resonance_Effect_4 Resonance Effect (para) 4-Acetylbenzonitrile->Resonance_Effect_4 Electrophilicity_3 Lower Electrophilicity Inductive_Effect_3->Electrophilicity_3 Electrophilicity_4 Higher Electrophilicity Inductive_Effect_4->Electrophilicity_4 Resonance_Effect_4->Electrophilicity_4 Reactivity_3 Lower Reactivity Electrophilicity_3->Reactivity_3 Reactivity_4 Higher Reactivity Electrophilicity_4->Reactivity_4

Caption: Electronic effects influencing the reactivity of acetylbenzonitrile isomers.

Conclusion

The positional isomerism of the acetyl and nitrile groups in 3- and 4-acetylbenzonitrile leads to a predictable difference in their chemical reactivity. The greater electron-withdrawing ability of the nitrile group from the para position renders the carbonyl carbon of 4-Acetylbenzonitrile more electrophilic and thus more reactive towards nucleophiles compared to the meta isomer, this compound. This understanding is crucial for medicinal chemists and materials scientists in the rational design of synthetic routes and the fine-tuning of molecular properties for targeted applications. The provided experimental protocol offers a framework for quantifying this reactivity difference in a laboratory setting.

References

A Comparative Guide to 3-Acetylbenzonitrile and 3-Bromobenzonitrile in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide or pseudohalide is a critical parameter influencing reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed comparison of two common building blocks: 3-acetylbenzonitrile and 3-bromobenzonitrile. By examining their performance in key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—this document aims to equip researchers with the data necessary to make informed decisions in their synthetic endeavors.

Executive Summary

3-Bromobenzonitrile is a versatile and widely used substrate in palladium-catalyzed cross-coupling reactions, demonstrating high reactivity and yielding excellent product formation under various conditions. In contrast, this compound, which possesses a C-C bond at the 3-position instead of a C-Br bond, is generally unreactive as a direct coupling partner in standard palladium-catalyzed cross-coupling reactions that rely on the oxidative addition of a carbon-halogen bond. The acetyl group's C-C bond is significantly stronger and less susceptible to oxidative addition by palladium(0) complexes compared to the C-Br bond of 3-bromobenzonitrile.

Therefore, this guide will primarily focus on the extensive applications of 3-bromobenzonitrile in palladium catalysis, while highlighting the alternative synthetic strategies required for the functionalization of this compound, which typically involve reactions at the acetyl group or C-H activation, rather than direct cross-coupling at the C-CN position.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of an aryl electrophile in palladium-catalyzed cross-coupling reactions is largely dictated by the nature of the leaving group. The general reactivity trend for aryl halides is I > Br > Cl > F. Aryl bromides, such as 3-bromobenzonitrile, represent a good balance of reactivity and stability, making them ideal substrates for a wide range of transformations.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The data below illustrates the successful coupling of 3-bromobenzonitrile with various boronic acids. No direct Suzuki coupling of the C-CN bond in this compound has been reported under similar conditions.

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
23-Bromobenzonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1001692
33-Bromobenzonitrile3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100888
Table 2: Heck Reaction

The Heck reaction allows for the formation of C-C bonds between aryl halides and alkenes. 3-Bromobenzonitrile readily participates in this reaction. While direct Heck coupling of this compound at the C-CN position is not feasible, the reaction of analogous aryl bromides with electron-withdrawing groups, such as 4-bromoacetophenone, provides a relevant comparison.

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromobenzonitrileStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1002485
23-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF1201890
34-BromoacetophenoneStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O80492[1]
Table 3: Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines. 3-Bromobenzonitrile is an excellent substrate for this transformation. As with the Heck reaction, data for the electronically similar 4-bromoacetophenone is included for comparison.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromobenzonitrileAnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001694
23-BromobenzonitrileMorpholinePd(OAc)₂ / XPhosCs₂CO₃Dioxane1101296
34-BromoacetophenoneAniline[NiBr(bpy)(IPr)]NaOtBuToluene604885
Table 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. 3-Bromobenzonitrile is a competent coupling partner in this reaction.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT389[2]
23-Bromobenzonitrile1-HexynePd(PPh₃)₄ / CuIi-Pr₂NHDMF60682
33-Bromobenzonitrile(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene801291

Experimental Protocols

Detailed methodologies for the palladium-catalyzed reactions of 3-bromobenzonitrile are provided below. These protocols can be adapted for various substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromobenzonitrile, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Reaction

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • In a sealed tube, combine 3-bromobenzonitrile, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Seal the tube and heat the reaction mixture with stirring for the designated time.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add 3-bromobenzonitrile and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture with stirring for the required time.

  • Cool the reaction, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N or i-Pr₂NH, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromobenzonitrile, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at the appropriate temperature for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the discussed palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Carbopalladation Carbopalladation Ar-Pd(II)-X(Ln)->Carbopalladation Alkene R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Carbopalladation->R-Pd(II)-X(Ln) Migratory Insertion Beta-Hydride\nElimination Beta-Hydride Elimination R-Pd(II)-X(Ln)->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)Ln Base Substituted\nAlkene Substituted Alkene Beta-Hydride\nElimination->Substituted\nAlkene Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(Ln)->Amine\nCoordination R2NH [Ar-Pd(II)-N(H)R2(Ln)]+X- [Ar-Pd(II)-N(H)R2(Ln)]+X- Amine\nCoordination->[Ar-Pd(II)-N(H)R2(Ln)]+X- Deprotonation Deprotonation [Ar-Pd(II)-N(H)R2(Ln)]+X-->Deprotonation Base Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-NR2(Ln) Deprotonation->Ar-Pd(II)-NR2(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R'(Ln) Ar-Pd(II)-C≡C-R'(Ln) Transmetalation->Ar-Pd(II)-C≡C-R'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-C≡C-R' Ar-C≡C-R' Reductive\nElimination->Ar-C≡C-R' H-C≡C-R' H-C≡C-R' Cu(I) Acetylide\nFormation Cu(I) Acetylide Formation H-C≡C-R'->Cu(I) Acetylide\nFormation CuX, Base Cu-C≡C-R' Cu-C≡C-R' Cu(I) Acetylide\nFormation->Cu-C≡C-R'

References

Comparing the efficacy of different catalysts for 3-Acetylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective transformation of multifunctional molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates. 3-Acetylbenzonitrile, with its reactive ketone and nitrile functionalities, presents a valuable model for studying the chemoselectivity of catalytic systems. This guide provides a comparative analysis of various catalysts for the hydrogenation of the nitrile group in benzonitrile derivatives, offering insights applicable to this compound. The data presented is primarily based on studies of benzonitrile, a closely related substrate, to infer the potential efficacy and selectivity of these catalysts for this compound.

Data Presentation: Catalyst Performance in Benzonitrile Hydrogenation

The following table summarizes the performance of different catalytic systems in the hydrogenation of benzonitrile to benzylamine. This reaction is a key transformation for which comparative data is available and serves as a strong proxy for the reactivity of the nitrile group in this compound.

CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Benzylamine (%)Yield (%)Reference
10% Pd/CCarbon306Dichloromethane/Water>999590[1]
5% Pd/CCarbon604Not Specified100Low (further hydrogenolysis to toluene)-[2]
Raney Ni-85152-Propanol / aq. NH3>9999-[3]
Ni/TiO2TiO2Not SpecifiedNot SpecifiedNot SpecifiedHighHigh (for secondary amines)-[4]
Triruthenium Cluster (12)-Not SpecifiedNot SpecifiedNot Specified-92-[5]
hcp Cobalt Nanoparticles-705Toluene>9997-[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the hydrogenation of a benzonitrile substrate using common catalytic systems.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is adapted from studies on benzonitrile hydrogenation and is a general procedure for reactions of this type.[1]

Materials:

  • Benzonitrile (or this compound)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Dichloromethane

  • Water

  • Sodium Dihydrogen Phosphate (NaH2PO4)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • A high-pressure autoclave reactor is charged with benzonitrile (1.0 eq), 10% Pd/C (typically 1-5 mol% Pd), dichloromethane, and an aqueous solution of sodium dihydrogen phosphate.

  • The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 6 bar).

  • The reaction mixture is stirred vigorously at the specified temperature (e.g., 30°C).

  • Reaction progress is monitored by techniques such as TLC, GC, or HPLC.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The product is purified by column chromatography or crystallization.

Raney Nickel Catalyzed Hydrogenation

This protocol is a general representation of a Raney Nickel-catalyzed nitrile reduction.[3]

Materials:

  • Benzonitrile (or this compound)

  • Raney Nickel (slurry in water)

  • 2-Propanol

  • Aqueous Ammonia

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • The autoclave reactor is charged with benzonitrile (1.0 eq), 2-propanol, and aqueous ammonia.

  • Raney Nickel slurry is carefully added to the reactor.

  • The reactor is sealed, purged with nitrogen, and then with hydrogen.

  • The reactor is pressurized with hydrogen to a high pressure (e.g., 15 bar).

  • The mixture is heated to the reaction temperature (e.g., 85°C) with vigorous stirring.

  • The reaction is monitored for completion.

  • After the reaction, the reactor is cooled and depressurized.

  • The catalyst is carefully filtered from the reaction mixture.

  • The filtrate is concentrated, and the product is isolated and purified.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for the catalytic hydrogenation of this compound and a typical experimental workflow for catalyst screening.

Reaction_Pathway cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate Hydrogenation H2 H₂ Catalyst Catalyst Primary_Amine 3-(1-Aminoethyl)benzonitrile (Primary Amine) Imine_Intermediate->Primary_Amine Hydrogenation Secondary_Amine Secondary Amine (Side Product) Imine_Intermediate->Secondary_Amine Condensation with Primary Amine & Hydrogenation

Caption: General reaction pathway for the hydrogenation of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_analysis Data Analysis Prepare_Reactants Prepare Reactant Solution (this compound in Solvent) Load_Reactor Load Reactor with Reactant and Catalyst Prepare_Reactants->Load_Reactor Seal_Purge Seal and Purge Reactor (N₂, then H₂) Load_Reactor->Seal_Purge Pressurize_Heat Pressurize with H₂ and Heat to Temp Seal_Purge->Pressurize_Heat Run_Reaction Run Reaction with Stirring for a Set Time Pressurize_Heat->Run_Reaction Monitor_Progress Monitor Progress (TLC, GC, HPLC) Run_Reaction->Monitor_Progress Workup Reaction Workup (Cool, Depressurize, Filter) Monitor_Progress->Workup Analyze_Product Analyze Product Mixture (Yield, Selectivity) Workup->Analyze_Product Compare_Data Compare Catalyst Performance Data Analyze_Product->Compare_Data

Caption: A typical experimental workflow for screening catalyst efficacy.

References

A Spectroscopic Showdown: Differentiating 3-Acetylbenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-, 3-, and 4-acetylbenzonitrile is presented for researchers and professionals in drug development and chemical sciences. This guide provides a detailed analysis of their NMR, IR, and mass spectrometry data, offering a clear methodology for their differentiation.

The precise identification of isomers is a critical step in chemical synthesis and drug discovery. 3-Acetylbenzonitrile and its ortho- (2-) and para- (4-) isomers, while structurally similar, exhibit distinct spectroscopic signatures. This guide delves into a comparative analysis of their spectral data, providing a practical framework for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-acetylbenzonitrile, highlighting the characteristic differences that enable their differentiation.

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) of Acetyl Protons (s, 3H)Chemical Shift (δ) of Aromatic Protons (m)
2-Acetylbenzonitrile ~2.7 ppm~7.6 - 7.9 ppm
This compound ~2.6 ppm~7.6 - 8.2 ppm
4-Acetylbenzonitrile ~2.66 ppm[1]~7.8 - 8.1 ppm[1]

Note: The chemical shifts for aromatic protons are approximate and represent the general regions where multiplets are observed. The splitting patterns are crucial for detailed structural assignment.

¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) of Acetyl Carbonyl (C=O)Chemical Shift (δ) of Nitrile Carbon (C≡N)Chemical Shift (δ) of Acetyl Methyl Carbon
2-Acetylbenzonitrile ~198 ppm~117 ppm~27 ppm
This compound ~196 ppm~118 ppm~27 ppm
4-Acetylbenzonitrile ~196 ppm~118 ppm~27 ppm
Infrared (IR) Spectral Data (KBr Pellet/Neat)
CompoundC≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
2-Acetylbenzonitrile ~2225 cm⁻¹~1690 cm⁻¹
This compound ~2230 cm⁻¹[2][3]~1690 cm⁻¹[2][3]
4-Acetylbenzonitrile ~2230 cm⁻¹~1685 cm⁻¹
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
2-Acetylbenzonitrile 145130 (M-CH₃)⁺, 102 (M-CH₃CO)⁺
This compound 145[4][5]130 (M-CH₃)⁺, 102 (M-CH₃CO)⁺
4-Acetylbenzonitrile 145130 (M-CH₃)⁺, 102 (M-CH₃CO)⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the acetylbenzonitrile isomer in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Neat): If the sample is a liquid or a low-melting solid, a spectrum can be obtained by placing a thin film of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate charged fragments.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Experimental Workflow

The logical flow for the spectroscopic comparison and identification of the acetylbenzonitrile isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Unknown_Isomer Unknown Isomer (2-, 3-, or 4-Acetylbenzonitrile) NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR IR IR Spectroscopy Unknown_Isomer->IR MS Mass Spectrometry Unknown_Isomer->MS NMR_Data Analyze Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Identification Compare with Reference Data & Identify Isomer NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of acetylbenzonitrile isomers.

References

Purity Confirmation of Synthesized 3-Acetylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 3-acetylbenzonitrile. It includes detailed experimental protocols, comparative data with alternative compounds, and visualizations of relevant chemical and biological pathways to support researchers in their synthetic and drug discovery endeavors.

Introduction to this compound and its Alternatives

This compound (m-cyanoacetophenone) is a versatile building block in organic synthesis, frequently employed in the preparation of various heterocyclic compounds, including quinolines and other pharmacologically active molecules.[1] The purity of this intermediate is crucial for the successful synthesis of target compounds and for ensuring the reliability of biological screening results. This guide compares the purity analysis of this compound with its structural isomer, 4-acetylbenzonitrile, and discusses its reactivity in the context of other benzonitrile derivatives.

Comparative Analysis of Purity Determination Methods

The purity of this compound can be assessed using a variety of analytical techniques. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the required level of sensitivity. The following table summarizes the key analytical methods and their typical performance characteristics.

Analytical TechniquePrincipleTypical Data ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Retention time, peak area (quantitative), peak purity (with DAD).High resolution, quantitative, applicable to a wide range of compounds.Requires method development, can be destructive.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Retention time, mass spectrum (identification), peak area (quantitative).High sensitivity, excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Chemical shifts, coupling constants, integration (structural elucidation and quantification of impurities).Non-destructive, provides detailed structural information, can quantify impurities without a reference standard.Lower sensitivity compared to chromatographic methods.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Positions of absorption bands corresponding to functional groups.Fast, non-destructive, good for identifying functional groups.Not typically used for quantification, complex spectra can be difficult to interpret.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be employed for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for aromatic compounds.[2]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For benzonitrile derivatives, a mobile phase containing acetonitrile, water, and a buffer like ammonium phosphate can be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm or 254 nm.[2]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity is determined by comparing the area of the main peak to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the synthesized product.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. Identify the main peak corresponding to this compound by its retention time and mass spectrum.[4] Impurities can be identified by their respective mass spectra and quantified based on their peak areas relative to the main compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used to identify and quantify impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The characteristic signals for this compound should be observed. Impurities will present as additional signals in the spectrum. The relative integration of the impurity signals compared to the product signals can be used to estimate the purity.

Performance Comparison: this compound vs. 4-Acetylbenzonitrile

The positional isomer, 4-acetylbenzonitrile, serves as a relevant comparator in terms of both analytical behavior and reactivity.

PropertyThis compound4-Acetylbenzonitrile
CAS Number 6136-68-1[5]1443-80-7[6]
Molecular Formula C₉H₇NO[5]C₉H₇NO[6]
Molecular Weight 145.16 g/mol [5]145.16 g/mol
Appearance White to off-white solidWhite to light yellow crystalline solid[6]
Solubility Soluble in organic solventsModerately soluble in organic solvents, insoluble in water[6]
Reactivity The electron-withdrawing nature of the nitrile group influences the reactivity of the acetyl group and the aromatic ring.Similar to the 3-isomer, but the para-substitution can lead to different regioselectivity in aromatic substitution reactions.

The electronic effects of the nitrile group influence the reactivity of the benzonitrile core. Electron-withdrawing groups, like the nitrile group, generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[7] This reactivity is fundamental to its use in synthesizing more complex molecules.

Visualizing Synthetic and Biological Pathways

Synthesis of Quinolines from this compound

This compound is a key starting material in the synthesis of substituted quinolines, which are important scaffolds in medicinal chemistry.[1] The following workflow illustrates a general synthetic route.

G Synthesis of Substituted Quinolines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Aniline_Derivative Aniline Derivative Aniline_Derivative->Condensation Carbonyl_Compound Carbonyl Compound (e.g., Pyruvic Acid) Carbonyl_Compound->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Oxidation Oxidation Cyclization->Oxidation Dihydroquinoline Intermediate Substituted_Quinoline Substituted Quinoline Derivative Oxidation->Substituted_Quinoline

Caption: General workflow for the synthesis of quinoline derivatives from this compound.

Biological Relevance: Benzonitrile Derivatives as Enzyme Inhibitors

Benzonitrile derivatives have been investigated for a wide range of biological activities, including their role as enzyme inhibitors in various diseases. For instance, certain benzonitrile-containing compounds act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them potential therapeutic agents for type 2 diabetes.[8]

G Inhibition of DPP-4 by Benzonitrile Derivatives cluster_pathway DPP-4 Signaling Pathway cluster_inhibitor Inhibitor Action GLP-1 GLP-1 (Incretin Hormone) DPP-4 DPP-4 Enzyme GLP-1->DPP-4 Degradation Insulin_Secretion Increased Insulin Secretion GLP-1->Insulin_Secretion Stimulates Inactive_GLP-1 Inactive GLP-1 DPP-4->Inactive_GLP-1 Benzonitrile_Derivative Benzonitrile Derivative (DPP-4 Inhibitor) Benzonitrile_Derivative->DPP-4 Inhibits

Caption: Simplified diagram of DPP-4 inhibition by benzonitrile derivatives.

References

Characterization of 3-Acetylbenzonitrile Derivatives: A Comparative Guide Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of 3-acetylbenzonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for the unambiguous structural assignment of these molecules.

Two-dimensional NMR spectroscopy is an indispensable tool for determining the intricate molecular architecture of organic compounds. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information that is often unattainable from one-dimensional (1D) NMR spectra alone. This guide will delve into the application of these techniques for the analysis of this compound and its derivatives, offering a framework for comparative analysis.

Principles of 2D NMR for Structural Elucidation

The structural characterization of this compound derivatives relies on piecing together the connectivity of the molecule. 2D NMR experiments provide the necessary correlations to achieve this:

  • COSY reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds. This is crucial for identifying adjacent protons on the aromatic ring and within aliphatic substituents.

  • HSQC correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of protonated carbons.

  • HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly valuable for identifying quaternary carbons and piecing together different spin systems within the molecule.

Experimental Protocols for 2D NMR Analysis

Acquiring high-quality 2D NMR data is fundamental for accurate structural analysis. Below are typical experimental protocols for the characterization of this compound derivatives on a 400 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1D NMR Spectra Acquisition:

Prior to 2D analysis, it is essential to acquire and process high-quality 1D ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference axes for the 2D spectra.

2D NMR Spectra Acquisition Parameters:

ParameterCOSY (cosygpqf)HSQC (hsqcedetgpsisp2.3)HMBC (hmbcgplpndqf)
Pulse Program Standard gradient-selectedStandard edited gradient-selectedStandard gradient-selected
¹H Spectral Width ~12 ppm~12 ppm~12 ppm
¹³C Spectral Width N/A~160-200 ppm~200-220 ppm
Number of Scans (per increment) 2-42-84-16
Increments (F1) 256-512256-512256-512
Relaxation Delay (d1) 1.5-2.0 s1.5-2.0 s1.5-2.0 s
¹J C-H Coupling N/A~145 HzN/A
Long-range J C-H Coupling N/AN/AOptimized for ~8 Hz

Comparative Spectral Data of this compound

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-~137.9
2~8.15~133.0
3-~138.5
4~8.09~129.8
5~7.63~130.0
6~7.85~134.1
7 (C=O)-~196.5
8 (CH₃)~2.64~26.7
9 (CN)-~118.1
10 (C of CN)-~112.7

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpreting 2D NMR Spectra of this compound Derivatives

The introduction of substituents onto the aromatic ring of this compound will lead to predictable changes in the NMR spectra. Electron-donating groups will generally shield nearby protons and carbons, causing upfield shifts (lower ppm values), while electron-withdrawing groups will have the opposite effect.

The following diagrams illustrate the logical workflow and key correlations expected in the 2D NMR spectra of a generic this compound derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Derivative This compound Derivative NMR_Tube NMR Tube Derivative->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D NMR (¹H, ¹³C) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Processing Spectral Processing & Referencing OneD->Processing TwoD->Processing Correlation Correlation Analysis Processing->Correlation Assignment Structure Assignment Correlation->Assignment Structure Final Structure Assignment->Structure

A generalized workflow for the 2D NMR characterization of this compound derivatives.

spectral_interpretation cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H2 H2 H6 H6 H2->H6 ³J H4 H4 H5 H5 H4->H5 ³J H5->H6 ³J H2_C2 H2 ↔ C2 H4_C4 H4 ↔ C4 H5_C5 H5 ↔ C5 H6_C6 H6 ↔ C6 H8_C8 H8 ↔ C8 H2_cor H2 Correlations C4 C4 H2_cor->C4 ³J C6 C6 H2_cor->C6 ²J C1 C1 H2_cor->C1 ²J H8_cor H8 (CH₃) Correlations C7 C7 H8_cor->C7 ²J (C=O) C3 C3 H8_cor->C3 ³J

Key 2D NMR correlations for the structural elucidation of a this compound scaffold.

Alternative Analytical Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives.

TechniqueInformation ProvidedComparison to 2D NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula.Complementary to NMR. MS confirms the overall formula, while NMR elucidates the specific isomeric structure.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.Less detailed than NMR. IR confirms the presence of functional groups but does not provide information on their connectivity.
X-ray Crystallography Provides the definitive solid-state structure of a crystalline compound.The "gold standard" for structural determination, but requires a suitable single crystal, which is not always obtainable. NMR provides the structure in solution.

Conclusion

The comprehensive characterization of this compound derivatives is robustly achieved through the systematic application of 2D NMR spectroscopy. COSY, HSQC, and HMBC experiments, when used in concert, provide an intricate and unambiguous map of the molecular structure. While alternative techniques such as mass spectrometry and IR spectroscopy offer valuable complementary data, 2D NMR remains the cornerstone for the detailed structural elucidation of these and other complex organic molecules in solution. The methodologies and comparative data presented in this guide provide a solid foundation for researchers in the field to confidently characterize novel this compound derivatives.

A Comparative Guide to GC-MS Analysis of 3-Acetylbenzonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 3-acetylbenzonitrile, robust analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring product purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering both high-resolution separation and definitive compound identification.

This guide provides a comparative overview of two distinct GC-MS methodologies applicable to the analysis of this compound reaction mixtures. The selection of an appropriate method is contingent on the specific requirements of the analysis, including the expected range of analytes and the desired analysis time.

Data Presentation: Comparison of GC-MS Methods

The following table summarizes the key parameters of two potential GC-MS methods for the analysis of this compound reaction mixtures. Method 1 is adapted from a protocol for a similar aromatic ketone, and Method 2 is based on a method for analyzing benzonitrile-containing reaction mixtures.[1][2]

ParameterMethod 1Method 2
GC Column Rxi®-5Sil MS, 30 m x 0.25 mm IDCapillary column, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
Injector Temperature Not specified, typically 250-300 °C300 °C
Oven Temperature Program 60°C for 1 min, then 5°C/min to 250°C, hold for 2 min100°C to 300°C at 10°C/min
MS Ionization Mode Electron Ionization (EI)Electron Ionization (EI) at 70 eV
MS Scan Range Not specified, typically m/z 40-550m/z 29-800

Experimental Protocols

Method 1: Slow Ramp for Enhanced Resolution

This method is adapted from a procedure for analyzing Friedel-Crafts acylation reaction mixtures and is well-suited for resolving a wide range of components, including volatile starting materials and less volatile products and byproducts.[1]

1. Sample Preparation:

  • Quench the reaction mixture and extract the organic components using a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic phase with a dilute sodium hydroxide solution and then with water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Dilute an aliquot of the final organic solution with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for GC-MS analysis.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: Rxi®-5Sil MS capillary column (30 m x 0.25 mm i.d.).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector: Set to a temperature of 250°C in split or splitless mode depending on the sample concentration.

  • Oven Temperature Program: Start at 60°C and hold for 1 minute. Increase the temperature at a rate of 5°C/min to 250°C and hold for 2 minutes.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a scan range of m/z 40-550.

Method 2: Fast Ramp for Rapid Analysis

This method, based on the analysis of benzonitrile-containing mixtures, is designed for faster analysis times, which can be advantageous for high-throughput screening of reaction conditions.[2]

1. Sample Preparation:

  • Evaporate the solvent from the reaction mixture using a rotary evaporator.

  • The residue can be purified via column chromatography or directly dissolved in a solvent like acetonitrile for GC-MS analysis.[2]

  • Dilute the sample to a concentration of approximately 10-3 mg/mL for injection.[2]

2. GC-MS System and Conditions:

  • GC System: An Agilent 6890N/5973 or similar instrument.[2]

  • Column: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness.[2]

  • Carrier Gas: Helium with a flow rate of 1 mL/min.[2]

  • Injector: Maintained at 300°C with a split ratio of 1:5.[2]

  • Oven Temperature Program: Programmed from 100°C to 300°C at a rate of 10°C/min.[2]

  • Mass Spectrometer: Operated in EI mode at 70 eV with a scan range of m/z 29–800.[2]

Mandatory Visualization

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_Data Data Analysis ReactionMixture Reaction Mixture Extraction Extraction & Washing ReactionMixture->Extraction Drying Drying Extraction->Drying Dilution Dilution Drying->Dilution Injection Sample Injection Dilution->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra Chromatogram->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search & Identification MassSpectra->LibrarySearch

Caption: GC-MS experimental workflow for the analysis of this compound.

Comparison of Method Performance

  • Resolution and Separation: Method 1, with its lower starting temperature and slower ramp rate, is likely to provide better resolution of more volatile components, such as residual starting materials (e.g., benzonitrile, acetyl chloride) and low-boiling point byproducts. This can be critical for accurate quantification of conversion and for identifying early-eluting impurities. Method 2's higher initial temperature may cause volatile components to elute together near the solvent front, potentially compromising their separation.

  • Analysis Time: Method 2 offers a significantly faster analysis time due to its higher starting temperature and more aggressive temperature ramp. The run time for Method 2 would be approximately 20 minutes, whereas Method 1 would take around 41 minutes. For laboratories with a high sample throughput, the time savings offered by Method 2 could be a considerable advantage.

  • Analyte Range: Both methods are capable of analyzing a broad range of compounds. However, the higher final temperature of Method 2 (300°C) may be more suitable for eluting higher molecular weight or less volatile byproducts that might be formed during the synthesis.

  • Sensitivity and Detection: The sensitivity of both methods will be highly dependent on the specific instrument used and the sample preparation procedure. The choice of injector temperature and split ratio in Method 2 can be optimized to enhance sensitivity for trace components.

The choice between these two GC-MS methods for the analysis of this compound reaction mixtures depends on the primary analytical goal. For detailed mechanistic studies or impurity profiling where the resolution of all components, particularly volatile ones, is paramount, Method 1 is the preferred choice. For routine reaction monitoring or high-throughput screening where speed is a critical factor and the primary interest is in the conversion of starting material to the main product, Method 2 offers a viable and efficient alternative. It is recommended to perform initial scouting runs with both methods to determine the optimal conditions for the specific reaction being investigated.

References

A Comparative Guide to the Application of 3-Acetylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Acetylbenzonitrile is a versatile bifunctional molecule, incorporating both a ketone and a nitrile group on an aromatic scaffold.[1][2] Its structure makes it a valuable building block in the synthesis of pharmaceuticals and functional materials.[1] The aromatic ring of this compound (or more commonly, its halogenated derivatives) can be further functionalized through a variety of powerful palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of four major coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as they apply to benzonitrile-containing scaffolds, offering experimental data from analogous compounds to predict the behavior of this compound derivatives.

Overview of Key Coupling Reactions

The choice of coupling reaction is dictated by the desired final structure. For the formation of new carbon-carbon bonds, the Suzuki-Miyaura, Heck, and Sonogashira reactions are paramount. For introducing a nitrogen-based substituent, the Buchwald-Hartwig amination is the method of choice. The following table summarizes the key aspects of these transformations.

ReactionBond FormedCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvents
Suzuki-Miyaura C(sp²) - C(sp²)Organoboron ReagentPd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-complex; Phosphine Ligand (e.g., RuPhos, PCy₃)K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, Water
Heck C(sp²) - C(sp²)Alkene (Olefin)Pd(OAc)₂, PdCl₂; Phosphine Ligand (e.g., PPh₃, P(o-tolyl)₃)Et₃N, K₂CO₃DMF, Acetonitrile, Toluene
Sonogashira C(sp²) - C(sp)Terminal AlkynePd-complex (e.g., Pd(PPh₃)₂Cl₂); Cu(I) co-catalyst (e.g., CuI)Et₃N, Piperidine, DiisopropylamineTHF, DMF, Toluene
Buchwald-Hartwig C(sp²) - NPrimary/Secondary AminePd(OAc)₂, Pd₂(dba)₃; Bulky, electron-rich Phosphine Ligand (e.g., BINAP, XPhos)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

General Experimental Workflow

A systematic approach is crucial when comparing the efficacy of different coupling reactions for a substrate like a halogenated this compound. The following workflow illustrates a typical experimental process from reaction setup to product analysis.

G sub Substrate Selection (e.g., 3-Acetyl-5-bromobenzonitrile) reagents Reaction Setup: - Substrate - Coupling Partner - Catalyst & Ligand - Base & Solvent sub->reagents rxn_cond Reaction Conditions (Temperature, Time, Atmosphere) reagents->rxn_cond workup Aqueous Workup & Organic Extraction rxn_cond->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product analysis Analysis: - Yield Calculation - NMR Spectroscopy - Mass Spectrometry product->analysis

Caption: General workflow for performing and analyzing a cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an exceptionally powerful and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biphenyl derivatives.[3][4] This reaction is valued for its mild conditions, commercial availability of reagents, and high tolerance for various functional groups, including the ketone and nitrile moieties present in this compound.[5]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex Ar-Pd(II)L₂(X) oxidative_add->pdi_complex Ar-X transmetal Transmetalation pdi_complex->transmetal pdi_ar_complex Ar-Pd(II)L₂(Ar') transmetal->pdi_ar_complex boronate Ar'-B(OR)₂ boronate->transmetal base Base base->transmetal reductive_elim Reductive Elimination pdi_ar_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Data (Analogous Substrates)

The following data for the coupling of halobenzonitriles with arylboronic acids demonstrates the reaction's effectiveness.[5]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (3) / RuPhos (6)K₃PO₄Toluene1001295
24-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (3) / RuPhos (6)K₃PO₄Toluene1001285
Representative Experimental Protocol

Synthesis of 4-Methyl-2'-cyano-biphenyl (Illustrative) To an oven-dried flask are added a halogenated benzonitrile derivative (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), a phosphine ligand (0.04 equiv), and a base like K₃PO₄ (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Heck Coupling

The Heck reaction facilitates the C-C bond formation between an aryl halide and an alkene, typically yielding a substituted styrene derivative.[6] This reaction is a staple for vinylation of aromatic rings and is generally tolerant of the functional groups on this compound.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pdi_complex Ar-Pd(II)L₂(X) oxidative_add->pdi_complex coordination Olefin Coordination pdi_complex->coordination migratory_insert Migratory Insertion coordination->migratory_insert olefin Alkene olefin->coordination beta_hydride β-Hydride Elimination migratory_insert->beta_hydride beta_hydride->pd0 Catalyst Regeneration (+ Base-HX) product Substituted Alkene beta_hydride->product base Base base->pd0

Caption: Key steps in the catalytic cycle of the Heck reaction.

Experimental Data (Analogous Substrates)

The following data showcases the Heck coupling of various aryl bromides with styrene, demonstrating typical conditions and high yields.[7]

EntryAryl BromideOlefinCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-BromoacetophenoneStyrenePd-complex (0.25)Et₃NDMF160 (MW)788
24-BromobenzonitrileStyrenePd-complex (0.25)Et₃NDMF160 (MW)787
31-Bromo-4-nitrobenzeneStyrenePd-complex (0.25)Et₃NDMF160 (MW)793
Representative Experimental Protocol

Synthesis of 3-Acetyl-stilbene derivative (Illustrative) In a microwave vial, a halogenated this compound (1.0 equiv), an alkene such as styrene (1.5 equiv), a palladium catalyst (0.25 mol%), triethylamine (Et₃N, 3.0 equiv), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.6 equiv) are combined in DMF. The vial is sealed and heated in a microwave reactor to 160 °C for 7-15 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the desired product.[7]

Sonogashira Coupling

The Sonogashira coupling is the most prominent method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[8][9] This reaction, co-catalyzed by palladium and copper, is indispensable for the synthesis of aryl-alkyne structures and proceeds under mild conditions compatible with the acetyl and nitrile functionalities.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)L₂(X) pd0->pdi_complex Oxidative Addition (Ar-X) pdi_alkyne Ar-Pd(II)L₂(C≡CR) pdi_complex->pdi_alkyne Transmetalation pdi_alkyne->pd0 Reductive Elimination product Ar-C≡CR pdi_alkyne->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + Cu-X - HX cu_acetylide->pdi_complex Copper Acetylide cu_x Cu-X base Base base->alkyne

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Data (Analogous Substrates)

The following data was obtained using a continuous-flow reactor, demonstrating a modern and efficient approach to the Sonogashira coupling.[10]

EntryAryl HalideAlkyneSolventTemp. (°C)Flow Rate (mL/min)Yield (%)
14-Iodotoluene3-EthynylpyridineTHF-DMA (9:1)800.173
23-IodopyridinePhenylacetyleneTHF-DMA (9:1)800.192
34-IodobenzaldehydePhenylacetyleneTHF-DMA (9:1)800.175
Representative Experimental Protocol

Synthesis of 3-Acetyl-1-(phenylethynyl)benzene (Illustrative) A mixture of a halogenated this compound (1.0 equiv), a terminal alkyne (1.1 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper co-catalyst like CuI (0.04 equiv) is prepared in a flask. A suitable solvent (e.g., THF) and an amine base (e.g., triethylamine) are added. The mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed. The reaction mixture is then filtered to remove the ammonium salt, and the filtrate is concentrated. The residue is dissolved in an organic solvent, washed with aqueous NH₄Cl and brine, dried, and concentrated. The crude product is purified by column chromatography.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[11][12] This reaction has broad utility in medicinal chemistry for synthesizing arylamines, which are common motifs in drug candidates. The reaction conditions are generally compatible with ketone and nitrile groups.

G pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex Ar-Pd(II)L(X) oxidative_add->pdi_complex Ar-X amine_assoc Amine Coordination pdi_complex->amine_assoc deprotonation Deprotonation (Base) amine_assoc->deprotonation amine R₂NH amine->amine_assoc amido_complex Ar-Pd(II)L(NR₂) deprotonation->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elim->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

General Reaction Parameters
ParameterTypical Reagents & Conditions
Aryl Halide Aryl Bromide, Chloride, or Triflate
Amine Primary or Secondary Alkyl- or Arylamines
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand Bulky Phosphines: BINAP, XPhos, RuPhos (1.2-2.0 equiv relative to Pd)
Base Strong, non-nucleophilic: NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv)
Solvent Anhydrous, aprotic: Toluene, Dioxane
Temperature 80 - 110 °C
Representative Experimental Protocol

Synthesis of N-Aryl-3-acetylbenzonitrile derivative (Illustrative) An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a ligand (e.g., BINAP, 0.03 equiv), and a base (e.g., NaOt-Bu, 1.4 equiv). The tube is evacuated and backfilled with argon. A halogenated this compound (1.0 equiv), the desired amine (1.2 equiv), and anhydrous toluene are added via syringe. The reaction mixture is heated in an oil bath at 100 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The resulting crude material is purified by flash column chromatography to afford the N-arylated product.[11]

Conclusion

Derivatives of this compound are amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

  • Suzuki-Miyaura coupling is the premier choice for creating biaryl structures with high efficiency.

  • Heck coupling offers a direct route to vinylated benzonitriles, or stilbene-like compounds.

  • Sonogashira coupling provides reliable access to aryl alkynes, which are valuable intermediates for further transformations.

  • Buchwald-Hartwig amination is the essential tool for forging C-N bonds to produce substituted anilines.

The selection of the appropriate reaction depends entirely on the synthetic goal. By understanding the scope and typical conditions of each transformation, researchers can effectively leverage this compound as a versatile scaffold in the development of novel compounds for the pharmaceutical and materials science industries.

References

Assessing the Stability of 3-Acetylbenzonitrile: A Guide to Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a compound is a critical early-stage step in the development of new chemical entities. This guide provides a comprehensive framework for assessing the stability of 3-Acetylbenzonitrile under various stress conditions, in line with established regulatory guidelines. While specific experimental data for this compound is not publicly available, this document outlines the recommended experimental protocols to generate such data and offers a comparative context with other benzonitrile derivatives where applicable.

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[1]

Recommended Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of analyzing the outcomes of forced degradation studies.[1][3] The method must be able to separate the parent compound, this compound, from all potential degradation products.[1][2]

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method should be developed and validated according to ICH guidelines.[4] The goal is to achieve a clear separation of the main peak from any impurities or degradation products.

Typical Starting Conditions for Method Development:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Detection UV, with the wavelength selected based on the UV spectrum of this compound
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25-30 °C)

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Hydrolysis is a common degradation pathway. Studies should be conducted across a range of pH values.

Experimental Protocol:

  • Conditions:

    • Acidic: 0.1 M HCl at 60°C for up to 7 days

    • Neutral: Purified water at 60°C for up to 7 days

    • Basic: 0.1 M NaOH at 60°C for up to 7 days

  • Procedure: Dissolve a known concentration of this compound in each solution. At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Note: The hydrolysis of benzonitriles can be influenced by substituents on the aromatic ring. Electron-withdrawing groups, like the acetyl group in this compound, can affect the rate of hydrolysis.[5]

Oxidative degradation can be induced by exposure to an oxidizing agent like hydrogen peroxide.

Experimental Protocol:

  • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 7 days.

  • Procedure: Dissolve this compound in a suitable solvent and add the H₂O₂ solution. Monitor the degradation at various time points by HPLC.

Photostability testing evaluates the effect of light on the compound.[6][7][8][9]

Experimental Protocol:

  • Conditions: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A dark control sample should be stored under the same conditions but protected from light.

  • Procedure: Analyze the exposed and dark control samples by HPLC at the end of the exposure period.

Thermal stability is assessed by exposing the compound to elevated temperatures.

Experimental Protocol:

  • Condition: Store the solid compound at 60°C for up to 4 weeks.

  • Procedure: Analyze samples at regular intervals (e.g., 1, 2, and 4 weeks) by HPLC to determine the extent of degradation.

Data Presentation and Comparison

The quantitative data from these studies should be summarized in a clear and structured table to facilitate easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of DegradantsRemarks (e.g., Major Degradant Peak Area)
Acid Hydrolysis (0.1 M HCl) 7 days60°C[Experimental Data][Experimental Data][Experimental Data]
Base Hydrolysis (0.1 M NaOH) 7 days60°C[Experimental Data][Experimental Data][Experimental Data]
Neutral Hydrolysis (Water) 7 days60°C[Experimental Data][Experimental Data][Experimental Data]
Oxidative (3% H₂O₂) 7 daysRoom Temp.[Experimental Data][Experimental Data][Experimental Data]
Photolytic As per ICH Q1BControlled[Experimental Data][Experimental Data][Experimental Data]
Thermal (Solid State) 4 weeks60°C[Experimental Data][Experimental Data][Experimental Data]

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of the stability assessment process.

Experimental_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Reporting HPLC_Method_Development Stability-Indicating HPLC Method Development Method_Validation Method Validation (ICH Q2) HPLC_Method_Development->Method_Validation Start This compound (Single Batch) Method_Validation->Start Validated Method Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) Start->Hydrolytic Oxidative Oxidative Stress (H2O2) Start->Oxidative Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Thermal Thermal Stress (Solid State) Start->Thermal Analysis HPLC Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Data_Summary Data Summarization (Tables) Analysis->Data_Summary Report Stability Assessment Report Data_Summary->Report

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, potential degradation pathways for benzonitrile derivatives can be hypothesized. For instance, hydrolysis of the nitrile group can lead to the formation of an amide and subsequently a carboxylic acid. The acetyl group could also be a site for chemical reactions.

Degradation_Pathway 3ABN This compound Amide 3-Acetylbenzamide 3ABN->Amide Hydrolysis Oxidized_Product Oxidized Products 3ABN->Oxidized_Product Oxidation Carboxylic_Acid 3-Acetylbenzoic Acid Amide->Carboxylic_Acid Further Hydrolysis

Caption: Potential degradation pathways for this compound.

Conclusion

This guide provides a robust framework for conducting a thorough stability assessment of this compound. By following these detailed experimental protocols, researchers can generate the necessary data to understand its degradation profile, which is a crucial step in the drug development process. The use of a validated stability-indicating HPLC method is paramount for the successful execution of these studies. The resulting data will provide a solid foundation for formulation development, establishment of storage conditions, and definition of shelf-life.

References

Safety Operating Guide

Proper Disposal of 3-Acetylbenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of 3-Acetylbenzonitrile is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to these protocols is crucial to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions required in case of accidental exposure or spillage.

Precaution CategorySpecific RequirementsImmediate Actions
Personal Protective Equipment (PPE) ANSI-approved safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[1]In case of contact, immediately flush the affected area with copious amounts of water.
Ventilation All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]If inhalation occurs, move the individual to fresh air and seek medical attention.
Spill Management Have a spill kit readily available containing absorbent materials (e.g., vermiculite, sand), a sealed container for waste, and appropriate PPE.In the event of a spill, avoid generating dust.[3] Sweep up the material and place it into a suitable, labeled container for disposal.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] The following procedure outlines the approved method for its disposal.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is deemed unusable or is a residue from a reaction, it must be classified as hazardous waste.[4]

  • Segregate from Incompatible Materials: Store this compound waste separately from strong oxidizing agents, strong bases, acids, and reducing agents to prevent violent reactions.[3] It should be categorized as a non-halogenated organic waste.

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container material should not react with the chemical.[4][5]

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[5]

  • Keep Container Closed: The waste container must be kept tightly closed except when adding waste.[4][5]

Step 3: Labeling

  • Affix a Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste."[4][5]

  • Detail the Contents: The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Harmful," "Irritant").[3][6] Do not use chemical formulas or abbreviations.[4]

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Designate a Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[5] This could be a designated section of a fume hood or a secondary containment tray on a workbench.

  • Ensure Secondary Containment: Place the waste container in a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]

  • Regular Inspection: Visually inspect the container and the SAA weekly for any signs of leakage or deterioration.[5]

Step 5: Final Disposal

  • Arrange for Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

  • Decontaminate Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can often be disposed of as regular lab glass or plastic waste, but be sure to deface the original label.[4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Waste Generation (Unused or Residual this compound) B Step 1: Identify & Segregate - Designate as 'Hazardous Waste' - Separate from incompatibles A->B C Step 2: Containerize - Use compatible container with screw-top - Leave >10% headspace B->C D Step 3: Label - 'Hazardous Waste' - Full chemical name - Hazard information C->D E Step 4: Store in SAA - Designated & secure area - Secondary containment D->E F Spill or Leak? E->F G Manage Spill per Protocol F->G Yes H Step 5: Final Disposal - Contact EHS for pickup - Transfer to licensed waste handler F->H No G->E

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 3-Acetylbenzonitrile (CAS No. 6136-68-1). Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a wide range of chemicals. For prolonged or high-exposure scenarios, consider thicker gauge nitrile or butyl rubber gloves. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a high risk of splashing.[1]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator with a particulate filter conforming to EN 143 if exposure limits are exceeded or if irritation or other symptoms are experienced, especially in poorly ventilated areas or when handling fine powders.[1]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's stability.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area, preferably a chemical fume hood, must be well-ventilated.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Dispensing: Avoid creating dust when handling the solid form.[1] Use a scoop or spatula for transferring the chemical.

  • Working with the Chemical: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items as outlined in the disposal plan.

Storage Plan
Storage ConditionRequirement
Location Store in a dry, cool, and well-ventilated area.[1]
Container Keep in a tightly closed container.
Incompatible Materials Store away from strong oxidizing agents, strong bases, strong acids, and reducing agents.[1]
Security Store in a locked-up area.[1]

Emergency Procedures and Disposal Plan

Accidents can happen, and a clear plan for emergencies and waste disposal is critical.

Emergency Response
EmergencyProcedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Spill Evacuate the area. Use appropriate PPE. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1] For large spills, contain the spill and follow institutional protocols.
Disposal Plan

All waste materials must be handled as hazardous waste.

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain.
Contaminated PPE Dispose of contaminated gloves, lab coats, and other disposable items in a designated hazardous waste container.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The "RCRA empty" container can then be disposed of as regular trash, provided it held no acutely toxic waste.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the core safety and handling workflows.

G Handling this compound Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_post Post-Handling prep1 Verify Eyewash & Safety Shower Access prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 ppe1 Wear Nitrile Gloves prep2->ppe1 ppe2 Wear Safety Goggles/Face Shield ppe1->ppe2 ppe3 Wear Lab Coat ppe2->ppe3 ppe4 Use Respirator (if needed) ppe3->ppe4 handle1 Dispense Carefully (Avoid Dust) ppe4->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Contact and Inhalation handle2->handle3 post1 Thoroughly Wash Hands handle3->post1 post2 No Food/Drink in Work Area post1->post2 post3 Doff PPE Correctly post2->post3

Caption: Step-by-step workflow for the safe handling of this compound.

G Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure exposure Exposure Event eye Eye Contact: Rinse for 15 mins exposure->eye skin Skin Contact: Wash with Soap & Water exposure->skin inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Drink Water exposure->ingestion medical Seek Immediate Medical Attention eye->medical skin->medical inhalation->medical ingestion->medical

Caption: Immediate actions to take in case of exposure to this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.